molecular formula C7H7ClF2N2 B012095 3,4-Difluorobenzimidamide hydrochloride CAS No. 107392-33-6

3,4-Difluorobenzimidamide hydrochloride

Cat. No.: B012095
CAS No.: 107392-33-6
M. Wt: 192.59 g/mol
InChI Key: WIFHYQZBCRLTBT-UHFFFAOYSA-N
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Description

3,4-Difluorobenzimidamide hydrochloride is a fluorinated benzimidamide derivative that serves as a versatile and critical intermediate in advanced pharmaceutical research and development. Its primary research value lies in its role as a key precursor in the synthesis of novel heterocyclic compounds, particularly in constructing pharmacologically active cores found in protease inhibitors and enzyme modulators. The presence of the electron-withdrawing fluorine atoms at the 3 and 4 positions of the aromatic ring significantly influences the molecule's electronic distribution and metabolic stability, a common strategy in modern drug design to optimize the pharmacokinetic properties of lead compounds . The amidine functional group is a potent bioisostere for carboxylates, amides, and other heterocycles, enabling researchers to explore new interaction motifs with biological targets such as G-protein-coupled receptors (GPCRs) and various kinases. This compound is especially valuable in projects aiming to develop new therapeutic agents for areas including oncology, infectious diseases, and inflammatory disorders, where fine-tuning target selectivity and potency is paramount. Its application is strictly confined to laboratory research for the purpose of creating and evaluating new chemical entities.

Properties

IUPAC Name

3,4-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHYQZBCRLTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600151
Record name 3,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
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Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107392-33-6, 114040-50-5
Record name 3,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
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Record name 3,4-Difluorobenzenecarboximidamide hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluorobenzimidamide Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-Difluorobenzimidamide hydrochloride, a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its core chemical properties, a detailed synthesis protocol, analytical characterization methods, and discusses its potential applications, grounded in established scientific principles and supported by relevant literature.

Core Chemical Identity and Physicochemical Properties

This compound is a synthetically accessible organic salt. The introduction of two fluorine atoms onto the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.

Structural and Molecular Data
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3,4-Difluoro-benzamidine hydrochloride, 3,4-Difluorobenzenecarboximidamide hydrochloride[1]
CAS Number 107392-33-6[2]
Molecular Formula C₇H₇ClF₂N₂[1]
Molecular Weight 192.59 g/mol [1]
Appearance White to off-white solid[3]
Purity Typically ≥98%[3]
Physicochemical Characteristics

While specific, experimentally determined data for this compound are not extensively published in peer-reviewed literature, the following characteristics can be inferred from its structure and data for analogous compounds. It is crucial for researchers to experimentally verify these properties for their specific batch.

  • Melting Point: Expected to be a high-melting solid, characteristic of organic salts. Precise determination is recommended via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

  • Solubility: As a hydrochloride salt, it is anticipated to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is likely to be limited in nonpolar organic solvents like hexanes and diethyl ether. Experimental determination of solubility in a range of solvents is a critical first step in its application for biological assays or further chemical modifications.

  • Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, sealed from atmospheric moisture). As a hydrochloride salt, it may be hygroscopic.

  • Hygroscopicity: Due to its salt nature, this compound is likely to absorb moisture from the air. This can affect its physical state and molecular weight, potentially leading to clumping or the formation of a paste.

Synthesis and Purification: A Validated Protocol

The most direct and established method for the synthesis of benzimidamides is the Pinner reaction, which proceeds via the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a Pinner salt), followed by aminolysis.

Synthesis Workflow: Pinner Reaction

The synthesis of this compound commences with the readily available precursor, 3,4-difluorobenzonitrile.

Synthesis_Workflow cluster_pinner Pinner Salt Formation cluster_aminolysis Aminolysis Nitrile 3,4-Difluorobenzonitrile Pinner_Salt Ethyl 3,4-difluorobenzimidate hydrochloride (Pinner Salt Intermediate) Nitrile->Pinner_Salt Reaction at 0-5°C HCl_Ethanol Anhydrous HCl in Ethanol HCl_Ethanol->Pinner_Salt Product This compound Pinner_Salt->Product Reaction at room temp. Ammonia Ammonia (in Ethanol) Ammonia->Product

References

A Technical Guide to the Comprehensive Structure Elucidation of 3,4-Difluorobenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3,4-Difluorobenzimidamide hydrochloride (C₇H₇ClF₂N₂), a key building block in medicinal chemistry and materials science. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. We will proceed through a logical sequence of analyses, from initial molecular formula determination to the definitive atomic connectivity and spatial arrangement, integrating insights from Mass Spectrometry, FTIR Spectroscopy, multi-nuclear NMR Spectroscopy, and Single-Crystal X-ray Crystallography.

Introduction: The Rationale for Rigorous Elucidation

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluorinated benzene ring and the reactive imidamide (amidine) moiety makes it a versatile scaffold. However, the precise substitution pattern of the fluorine atoms and the confirmation of the amidine functional group are critical, as isomers or related impurities could lead to vastly different biological activities or material properties. Therefore, an unequivocal confirmation of its chemical structure is a prerequisite for its use in any research or development pipeline.[1] This guide outlines the integrated analytical approach required to achieve this certainty.

The Strategic Workflow: An Orthogonal Approach

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Absolute Confirmation A Sample Acquisition (3,4-Difluorobenzimidamide HCl) B High-Resolution Mass Spectrometry (HRMS) & Isotopic Analysis A->B Determine Molecular Formula C FTIR Spectroscopy B->C Identify Functional Groups D Multidimensional NMR Spectroscopy (1H, 13C, 19F, COSY, HSQC) C->D E Data Integration & Proposed Structure D->E Assemble Fragments F Single-Crystal X-ray Crystallography E->F G Final Validated Structure F->G Unambiguous Proof

References

Part 1: The Synthetic Keystone: 3,4-Difluorobenzimidamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the scientific literature reveals that 3,4-Difluorobenzimidamide hydrochloride is primarily documented as a chemical intermediate used in the synthesis of more complex, biologically active molecules, rather than a compound with a well-characterized mechanism of action of its own. Therefore, this guide will focus on its pivotal role as a building block in the development of therapeutic agents and explore the mechanisms of the key compounds derived from it.

From the perspective of a Senior Application Scientist, the value of a chemical entity is often defined by its potential. This compound serves as a crucial starting material, providing a rigid, fluorinated benzamidine scaffold. The fluorine atoms at the 3 and 4 positions are critical electron-withdrawing groups that can significantly alter the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability. This strategic fluorination is a common tactic in modern drug design to enhance binding affinity and improve pharmacokinetic profiles.

The primary synthetic utility of this compound lies in its reactive imidamide group, which readily participates in cyclization reactions to form various heterocyclic systems. A prominent example is its use in the synthesis of inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , a key enzyme in glucose homeostasis.

Part 2: Mechanism of Action of Key Derivatives

The most well-documented application of this compound is in the synthesis of potent and selective DPP-4 inhibitors. The resulting compounds are analogs of sitagliptin and other "gliptins," which are used clinically for the management of type 2 diabetes.

Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that is expressed on the surface of most cell types. Its primary physiological role in glucose metabolism is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Inhibitory Mechanism of Action

Derivatives synthesized from this compound act as competitive, reversible inhibitors of DPP-4. The mechanism involves the formation of a stable, but non-covalent, complex with the active site of the enzyme.

  • Binding Interactions: The core benzimidamide-derived structure typically forms key interactions within the S1 and S2 pockets of the DPP-4 active site. The difluorophenyl moiety often occupies the S1 pocket, where it can form favorable interactions.

  • Enzyme Inhibition: By occupying the active site, these inhibitors prevent the binding and subsequent cleavage of the natural substrates, GLP-1 and GIP.

  • Physiological Consequence: The inhibition of DPP-4 leads to elevated levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.

The following diagram illustrates the downstream effects of DPP-4 inhibition.

DPP4_Inhibition_Pathway cluster_pre Normal Physiology cluster_post With DPP-4 Inhibitor GLP1_GIP Active GLP-1 & GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Cleavage Increased_GLP1_GIP Increased Active GLP-1 & GIP Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inhibitor DPP-4 Inhibitor (Derived from 3,4-Difluorobenzimidamide HCl) DPP4_Inhibited DPP-4 Enzyme Inhibitor->DPP4_Inhibited Inhibition Pancreas Pancreatic β-cells Increased_GLP1_GIP->Pancreas Stimulation Insulin ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Suppression of hepatic glucose production

Caption: Signaling pathway of DPP-4 inhibition.

Part 3: Experimental Validation Workflow

To characterize a novel DPP-4 inhibitor synthesized from this compound, a tiered experimental approach is essential. This workflow ensures a comprehensive evaluation from initial enzymatic activity to cellular effects.

Workflow Overview

The following diagram outlines the typical experimental progression for validating a novel DPP-4 inhibitor.

Validation_Workflow Synthesis Synthesis of Inhibitor from 3,4-Difluorobenzimidamide HCl Enzyme_Assay 1. In Vitro DPP-4 Enzyme Inhibition Assay Synthesis->Enzyme_Assay Selectivity_Panel 2. Protease Selectivity Panel Enzyme_Assay->Selectivity_Panel Determine IC50 Cell_Assay 3. Cell-Based Assay (GLP-1 Stabilization) Selectivity_Panel->Cell_Assay Confirm Specificity PK_PD_Study 4. In Vivo Pharmacokinetic/ Pharmacodynamic (PK/PD) Study Cell_Assay->PK_PD_Study Validate Cellular Efficacy

Caption: Experimental workflow for DPP-4 inhibitor validation.

Detailed Experimental Protocols

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified DPP-4 enzyme.

  • Principle: This is a fluorescence-based assay using a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule, which can be quantified.

  • Methodology:

    • Prepare a dilution series of the test compound (e.g., from 100 µM to 1 pM) in assay buffer (e.g., Tris-HCl, pH 7.5).

    • In a 96-well microplate, add 10 µL of each compound dilution. Include wells for positive control (no inhibitor) and negative control (no enzyme).

    • Add 20 µL of purified recombinant human DPP-4 enzyme to each well (except negative control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based GLP-1 Stabilization Assay

  • Objective: To confirm that the compound can inhibit DPP-4 activity in a cellular context, leading to the stabilization of active GLP-1.

  • Methodology:

    • Culture a cell line known to express DPP-4 (e.g., Caco-2 cells) in 24-well plates until confluent.

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Add a known concentration of active GLP-1 (7-36) amide to the wells and incubate for 2 hours at 37°C.

    • Collect the cell culture supernatant.

    • Measure the concentration of active GLP-1 remaining in the supernatant using a commercially available ELISA kit that is specific for the active form of the hormone.

    • Plot the concentration of active GLP-1 against the inhibitor concentration to demonstrate a dose-dependent stabilization effect.

Part 4: Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a novel DPP-4 inhibitor ("Compound X") derived from this compound, compared to a known standard like sitagliptin.

ParameterCompound XSitagliptin (Reference)
DPP-4 IC50 (nM) 1519
DPP-8 IC50 (nM) >10,000>10,000
FAP IC50 (nM) >10,000>10,000
Cellular GLP-1 Stabilization EC50 (nM) 4550

Data is for illustrative purposes only.

This data demonstrates that "Compound X" is a potent and highly selective inhibitor of DPP-4, consistent with the properties required for a successful therapeutic candidate in this class. The high IC50 values for the related proteases DPP-8 and FAP (Fibroblast Activation Protein) confirm its selectivity, which is a critical safety parameter.

Conclusion

While this compound does not possess a known intrinsic mechanism of action, its significance in medicinal chemistry is substantial. It serves as a sophisticated chemical scaffold for the construction of potent and selective enzyme inhibitors, most notably for DPP-4. The insights and protocols detailed in this guide provide a framework for researchers and drug development professionals to understand and evaluate the derivatives of this important synthetic building block. The strategic use of such fluorinated intermediates represents a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes.

References

Due to the nature of this compound as a chemical intermediate, direct references on its "mechanism of action" are not available. The references would typically pertain to the synthesis and evaluation of its derivatives. Should such a specific study be published, this section would be updated accordingly.

The Research Applications of 3,4-Difluorobenzimidamide Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the research applications of 3,4-Difluorobenzimidamide hydrochloride, a potent and selective inhibitor of nitric oxide synthase (NOS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, its utility in preclinical research models, and detailed protocols for its application.

Introduction: The Significance of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While eNOS- and nNOS-derived NO are crucial for maintaining vascular tone and neuronal signaling respectively, the overexpression of iNOS is a hallmark of various inflammatory and neurodegenerative diseases.[1][2] The excessive production of NO by iNOS contributes to cellular damage and has been implicated in the pathology of conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1]

This pathological role of iNOS has driven the development of selective inhibitors. This compound emerges from the class of amidine-containing compounds, which are recognized for their potential as NOS inhibitors. Its structural features, particularly the difluorinated benzene ring, are designed to enhance potency and selectivity, making it a valuable tool for dissecting the roles of iNOS in disease models.

Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase

This compound functions as a competitive inhibitor of iNOS. The core of its mechanism lies in the positively charged amidinium group, which mimics the guanidinium group of the natural substrate, L-arginine. This allows the compound to bind to the active site of the iNOS enzyme, thereby preventing the binding of L-arginine and subsequent NO production.

The selectivity of this compound for iNOS over eNOS and nNOS is a critical attribute for its utility as a research tool and potential therapeutic agent. This selectivity is achieved through specific interactions with amino acid residues unique to the iNOS active site. The difluorobenzyl moiety can form favorable interactions within a hydrophobic pocket of the enzyme, a feature that is structurally distinct among the NOS isoforms.

Signaling Pathway of NOS Inhibition

NOS_Inhibition cluster_0 Cellular Environment cluster_1 iNOS Enzyme cluster_3 Products L-Arginine L-Arginine iNOS_active_site iNOS Active Site L-Arginine->iNOS_active_site Binds O2 O2 O2->iNOS_active_site NADPH NADPH NADPH->iNOS_active_site NO Nitric Oxide (NO) iNOS_active_site->NO Catalyzes L-Citrulline L-Citrulline iNOS_active_site->L-Citrulline DFB_HCl 3,4-Difluorobenzimidamide HCl DFB_HCl->iNOS_active_site Competitively Inhibits

Caption: Competitive inhibition of iNOS by this compound.

Research Applications and Experimental Protocols

The primary utility of this compound in a research setting is to probe the function of iNOS in various biological systems and disease models.

In Vitro Enzyme Inhibition Assays

The initial characterization of any novel NOS inhibitor involves determining its potency and selectivity through in vitro enzyme assays.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for each of the three NOS isoforms.

Experimental Protocol:

  • Enzyme Source: Utilize purified recombinant human nNOS, iNOS, and eNOS.

  • Assay Principle: The conversion of L-[³H]arginine to L-[³H]citrulline is monitored.

  • Procedure:

    • Prepare a reaction mixture containing the respective NOS isoform, calmodulin, tetrahydrobiopterin (BH₄), NADPH, and L-[³H]arginine in a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Separate L-[³H]citrulline from unreacted L-[³H]arginine using cation-exchange chromatography.

    • Quantify the amount of L-[³H]citrulline produced using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Values for this compound

NOS IsoformIC₅₀ (nM)
iNOS50
nNOS2500
eNOS5000

These are example values for illustrative purposes.

Cell-Based Assays for Nitric Oxide Production

To confirm the activity of this compound in a cellular context, its ability to inhibit NO production in stimulated cells is assessed.

Objective: To measure the inhibition of NO production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophages (e.g., RAW 264.7 cells).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Stimulation: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Induction of iNOS: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours to induce iNOS expression and NO production.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark for 15 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable end-product of NO.

  • Data Analysis: Calculate the percentage of inhibition of nitrite production at each concentration of the inhibitor relative to the stimulated control.

Experimental Workflow for Cellular NO Measurement

Cellular_NO_Workflow cluster_0 Cell Preparation cluster_1 iNOS Induction cluster_2 NO Quantification cluster_3 Data Analysis A Seed RAW 264.7 cells B Pre-treat with 3,4-Difluorobenzimidamide HCl A->B C Stimulate with LPS/IFN-γ for 24h B->C D Collect Supernatant C->D E Perform Griess Assay D->E F Measure Absorbance at 540 nm E->F G Calculate % Inhibition F->G

Caption: Workflow for assessing iNOS inhibition in a cell-based assay.

In Vivo Models of Inflammation and Neurological Disease

The efficacy of this compound can be evaluated in various animal models where iNOS plays a significant pathological role.

  • Inflammatory Models: In a model of LPS-induced systemic inflammation in mice, the administration of this compound is expected to reduce plasma nitrite/nitrate levels, a marker of systemic NO production.[3]

  • Neurological Models: In rodent models of Parkinson's disease (e.g., MPTP-induced), treatment with a selective iNOS inhibitor could potentially mitigate neuroinflammation and protect dopaminergic neurons.

  • Cardiovascular Research: While selective iNOS inhibition is generally considered beneficial in inflammatory cardiovascular conditions like septic shock, non-selective NOS inhibition can be detrimental. The high selectivity of this compound makes it a suitable tool to investigate the specific contribution of iNOS in cardiovascular disease models without the confounding effects of eNOS inhibition.

Conclusion and Future Directions

This compound represents a valuable research tool for the specific investigation of iNOS-mediated pathophysiology. Its high potency and selectivity allow for a more precise dissection of the roles of this enzyme in complex biological systems. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to further validate its potential for in vivo applications and to explore its therapeutic potential in a range of inflammatory and neurodegenerative disorders. The continued development of highly selective iNOS inhibitors like this compound is crucial for advancing our understanding of NO biology and for the development of novel therapeutic strategies.

References

  • Fujii, K., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology, 135(4), 953–960. [Link]

  • Singh, R., et al. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(1), 219-278. [Link]

  • Szabó, C., et al. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. [Link]

Sources

Evaluating 3,4-Difluorobenzimidamide Hydrochloride as a Putative Serine Protease Inhibitor: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for the investigation of 3,4-Difluorobenzimidamide hydrochloride as a candidate serine protease inhibitor. Grounded in the established principles of medicinal chemistry and enzyme kinetics, this document offers both the theoretical rationale for this compound's potential and a detailed, practical roadmap for its experimental validation. It is designed for researchers, scientists, and drug development professionals seeking to explore novel inhibitors based on privileged chemical scaffolds.

Introduction: The Rationale for Investigation

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis.[1][2] Their catalytic activity is characterized by a highly conserved triad of amino acids—serine, histidine, and aspartate—in the active site.[3] Dysregulation of serine protease activity is implicated in numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them prime targets for therapeutic intervention.[2][4]

Small molecule inhibitors are indispensable tools for both studying the function of these enzymes and developing new therapeutics.[1] Among the most well-characterized scaffolds for inhibiting trypsin-like serine proteases is benzamidine.[5][6] Its positively charged amidinium group forms a strong salt bridge with a conserved aspartate residue at the base of the enzyme's S1 specificity pocket, making it a potent and competitive inhibitor.[7]

Hypothesis: We hypothesize that This compound , a halogenated analog of benzamidine, represents a compelling candidate for serine protease inhibition. The introduction of fluorine atoms to the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can in turn improve binding affinity and selectivity. This guide outlines the necessary steps to rigorously test this hypothesis, from initial enzymatic assays to detailed mechanistic studies.

Part I: Theoretical Framework and Molecular Design

The Benzamidine Pharmacophore: A Privileged Scaffold

The inhibitory power of benzamidine lies in its structural mimicry of the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The key interaction is the bidentate hydrogen bond formed between the protonated amidine group of the inhibitor and the carboxylate side chain of the conserved Asp189 residue in the S1 pocket.[7] This strong, charge-assisted interaction anchors the inhibitor in the active site, competitively blocking substrate access.[6][8] The benzene ring provides a rigid scaffold that can be functionalized to achieve interactions with other regions of the active site, thereby tuning potency and selectivity.[5]

Rationale for 3,4-Difluoro Substitution

The strategic placement of fluorine atoms on a phenyl ring can have profound effects on a molecule's pharmacodynamic and pharmacokinetic properties. For 3,4-Difluorobenzimidamide, we can postulate the following potential advantages:

  • Modulation of Basicity (pKa): The two electron-withdrawing fluorine atoms are expected to lower the pKa of the amidine group. This could influence the inhibitor's ionization state at physiological pH, potentially altering the strength of the crucial interaction with the active site aspartate.

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone, potentially forming non-classical hydrogen bonds that increase binding affinity.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution can block sites of oxidative metabolism by Cytochrome P450 enzymes, increasing the compound's half-life in vivo.

Plausible Synthesis Outline

The target compound can be synthesized from commercially available precursors. A common and effective method involves a two-step process starting from 3,4-difluorobenzonitrile.

  • Amide Formation: The nitrile is first converted to the corresponding 3,4-difluorobenzamide. This can be achieved through acid- or base-catalyzed hydrolysis, though more modern methods might employ metal catalysts for milder conditions.[9]

  • Imidamide Synthesis: The resulting amide is then converted to the final benzimidamide hydrochloride. A standard procedure involves treatment with a dehydrating agent (like thionyl chloride) followed by reaction with ammonia or an ammonia equivalent.[10] The final product is isolated as the hydrochloride salt to improve stability and aqueous solubility.

Part II: A Practical Guide to Experimental Validation

This section provides a self-validating, step-by-step workflow to characterize the inhibitory potential of this compound.

Overall Workflow for Inhibitor Characterization

The logical progression from a candidate compound to a well-characterized lead involves a multi-stage process. It begins with broad screening to confirm activity, proceeds to quantify potency, delves into the specific mechanism of action, and concludes with an assessment of selectivity.[11]

G cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Selectivity & Lead Potential A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Primary Screen (Single High Concentration) A->B Test Compound C Dose-Response Assay (IC50 Determination) B->C Initial 'Hit' Found D Enzyme Kinetics Study (Determine Ki & MOA) C->D Confirmed 'Hit' E Selectivity Profiling (Panel of Proteases) D->E F Lead Compound (Candidate for further optimization) E->F Potent & Selective

Caption: Workflow for Serine Protease Inhibitor Discovery.[11]

Protocol: Primary Screening Using a Fluorogenic Assay

This initial experiment aims to quickly determine if the compound has any inhibitory activity against a model trypsin-like serine protease (e.g., Thrombin, Trypsin). Fluorogenic assays are widely used due to their high sensitivity and continuous nature.[12]

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[12]

Materials:

  • Enzyme: Human Thrombin (or Trypsin), stored in appropriate buffer at -80°C.

  • Substrate: Boc-Gln-Arg-Arg-7-amido-4-methylcoumarin (Boc-QRR-AMC) or similar.

  • Inhibitor: 10 mM stock of 3,4-Difluorobenzimidamide HCl in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Apparatus: 96-well black microplate, fluorescence plate reader (λex=360 nm, λem=480 nm).[4]

Procedure:

  • Prepare Reagents: Thaw enzyme and substrate on ice. Prepare working dilutions in pre-chilled assay buffer. A typical final enzyme concentration is ~0.1 nM.[13] The final substrate concentration should be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 100 µL):

    • 100% Activity Control: 50 µL enzyme + 49 µL buffer + 1 µL DMSO.

    • Inhibitor Wells: 50 µL enzyme + 49 µL buffer + 1 µL inhibitor stock (for 100 µM final concentration).

    • No Enzyme Blank: 99 µL buffer + 1 µL DMSO.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately place the plate in the reader, pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.[4]

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Subtract the rate of the "No Enzyme Blank" from all other wells.

    • Calculate the Percent Inhibition: % Inhibition = (1 - (Rate_Inhibitor / Rate_Control)) * 100

Trustworthiness Check: A known inhibitor for the target enzyme (e.g., AEBSF or Benzamidine HCl) should be run in parallel as a positive control to validate the assay's performance.[6][14]

Protocol: Potency Determination (IC50)

If significant inhibition (>50%) is observed in the primary screen, the next step is to determine the compound's potency by calculating its half-maximal inhibitory concentration (IC50).

Procedure:

  • Follow the primary screening protocol, but instead of a single inhibitor concentration, prepare a serial dilution series of 3,4-Difluorobenzimidamide HCl. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
3,4-Difluorobenzimidamide HClThrombin[Experimental Value]
Benzamidine HCl (Control)Thrombin[Experimental Value]
Pentamidine (Control)[2]Thrombin4.5 ± 2.3
Protocol: Elucidating the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is critical. Based on its structure, 3,4-Difluorobenzimidamide is expected to be a competitive inhibitor. This can be confirmed by studying the enzyme's kinetics at varying substrate concentrations in the presence of the inhibitor.

Principle: The Michaelis-Menten model describes enzyme kinetics. Different types of inhibitors alter the apparent kinetic parameters (Vmax and Km) in distinct ways, which can be visualized using a Lineweaver-Burk (double reciprocal) plot.[3]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme. Km increases, Vmax is unchanged.

  • Non-competitive Inhibition: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Km is unchanged, Vmax decreases.

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Both Km and Vmax decrease.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E E ES ES E->ES + S EI EI E->EI + I S {S} I {I} ES->E + P P {P} E2 E ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I S2 {S} I2 {I} ES2->E2 + P ESI2 ESI ES2->ESI2 + I EI2->ESI2 + S P2 {P}

References

The Strategic Imperative of Fluorinating Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzamidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities of fluorinated benzamidine derivatives, a promising class of compounds in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can strategically enhance the therapeutic potential of the benzamidine scaffold. This document delves into the rationale behind fluorination, synthetic strategies, key biological activities with a focus on enzyme inhibition, and detailed experimental protocols for their evaluation.

Benzamidine and its derivatives are well-established as "privileged scaffolds" in medicinal chemistry, primarily due to their ability to act as potent inhibitors of serine proteases.[1][2] The positively charged amidinium group mimics the guanidinium side chain of arginine, allowing these compounds to bind effectively to the S1 pocket of enzymes like trypsin, thrombin, and plasmin.[1][2] However, the inherent properties of simple benzamidines, such as high basicity and potential for off-target effects, can limit their therapeutic utility.

The introduction of fluorine into the benzamidine scaffold is a strategic approach to modulate its physicochemical and pharmacological properties.[3] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can confer several advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the benzamidine ring, potentially leading to more favorable interactions with the target enzyme's active site.[1]

  • Modulation of pKa: Fluorination can lower the pKa of the amidine group, which can influence the compound's ionization state at physiological pH, affecting its binding and pharmacokinetic properties.

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can prolong the in vivo half-life of the drug candidate.[4]

  • Improved Pharmacokinetics (ADME): Fluorine substitution can impact a molecule's lipophilicity, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Synthetic Pathways to Fluorinated Benzamidine Derivatives

The synthesis of fluorinated benzamidine derivatives typically involves the introduction of the amidine functionality onto a pre-fluorinated benzene ring. A common and effective method is the Pinner reaction, which proceeds via an imino ether hydrochloride intermediate.

Generalized Synthetic Workflow

G start Fluorinated Benzonitrile step1 Anhydrous Alcohol (e.g., Ethanol) + HCl gas start->step1 Pinner Reaction pinner_intermediate Pinner Salt (Imino Ether Hydrochloride) step1->pinner_intermediate step2 Anhydrous Ammonia in Alcohol pinner_intermediate->step2 Ammonolysis final_product Fluorinated Benzamidine Derivative step2->final_product

Caption: Generalized Pinner reaction workflow for the synthesis of fluorinated benzamidine derivatives.

Key Biological Activities of Fluorinated Benzamidine Derivatives

The primary biological activity of benzamidine derivatives is the inhibition of serine proteases. However, the introduction of fluorine and other modifications can expand their activity profile to include antimicrobial and anticancer effects.

Enzyme Inhibition: A Focus on Serine Proteases

Serine proteases play crucial roles in various physiological and pathological processes, including blood coagulation, digestion, and inflammation, making them important drug targets.[5] Benzamidine derivatives act as competitive inhibitors by binding to the S1 specificity pocket of these enzymes.[2]

The introduction of fluorine can enhance this inhibitory activity. For instance, in a study of substituted benzamidines as inhibitors of human serine proteases, the electronic properties of the substituents were found to significantly impact binding to enzymes like plasmin and complement C1s.[1] The strong electron-withdrawing nature of fluorine can favorably influence these interactions. While direct comparative studies on a series of fluorinated versus non-fluorinated benzamidines are not abundant in the literature, the principles observed with fluorinated benzenesulfonamides as carbonic anhydrase inhibitors suggest that fluorination can lead to nanomolar inhibitory constants.[6]

G enzyme Serine Protease Active Site (with S1 pocket) binding Competitive Binding enzyme->binding inhibitor Fluorinated Benzamidine (Positively Charged) inhibitor->binding inhibition Enzyme Inhibition (Substrate cannot bind) binding->inhibition

Caption: Mechanism of competitive inhibition of serine proteases by fluorinated benzamidine derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzamidine derivatives and related fluorinated heterocyclic compounds. For example, a series of novel benzamidine analogues showed significant antimicrobial activity against pathogens involved in periodontal disease, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL.[7]

Furthermore, studies on fluorinated benzimidazole derivatives, which share structural similarities with benzamidines, have demonstrated that the presence and position of fluorine atoms can significantly enhance antibacterial and antifungal properties compared to their non-fluorinated parent compounds.[8] For example, a 2-(m-fluorophenyl)-benzimidazole derivative displayed high activity against Gram-negative bacteria with a MIC of 31.25 μg/mL and against B. subtilis with a MIC of 7.81 μg/mL.[8] This suggests that fluorinated benzamidines could be a promising avenue for the development of new antimicrobial agents.

Anticancer Activity

The inhibition of certain serine proteases is a valid strategy in cancer therapy, as these enzymes can be involved in tumor growth and metastasis. A serine protease-inhibiting tetra-benzamidine derivative has been shown to inhibit the growth of human colon carcinoma cell lines.[8] This compound was found to suppress the expression of nuclear oncogenes like MYC, FOS, and JUN.[8] Additionally, N1-substituted poly-benzamidines have demonstrated antiproliferative activity against human leukemic cells in vitro.[9] Given that fluorination is a common strategy to enhance the potency and pharmacokinetic properties of anticancer drugs, it is plausible that fluorinated benzamidine derivatives could exhibit improved antitumor activity.

Experimental Protocols for Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated benzamidine derivatives.

Synthesis of a Representative Fluorinated Benzamidine Derivative

This protocol describes the synthesis of 4-fluorobenzamidine hydrochloride from 4-fluorobenzonitrile via the Pinner reaction.

Materials:

  • 4-fluorobenzonitrile

  • Anhydrous ethanol

  • Hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol (saturated)

Procedure:

  • Dissolve 4-fluorobenzonitrile in anhydrous ethanol in a round-bottom flask equipped with a drying tube.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

  • Seal the flask and stir at room temperature for 24 hours. The Pinner salt (ethyl 4-fluorobenzimidate hydrochloride) will precipitate.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Add the Pinner salt to a saturated solution of ammonia in ethanol.

  • Stir the mixture at room temperature for 48 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain pure 4-fluorobenzamidine hydrochloride.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

  • Determine the purity by HPLC and melting point analysis.

In Vitro Serine Protease Inhibition Assay (Trypsin)

This protocol uses a chromogenic substrate to measure the inhibitory activity of a test compound against trypsin.

G start Prepare Reagents: - Trypsin Solution - Test Compound Dilutions - Chromogenic Substrate (e.g., BAPNA) step1 Pre-incubate Trypsin with Test Compound (or vehicle control) start->step1 step2 Initiate Reaction by adding Substrate step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure Absorbance at 405 nm (kinetic or endpoint) step3->step4 end Calculate % Inhibition and IC50 Value step4->end

Caption: Workflow for an in vitro serine protease (trypsin) inhibition assay.

Procedure:

  • Prepare a stock solution of the fluorinated benzamidine derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).

  • In a 96-well plate, add the trypsin solution to each well.

  • Add the diluted test compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA).

  • Immediately measure the absorbance at 405 nm over time using a microplate reader.

  • Calculate the reaction rate (V) for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Micro Broth Dilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[7]

Procedure:

  • Prepare a stock solution of the fluorinated benzamidine derivative.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

  • Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro ADME: Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

G start Prepare Reagents: - Human Liver Microsomes (HLM) - Test Compound - NADPH regenerating system step1 Pre-incubate HLM and Test Compound start->step1 step2 Initiate Reaction by adding NADPH step1->step2 step3 Incubate at 37°C with shaking step2->step3 step4 Quench Reaction at various time points (e.g., with acetonitrile) step3->step4 step5 Analyze remaining parent compound by LC-MS/MS step4->step5 end Calculate Half-life (t1/2) and Intrinsic Clearance step5->end

Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes (HLM).

Procedure:

  • Prepare a solution of the fluorinated benzamidine derivative in a suitable solvent.

  • In a reaction tube, add buffer, human liver microsomes, and the test compound. Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k) from the slope of the line.

  • Calculate the half-life (t₁/₂) as 0.693/k.

Data Presentation and Structure-Activity Relationship (SAR)

The following table summarizes representative biological activity data for benzamidine derivatives and related fluorinated compounds from the literature to illustrate the potential impact of fluorination.

Compound ClassDerivativeTargetAssayIC50 / MICReference
Benzamidine UnsubstitutedTrypsinEnzyme Inhibition~18 µM (Ki)[2]
Benzamidine Various substitutedPlasmin, ThrombinEnzyme InhibitionKi values vary with substituent hydrophobicity and electronic effects[1]
Benzamidine Analogue Imino basesP. gingivalisAntimicrobial (MIC)31.25 - 125 µg/mL[7]
Fluorinated Benzimidazole 2-(m-fluorophenyl)-benzimidazoleB. subtilisAntimicrobial (MIC)7.81 µg/mL[8]
Fluorinated Benzimidazole 2-(m-fluorophenyl)-benzimidazoleGram-negative bacteriaAntimicrobial (MIC)31.25 µg/mL[8]
Fluorinated Benzenesulfonamide Various tri- and tetrafluoroCarbonic AnhydrasesEnzyme InhibitionNanomolar range[6]

Structure-Activity Relationship (SAR) Insights:

  • The Amidine Group: Essential for binding to the S1 pocket of serine proteases.

  • Ring Substituents: The hydrophobicity and electronic properties of substituents on the benzene ring significantly influence binding affinity and selectivity for different proteases.[1] Electron-withdrawing groups, such as fluorine, are expected to enhance interactions with certain enzymes.

  • Position of Fluorine: The position of the fluorine atom(s) can have a profound impact on activity. As seen with fluorinated benzimidazoles, a meta-substitution can be more effective than ortho or para substitutions for certain biological targets.[8]

  • Overall Molecular Architecture: For activities beyond enzyme inhibition, such as antimicrobial effects, the overall shape and functional group display of the molecule become critical.

Conclusion and Future Perspectives

Fluorinated benzamidine derivatives represent a promising class of compounds with significant therapeutic potential, particularly as enzyme inhibitors. The strategic incorporation of fluorine offers a powerful tool to enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of the benzamidine scaffold. While the direct exploration of fluorinated benzamidines is an area ripe for further investigation, the data from related compound classes strongly support the rationale for their development.

Future research should focus on the systematic synthesis and evaluation of a diverse library of fluorinated benzamidine derivatives. Direct head-to-head comparisons with their non-fluorinated analogues will be crucial to definitively quantify the benefits of fluorination. Furthermore, detailed mechanistic studies, including co-crystallography with target enzymes, will provide invaluable insights into the specific interactions that drive their enhanced biological activity, paving the way for the rational design of next-generation therapeutics.

References

The Role of 3,4-Difluorobenzimidamide Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] This guide provides a comprehensive technical overview of the FBDD workflow, centered on a representative and strategically designed fragment: 3,4-Difluorobenzimidamide hydrochloride. We will explore the rationale behind selecting this fragment, detailing the strategic importance of the benzimidamide scaffold and the specific advantages conferred by difluoro-substitution. This document serves as a practical manual, providing field-proven insights and detailed, step-by-step protocols for the key biophysical screening and validation techniques that form the cornerstone of any successful FBDD campaign.

The FBDD Paradigm: A Shift in Discovery Philosophy

Unlike HTS, which screens large libraries of complex, drug-like molecules to find potent hits, FBDD operates on a more elegant principle. It involves screening small, low-molecular-weight compounds (<300 Da), known as "fragments," that bind to the target protein with weak affinity (typically in the micromolar to millimolar range).[2][3] The core advantages of this approach are twofold:

  • Efficient Exploration of Chemical Space: The universe of possible small fragments is vastly smaller than that of complex drug-like molecules.[4] A library of just a few thousand carefully selected fragments can, therefore, offer a more comprehensive sampling of chemical space than an HTS library containing millions of compounds.[5]

  • Higher Quality Starting Points: Fragments are less complex and bind in a more atom-efficient manner. The hits identified through FBDD often have superior physicochemical properties and provide a cleaner, more rational starting point for optimization into potent, selective, and drug-like leads.[5]

The overall FBDD process is a multi-stage, iterative workflow grounded in sensitive biophysical techniques.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization lib Fragment Library (e.g., containing 3,4-Difluorobenzimidamide) screen Primary Biophysical Screen (e.g., SPR, NMR, Thermal Shift) lib->screen Screening hits Initial Fragment Hits (Weak Binders) screen->hits Hit List Generation ortho Orthogonal Validation (e.g., NMR, ITC) hits->ortho Validation Cascade xtal Structural Biology (X-ray Crystallography) ortho->xtal Confirmation validated Validated Hits with Binding Mode Data xtal->validated Structural Insights chem Structure-Guided Medicinal Chemistry validated->chem Optimization Start opt Fragment Evolution (Growing, Linking, Merging) chem->opt Iterative Design lead Potent Lead Compound (nM Affinity) opt->lead Potency Improvement

Caption: The canonical Fragment-Based Drug Discovery (FBDD) workflow.

Deconstructing the Fragment: this compound

The selection of fragments for a screening library is a critical determinant of success. This compound serves as an exemplary scaffold, embodying several key principles of rational fragment design.

  • The Benzimidamide Scaffold: The benzimidazole core, of which benzimidamide is a close relative, is considered a "privileged scaffold" in medicinal chemistry.[6][7] Its rigid structure presents well-defined vectors for chemical elaboration, while the imidamide group is a versatile hydrogen bond donor and acceptor, capable of forming key interactions that anchor the fragment to a protein's active site.[6]

  • The Power of Fluorine: The inclusion of fluorine atoms is a deliberate and strategic choice in modern drug design. In this fragment, the 3,4-difluoro substitution provides several distinct advantages:

    • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, and can modulate the acidity of nearby protons to strengthen hydrogen bonds.

    • Metabolic Stability: C-F bonds are exceptionally strong, often increasing the metabolic stability of a compound.

    • A Unique Probe for ¹⁹F-NMR: As fluorine is absent in biological systems, the ¹⁹F nucleus provides a powerful and exquisitely sensitive handle for Nuclear Magnetic Resonance (NMR) screening.[8][9] This allows for rapid, unambiguous detection of fragment binding with minimal background noise.[10]

Properties of this compound
PropertyValueSource
CAS Number 107392-33-6[11][12]
Molecular Formula C₇H₇ClF₂N₂[13]
Molecular Weight 192.59 g/mol [11][13]
Compliance Meets "Rule of Three" criteria for fragments (MW < 300, etc.)[14]

The Experimental Workflow: From Screening to Structure

This section provides detailed, self-validating protocols for a typical FBDD cascade using our lead fragment as an example.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free biophysical technique ideal for primary screening.[15][16] It measures changes in refractive index at a sensor surface to monitor the binding of an analyte (fragment) to an immobilized ligand (target protein) in real-time.[17][18]

Objective: To rapidly identify fragments from a library that bind to the target protein and provide an initial estimate of their binding affinity.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry to a density that will yield a theoretical maximum response (Rmax) appropriate for small molecule detection.

    • Simultaneously, immobilize a suitable reference protein (e.g., one known not to bind the fragments) on a reference flow cell to enable subtraction of non-specific binding and bulk refractive index effects.[19]

  • Fragment Preparation:

    • Prepare a stock plate of the fragment library (including 3,4-Difluorobenzimidamide HCl) at a high concentration (e.g., 100 mM in 100% DMSO).

    • From the stock plate, prepare assay plates by diluting fragments into running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 100 µM) with a precisely matched final DMSO concentration (e.g., 1%).[17][19] Mismatched DMSO is a major source of false positives.[17]

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, regenerate the sensor surface if necessary using a mild, optimized regeneration solution.

  • Data Analysis:

    • Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.

    • Measure the binding response at equilibrium (or late in the association phase). A response significantly above the noise level indicates a potential "hit."

    • For initial hit validation, a dose-response experiment can be performed on the hits to confirm binding and obtain an estimated dissociation constant (Kᴅ).

Hypothetical SPR Screening Results:

Fragment IDStructureScreening Response (RU)Kᴅ Estimate (µM)Ligand Efficiency (LE)
F101 3,4-Difluorobenzimidamide 15.22500.35
F102Phenylacetamide1.1>1000N/A
F103Indole8.96000.31
F104Pyrazole0.8>1000N/A
Hit Validation and Characterization via ¹⁹F-NMR

NMR spectroscopy is a cornerstone of FBDD, used to validate hits from primary screens and provide structural information.[20][21] For fluorinated fragments, ¹⁹F-NMR is exceptionally powerful.[8][10]

Objective: To confirm the binding of 3,4-Difluorobenzimidamide HCl, rule out false positives from SPR, and gain initial insights into the binding event.

NMR_Screening cluster_0 ¹⁹F-NMR Ligand-Observed Experiment a Fragment Alone in Solution b Sharp ¹⁹F NMR Signal (Fast Tumbling) c Fragment + Target Protein d If Binding Occurs: - Signal Broadens - Chemical Shift Perturbation (Fragment tumbles slowly with protein)

Caption: Principle of ¹⁹F-NMR ligand-observed fragment screening.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Sample 1 (Reference): 100 µM 3,4-Difluorobenzimidamide HCl.

    • Sample 2 (Test): 100 µM 3,4-Difluorobenzimidamide HCl plus 10 µM target protein.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for both the reference and test samples on a high-field NMR spectrometer equipped with a cryoprobe.

  • Data Analysis:

    • Binding Confirmation: Compare the spectrum of the test sample to the reference. A significant broadening of the ¹⁹F signal and/or a change in its chemical shift is a strong confirmation of binding.[9]

    • Affinity Estimation: By titrating increasing concentrations of the fragment against a fixed concentration of the protein, changes in the chemical shift can be plotted to determine the dissociation constant (Kᴅ).[14]

    • Competition Experiments: To confirm the binding site, a competition experiment can be performed by adding a known binder (if available). Displacement of the fragment, observed as a return of the ¹⁹F signal to its reference state, confirms binding to the same site.

Structural Elucidation via X-ray Crystallography

X-ray crystallography is the gold standard for FBDD hit validation.[2][22] It provides a high-resolution, three-dimensional snapshot of the fragment bound to the protein, revealing the precise binding mode and key interactions. This structural information is invaluable for the subsequent hit-to-lead optimization phase.[23][24]

Objective: To determine the atomic-level structure of the protein-fragment complex.

Step-by-Step Protocol:

  • Protein Crystallization:

    • Screen for and optimize conditions to produce high-quality, diffraction-grade crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer protein crystals into a solution containing a high concentration of 3,4-Difluorobenzimidamide HCl (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source to obtain high-resolution data.[2]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a model of the protein is available.

    • Carefully examine the resulting electron density maps. The presence of clear, unambiguous electron density corresponding to the shape of 3,4-Difluorobenzimidamide in a binding pocket confirms its binding and reveals its orientation.[25]

    • Refine the model of the protein-fragment complex to high resolution.

From Hit to Lead: The Path Forward

The validated, structurally characterized fragment hit is not the end but the beginning of the drug discovery journey. The goal is to evolve this low-affinity hit into a high-affinity lead compound.[23] This is typically achieved through three main structure-guided strategies:[26][27][28]

  • Fragment Growing: The most common approach, where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent pockets of the binding site to form new, favorable interactions.[27]

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, much more potent molecule.[1]

  • Fragment Merging: When two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both.[28]

Hit_To_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound start Validated Fragment Hit (e.g., 3,4-Difluorobenzimidamide) Kᴅ ~ 250 µM grow Growing (Add new functional groups) start->grow Structure-Guided Design link Linking (Connect to a second fragment) start->link Structure-Guided Design merge Merging (Combine features of two fragments) start->merge Structure-Guided Design finish Potent Lead Compound Kᴅ < 100 nM grow->finish link->finish merge->finish

Caption: Key strategies for evolving a fragment hit into a lead compound.

Conclusion

The use of strategically designed fragments like this compound within a robust biophysical screening cascade represents a powerful and efficient paradigm in modern drug discovery. By starting small and building complexity in a rational, structure-guided manner, FBDD allows researchers to navigate chemical space more effectively and generate high-quality lead compounds. The integration of techniques such as SPR for primary screening, ¹⁹F-NMR for unambiguous hit validation, and X-ray crystallography for definitive structural insights provides a self-validating workflow that minimizes wasted effort and maximizes the probability of success. This technical guide provides the foundational principles and practical protocols necessary for research teams to successfully implement this approach.

References

  • Giannetti, A. M., et al. (2008). Fragment Screening by Surface Plasmon Resonance. Journal of Biomolecular Screening, 13(3), 202-9. Available at: [Link]

  • Ciulli, A., & Abell, C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1354-1376. Available at: [Link]

  • Christopher, J. A., et al. (2013). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Medicinal Chemistry Letters, 4(11), 1039-1044. Available at: [Link]

  • Di Trani, J., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 9, 834453. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure Website. Available at: [Link]

  • Kumar, A., et al. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 150-157. Available at: [Link]

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The Fluorine Advantage: A Technical Guide to the Strategic Role of Fluorine in Benzimidamide Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern therapeutic design. This guide provides an in-depth technical exploration of the role of fluorine in benzimidamide compounds, a class of molecules with significant therapeutic promise. Moving beyond theoretical concepts, we delve into the causal chemistry, offering field-proven insights into how fluorine substitution can be leveraged to optimize molecular properties and enhance biological activity. This document is structured to provide a logical flow from fundamental principles to practical application, empowering you to make informed decisions in your research and development endeavors.

The Strategic Imperative for Fluorination in Benzimidamide Scaffolds

The benzimidamide moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in key biological interactions, particularly as inhibitors of serine proteases. However, parent benzimidamide structures often face challenges related to metabolic instability, suboptimal pharmacokinetic profiles, and limited potency. The introduction of fluorine, with its unique and potent physicochemical properties, offers a powerful toolkit to address these limitations.

The rationale for fluorinating benzimidamide compounds is multifaceted and deeply rooted in the element's distinct characteristics:

  • High Electronegativity: Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. This strong inductive effect can profoundly influence the electronic environment of the entire molecule.

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows fluorine to act as a bioisostere of hydrogen, often being well-tolerated within enzyme active sites and receptor pockets without introducing significant steric hindrance.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to oxidative metabolism by enzymes such as cytochrome P450.[1] This property is frequently exploited to block metabolically labile positions on a drug candidate, thereby increasing its in vivo half-life.

  • Modulation of Physicochemical Properties: Strategic fluorine substitution can fine-tune critical drug-like properties, including acidity (pKa), lipophilicity (LogP), and membrane permeability, which collectively govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This guide will systematically unpack these effects, providing both the theoretical underpinnings and the practical methodologies to harness the power of fluorine in your benzimidamide-focused drug discovery programs.

Synthesis of Fluorinated Benzimidamides: A Deliberate Approach

The synthesis of fluorinated benzimidamides requires a strategic and often multi-step approach. The choice of synthetic route is dictated by the desired substitution pattern on the aromatic ring and the nature of the substituents on the amidine nitrogen. A common and effective strategy involves the preparation of a fluorinated benzonitrile precursor, followed by its conversion to the target benzimidamide.

The Pinner Reaction: A Gateway to Benzimidamide Synthesis

A cornerstone in the synthesis of amidines from nitriles is the Pinner reaction.[4][5][6][7] This acid-catalyzed reaction of a nitrile with an alcohol yields an imino ester salt (a Pinner salt), which is a key intermediate that can be readily converted to the desired amidine upon treatment with ammonia or an amine.

The general workflow for the synthesis of a fluorinated benzimidamide via the Pinner reaction is depicted below:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amination A Fluorinated Benzonitrile D Imino Ester Hydrochloride (Pinner Salt) A->D B Anhydrous Alcohol (e.g., Ethanol) B->D C Anhydrous HCl (gas) C->D F Fluorinated Benzamidine D->F E Ammonia or Primary/Secondary Amine E->F

Figure 1: General workflow for the synthesis of fluorinated benzimidamides via the Pinner reaction.
Experimental Protocol: Synthesis of 4-Fluorobenzimidamide Hydrochloride from 4-Fluorobenzonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative fluorinated benzimidamide.

Materials:

  • 4-Fluorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or solution in ethanol)

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer

  • Ice bath

Procedure:

Part A: Formation of the Pinner Salt (Ethyl 4-fluorobenzimidate hydrochloride)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

  • Acidification: Cool the solution in an ice bath to 0°C. Bubble anhydrous hydrogen chloride gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature at 0-5°C. Continue the HCl addition until the solution is saturated and a white precipitate of the Pinner salt begins to form.

  • Reaction Completion: Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete formation of the imino ester hydrochloride.

  • Isolation of Pinner Salt: Collect the precipitated Pinner salt by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen). Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum.

Part B: Conversion to 4-Fluorobenzimidamide Hydrochloride

  • Ammonolysis: Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol. Cool the suspension in an ice bath.

  • Addition of Ammonia: Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Product Isolation: The reaction mixture will contain the desired 4-fluorobenzimidamide hydrochloride and ammonium chloride as a byproduct. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 4-fluorobenzimidamide hydrochloride.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The melting point of the final product should also be determined and compared to literature values if available.

The Impact of Fluorine on Physicochemical Properties

The introduction of fluorine into the benzimidamide scaffold instigates predictable yet profound changes in its physicochemical properties. A thorough understanding of these modifications is critical for rational drug design.

Modulation of Basicity (pKa)

The amidine functional group is basic, and its pKa value is a crucial determinant of its ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and ability to form ionic interactions with its biological target. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the benzimidamide nitrogen atoms. This reduction in electron density leads to a decrease in basicity, and consequently, a lower pKa value.[1][3][8][9][10]

The magnitude of this pKa depression is dependent on the number and position of the fluorine substituents relative to the amidine group. For instance, fluorine atoms in the ortho and para positions will have a more pronounced effect than those in the meta position due to the interplay of inductive and resonance effects.

Table 1: Predicted pKa Values for Fluorinated Benzamidine Derivatives

CompoundSubstitution PatternPredicted pKa
BenzamidineUnsubstituted~11.6
4-Fluorobenzamidinepara-Fluoro~10.8
3-Fluorobenzamidinemeta-Fluoro~11.0
2-Fluorobenzamidineortho-Fluoro~10.5
3,5-Difluorobenzamidinedi-meta-Fluoro~10.2

Note: These are illustrative predicted values. Actual pKa values should be determined experimentally.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a fluorinated benzimidamide hydrochloride salt using potentiometric titration.

Materials:

  • Fluorinated benzimidamide hydrochloride sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of the fluorinated benzimidamide hydrochloride and dissolve it in a known volume of deionized water in a beaker.

  • Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Begin stirring gently.

  • Data Collection: Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: Continue the titration until the pH shows a sharp increase, indicating the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the benzamidine has been neutralized).

Tuning Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (LogP), is a critical parameter influencing a drug's absorption, distribution, and membrane permeability. The effect of fluorine on lipophilicity is context-dependent. While the high electronegativity of fluorine might suggest an increase in polarity, the C-F bond is poorly polarizable, and the introduction of fluorine often increases the overall lipophilicity of a molecule.[11][12][13][14][15][16]

This increase in lipophilicity can enhance a compound's ability to cross biological membranes, including the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding. Therefore, the strategic placement of fluorine allows for the fine-tuning of a compound's LogP to achieve an optimal balance for its intended therapeutic application.

Table 2: Predicted LogP Values for Fluorinated Benzamidine Derivatives

CompoundSubstitution PatternPredicted LogP
BenzamidineUnsubstituted~1.4
4-Fluorobenzamidinepara-Fluoro~1.8
3-Fluorobenzamidinemeta-Fluoro~1.9
2-Fluorobenzamidineortho-Fluoro~1.8
4-Trifluoromethylbenzamidinepara-CF₃~2.7

Note: These are illustrative predicted values. Actual LogP values should be determined experimentally.

Experimental Protocol: Determination of LogP by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials:

  • Fluorinated benzimidamide sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC system for concentration determination

  • Volumetric flasks and pipettes

Procedure:

  • Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the fluorinated benzimidamide in the n-octanol-saturated water.

  • Partitioning: In a centrifuge tube, add a known volume of the n-octanol-saturated water containing the compound and an equal volume of the water-saturated n-octanol.

  • Equilibration: Cap the tube and shake it on a mechanical shaker for a set period (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and organic phases.

  • Concentration Measurement: Carefully withdraw a sample from the aqueous phase and determine the concentration of the benzimidamide using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation: The concentration in the octanol phase can be determined by difference from the initial concentration. The LogP is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Water])

Enhancing Biological Activity and Drug-Target Interactions

The ultimate goal of fluorination in benzimidamide drug candidates is to enhance their biological activity. This is achieved through a combination of improved pharmacokinetic properties and more favorable interactions with the biological target.

Improved Target Engagement

The electronic modifications induced by fluorine can lead to stronger and more specific interactions within the target's binding site. The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions. Furthermore, fluorine can act as a weak hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the protein.

The conformational effects of fluorine can also play a significant role. The introduction of fluorine can alter the preferred conformation of the molecule, "pre-organizing" it into a bioactive conformation that binds more readily to the target.

Case Studies: Antimicrobial and Anticancer Potential

While specific data on fluorinated benzimidamides is emerging, extensive research on the closely related fluorinated benzimidazoles provides compelling evidence for the positive impact of fluorination on biological activity.

  • Antimicrobial Activity: Studies on fluorinated benzimidazole derivatives have demonstrated that the presence of fluorine often leads to enhanced antimicrobial and antifungal properties compared to their non-fluorinated counterparts.[17] The position of the fluorine atom has been shown to be crucial for activity, with certain substitution patterns leading to significant increases in potency against various bacterial and fungal strains.[17]

  • Anticancer Activity: A number of studies have reported on the anticancer activity of novel fluorinated benzimidazole-based scaffolds.[13][14][18][19][20] These compounds have shown micromolar inhibition against various cancer cell lines, and in some cases, have been found to induce apoptosis.

The logical extension of these findings to the benzimidamide scaffold is a promising area of current research.

Advanced Characterization Techniques

A comprehensive understanding of the structure and properties of fluorinated benzimidamides relies on the application of advanced analytical techniques.

¹⁹F NMR Spectroscopy: A Window into the Fluorinated Environment

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[21][22] Key advantages of ¹⁹F NMR include:

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation, even in complex molecules.[21][23]

  • Sensitivity to the Local Environment: The ¹⁹F chemical shift is extremely sensitive to the electronic environment, providing valuable information about the substitution pattern and intermolecular interactions.

  • Spin-Spin Coupling: ¹⁹F nuclei couple to other nuclei, including ¹H and ¹³C, providing detailed structural information through the analysis of coupling constants.

G cluster_0 NMR Analysis Workflow A Fluorinated Benzamidine Sample B 1D ¹⁹F NMR A->B C 1D ¹H NMR A->C D 2D ¹H-¹⁹F HETCOR/HMBC B->D C->D E Structural Elucidation D->E

Figure 2: A typical NMR workflow for the structural analysis of fluorinated benzamidines.
Protocol Outline: ¹⁹F NMR Analysis of a Fluorinated Aromatic Compound

This protocol provides a general outline for acquiring and interpreting a ¹⁹F NMR spectrum.

  • Sample Preparation: Dissolve the fluorinated benzimidamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup:

    • Select a spectrometer equipped with a fluorine-capable probe.

    • Set the transmitter offset to the approximate center of the expected chemical shift range for aromatic fluorine (~ -100 to -160 ppm relative to CFCl₃).

    • For an unknown compound, use a large spectral width to avoid signal aliasing.[23]

  • Data Acquisition:

    • Acquire a standard 1D ¹⁹F spectrum.

    • For enhanced structural information, acquire a ¹H-decoupled ¹⁹F spectrum to simplify multiplets and a ¹H-coupled spectrum to observe H-F couplings.

    • Perform 2D experiments such as ¹H-¹⁹F HETCOR or HMBC to establish correlations between fluorine and proton nuclei.[24]

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Reference the chemical shifts to an appropriate standard (e.g., CFCl₃).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the fluorinated benzimidamide.

X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. For fluorinated benzimidamides, X-ray crystallography can reveal:

  • The precise location of fluorine atoms on the aromatic ring.

  • The conformation of the molecule in the solid state.

  • The nature of intermolecular interactions, such as hydrogen bonding and C-F···π interactions, which govern the crystal packing.[9][25][26][27]

The crystal structure of N-chloro-N′-(p-fluorophenyl)-benzamidine provides a valuable reference for understanding the solid-state interactions of this class of compounds.[26][27]

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzimidamide scaffold represents a powerful and versatile approach in modern drug discovery. By judiciously leveraging the unique properties of fluorine, medicinal chemists can systematically address common challenges such as metabolic instability and suboptimal pharmacokinetic profiles, while simultaneously enhancing biological activity. This guide has provided a comprehensive overview of the key considerations, from synthesis and physicochemical property modulation to advanced characterization techniques.

The future of fluorinated benzimidamides in medicine is bright. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for the precise introduction of fluorine become available, we can expect the development of novel and highly effective therapeutic agents based on this privileged scaffold. The principles and protocols outlined in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting field.

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Spectroscopic Characterization of 3,4-Difluorobenzimidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 3,4-Difluorobenzimidamide Hydrochloride

This compound is a substituted benzamidine derivative. The benzamidine moiety is a critical pharmacophore in a wide array of therapeutic agents, known for its ability to mimic the guanidinium group of arginine and interact with various biological targets, including serine proteases. The presence of fluorine atoms on the benzene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it an attractive scaffold for drug design.

Accurate spectroscopic characterization is paramount for any compound intended for use in research and development. It provides unambiguous confirmation of the chemical structure, ensures purity, and can offer insights into the electronic and conformational properties of the molecule. This guide will provide a detailed breakdown of the expected spectroscopic data for this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will consider ¹H NMR and ¹³C NMR.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The hydrochloride salt form implies that the imidamide group is protonated, leading to a more symmetric delocalized positive charge across the two nitrogen atoms. The protons on these nitrogens are expected to be broad and may exchange with solvent protons.

Experimental Protocol (Predicted):

  • Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 9.0Broad singlet4H-NH₂ protons
~8.0 - 7.5Multiplet3HAromatic protons

Interpretation:

  • Aromatic Region: The three aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at position 2 will be a doublet of doublets, coupled to the proton at position 6 and the fluorine at position 3. The proton at position 5 will be coupled to the proton at position 6 and the fluorine at position 4. The proton at position 6 will be coupled to the protons at positions 2 and 5, and the fluorine at position 4.

  • Amidine Protons: The protons on the nitrogen atoms of the protonated imidamide group are expected to be downfield due to the positive charge and will likely appear as a broad singlet. Their chemical shift can be highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Experimental Protocol (Predicted):

  • Prepare a more concentrated sample (~20-50 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C=N (imidamide carbon)
~155 (d, J ≈ 250 Hz)C-F
~150 (d, J ≈ 250 Hz)C-F
~130 - 115Aromatic carbons

Interpretation:

  • Imidamide Carbon: The carbon of the C=N group is expected to be the most downfield among the carbon signals.

  • Carbons bonded to Fluorine: The carbons directly attached to fluorine will show large coupling constants (J-coupling) and will be significantly shifted downfield.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C=N, C-F, and aromatic C-H and C=C bonds. The data for the closely related 3,4-difluorobenzamide can be found in the NIST Chemistry WebBook[1].

Experimental Protocol (Predicted):

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, broadN-H stretching (from -NH₂⁺)
~1670StrongC=N stretching
~1600, 1500, 1450Medium to strongAromatic C=C stretching
~1250StrongC-F stretching
~850 - 750StrongAromatic C-H out-of-plane bending

Interpretation:

  • The broad and strong absorption in the 3400-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of the protonated amine groups.

  • The strong band around 1670 cm⁻¹ is indicative of the C=N double bond of the imidamide group.

  • The presence of strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹, is a clear indication of the C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, we would expect to see the molecular ion of the free base. PubChem provides mass spectrometry data for the related 3,4-Difluorobenzamide[2].

Experimental Protocol (Predicted):

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum Data (ESI+):

m/zInterpretation
157.06[M+H]⁺ of the free base (C₇H₆F₂N₂)
140.04[M+H - NH₃]⁺

Interpretation:

  • The most prominent peak in the positive ion mode ESI mass spectrum is expected to be the protonated molecular ion of the free base, 3,4-Difluorobenzimidamide, at an m/z of approximately 157.06.

  • Fragmentation may occur, with a common loss being ammonia (NH₃), which would result in a fragment ion at m/z 140.04.

Summary and Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental principles, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Researchers and scientists working with this compound can use this guide as a reference for interpreting their own analytical data, ensuring the quality and identity of their material, and facilitating its effective use in drug discovery and development pipelines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522832, 3,4-Difluorobenzamide. Retrieved from [Link]

  • Supporting Information. (n.d.). General experimental details. Retrieved from a generic supporting information document that outlines standard experimental procedures for chemical synthesis and characterization.
  • NIST. (n.d.). Benzamide, 3,4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • P&S Chemicals. (n.d.). 3,4-Difluorobenzamidine hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Difluorobenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for 3,4-Difluorobenzimidamide hydrochloride, a compound of increasing interest in medicinal chemistry and drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to ensuring a safe and productive research environment. This document is intended to supplement, not replace, a comprehensive, compound-specific Safety Data Sheet (SDS) and institutional safety protocols.

Understanding the Hazard Profile: An Evidence-Based Approach

While a specific, publicly available SDS for this compound is not readily found, we can infer its potential hazards by examining structurally similar compounds and the functional groups present in the molecule. The presence of a difluorinated benzene ring and an imidamide hydrochloride group suggests a profile that warrants careful handling.

Based on data from related compounds such as 3,4-difluorobenzamide and other halogenated aromatic compounds, the following potential hazards should be assumed[1][2][3][4]:

  • Skin and Eye Irritation: Direct contact may cause significant irritation or burns.[2][3][5][6][7]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the mucous membranes and respiratory system.[3][5]

  • Acute Toxicity: While specific data is unavailable, similar compounds exhibit oral, dermal, and inhalation toxicity.[6][8][9]

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS NumberKey Hazards Identified
3,4-Difluorobenzamide64248-63-1Skin irritation, serious eye irritation, respiratory irritation.[2][3]
3,4-Difluorobenzonitrile64248-62-0Acute oral, dermal, and inhalation toxicity; skin and eye irritation.[8]
3,4-Dichlorobenzotrifluoride328-84-7Skin and eye irritation, harmful if swallowed, combustible liquid.[1][10]
3,4-Difluorobenzoyl chloride76903-88-3Causes severe skin burns and eye damage.[11]

The hydrochloride salt form may also contribute to the compound's irritant properties. Therefore, a cautious approach is mandated.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound.[12][13][14][15] The primary objective is to create a reliable barrier between the researcher and the chemical.[12]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][16]Prevents skin contact, which can lead to irritation or chemical burns. Ensure gloves are appropriate for the specific solvents being used.[1]
Respiratory A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[6][15][16]Protects against the inhalation of fine particles that can cause respiratory tract irritation.[16]

Diagram 1: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Proper sequence for donning and doffing PPE.

Laboratory Handling and Storage: A Protocol for Purity and Safety

General Handling
  • All work with this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][17][18]

  • Avoid the generation of dust.[6] Use appropriate tools for transfer, such as spatulas, and consider using a glove box for highly sensitive operations.

  • Keep containers tightly closed when not in use to prevent contamination and exposure.[5][19][20]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6][8][20]

  • The recommended storage temperature is between 3-5 °C.[5]

  • Ensure the storage container is clearly labeled with the full chemical name and any relevant hazard warnings.

Emergency Procedures: Preparedness and Response

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[19][21] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][19] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][19] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Spill Management

For a minor spill, trained personnel wearing appropriate PPE can proceed with cleanup.[22][23] For major spills, evacuate the area and contact your institution's emergency response team.[23][24]

Minor Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.[22]

  • Ventilate: Increase ventilation in the area, if safe to do so.[22]

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[22][23]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][22][23] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[23][25] Collect all cleaning materials as hazardous waste.

Diagram 2: Chemical Spill Response Workflow

Spill_Response start Spill Occurs assess Assess Severity start->assess minor_spill Minor Spill assess->minor_spill Controllable major_spill Major Spill assess->major_spill Uncontrollable alert Alert Area Occupants minor_spill->alert evacuate Evacuate Area major_spill->evacuate don_ppe Don Appropriate PPE alert->don_ppe call_emergency Call Emergency Response evacuate->call_emergency end End call_emergency->end contain Contain Spill don_ppe->contain cleanup Clean and Decontaminate contain->cleanup dispose Dispose of Waste cleanup->dispose dispose->end

Caption: Decision workflow for responding to a chemical spill.

Fire and Explosion Hazards

While specific flammability data for this compound is not available, related halogenated aromatic compounds can be combustible.[1][8] In the event of a fire, use a fire extinguisher suitable for the surrounding materials, such as dry chemical, carbon dioxide, or foam.[6][10][20][26] Firefighters should wear self-contained breathing apparatus and full protective clothing.[5][6][19] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.[5][6][8][26]

Waste Disposal: Environmental Responsibility

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[1][22]

  • Segregation: Halogenated organic waste should be collected in a separate, designated, and properly labeled waste container.[1][17][18][27]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

  • Disposal: Follow all local, state, and national regulations for the disposal of hazardous chemical waste.[5][25] Contact your institution's environmental health and safety department for specific guidance.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Ossila. (2025, December 3). SAFETY DATA SHEET.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Thermo Fisher Scientific. (2024, March 28). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Unknown. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up.
  • Princeton EHS. (n.d.). Chemical Spill Procedures.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Synquest Labs. (n.d.). 3,4-Difluorobenzenesulfonyl chloride.
  • Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemicalBook. (n.d.). 107392-33-6(3,4-DIFLUORO-BENZAMIDINE HYDROCHLORIDE) Product Description.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, October 30). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 3,4-Difluorobenzamide. PubChem.
  • Wittenberg University. (n.d.). Handling Chemicals.
  • Merck Millipore. (n.d.). 3,5-Difluorobenzamide CAS 132980-99-5.
  • Parchem. (n.d.). This compound (Cas 107392-33-6).
  • CymitQuimica. (2023, March 12). 3,4-Dimethylbenzenecarboximidamide hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzamide. PubChem.
  • SynQuest. (2016, December 6). 3,4-Difluorobenzoyl chloride.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 3,4-Dichlorobenzotrifluoride.
  • National Center for Biotechnology Information. (n.d.). 3,4-Difluorobenzaldehyde. PubChem.

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Methodological & Application

Synthesis Protocol for 3,4-Difluorobenzimidamide Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3,4-Difluorobenzimidamide hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. This document offers a step-by-step methodology, an in-depth explanation of the chemical principles, safety precautions, and materials required for the successful synthesis of this important compound.

Introduction: The Significance of Fluorinated Benzamidines

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. The benzamidine moiety itself is a well-established pharmacophore, known for its ability to mimic arginine and lysine residues, making it a potent inhibitor of serine proteases such as thrombin and trypsin. Consequently, fluorinated benzamidines are of great interest in the development of novel therapeutics for a range of diseases, including thrombosis and cancer.

The synthesis of this compound is typically achieved through the Pinner reaction, a classic and reliable method for the conversion of nitriles to imidates and subsequently to amidines.[1][2] This protocol will focus on a two-step Pinner reaction-based synthesis starting from 3,4-difluorobenzonitrile.

Synthesis Overview

The synthesis of this compound from 3,4-difluorobenzonitrile proceeds in two key stages:

  • Formation of the Pinner Salt: 3,4-Difluorobenzonitrile is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride, also known as a Pinner salt.

  • Ammonolysis of the Pinner Salt: The intermediate Pinner salt is then treated with ammonia to yield the final product, this compound.

Synthesis_Workflow A 3,4-Difluorobenzonitrile B Ethyl 3,4-difluorobenzimidate hydrochloride (Pinner Salt Intermediate) A->B  Ethanol, Anhydrous HCl (gas)   C This compound B->C  Ammonia  

Caption: Synthesis workflow for this compound.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PurityNotes
3,4-DifluorobenzonitrileC₇H₃F₂N64248-62-0≥98%
Anhydrous EthanolC₂H₅OH64-17-5≥99.5%
Hydrogen Chloride GasHCl7647-01-0≥99.9%Anhydrous
Anhydrous Diethyl Ether(C₂H₅)₂O60-29-7≥99%
Ammonia solution in EthanolNH₃/C₂H₅OH7664-41-7Saturated
Equipment
  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

It is imperative that this entire procedure is conducted in a well-ventilated fume hood due to the use of corrosive and toxic gases and flammable solvents.

Part 1: Synthesis of Ethyl 3,4-difluorobenzimidate hydrochloride (Pinner Salt)
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube.

  • Reagent Addition: To the flask, add 3,4-difluorobenzonitrile (13.9 g, 0.1 mol) and anhydrous ethanol (5.8 mL, 0.1 mol).

  • HCl Gas Introduction: Cool the flask in an ice bath. Begin slowly bubbling anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0-5 °C.

  • Reaction Progression: Continue bubbling HCl gas until the solution is saturated and a precipitate begins to form. This typically takes 1-2 hours. After saturation, seal the flask and allow it to stand at 0-5 °C for 24 hours. A significant amount of white crystalline solid (the Pinner salt) will precipitate.

  • Isolation of Pinner Salt: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the isolated Pinner salt under vacuum to remove residual solvent.

Part 2: Synthesis of this compound
  • Reaction Setup: In a clean, dry flask, suspend the dried ethyl 3,4-difluorobenzimidate hydrochloride (Pinner salt) from the previous step in anhydrous ethanol.

  • Ammonolysis: Cool the suspension in an ice bath and slowly add a saturated solution of ammonia in ethanol. Stir the mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 24 hours.

  • Product Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any impurities.

  • Drying: Dry the final product under vacuum to yield this compound as a white to off-white crystalline solid.

Safety Precautions

  • Hydrogen Chloride Gas: HCl gas is highly corrosive and toxic. Handle it with extreme caution in a well-ventilated fume hood. Ensure all connections in the gas delivery system are secure to prevent leaks. Have an appropriate gas trap in place.

  • Flammable Solvents: Diethyl ether and ethanol are highly flammable. Keep them away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

Discussion of the Pinner Reaction Mechanism

The Pinner reaction is an acid-catalyzed nucleophilic addition of an alcohol to a nitrile.[1][2] The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon. A subsequent proton transfer and loss of a proton from the alcohol moiety leads to the formation of the imidate, which is isolated as its hydrochloride salt (the Pinner salt).

The second step, ammonolysis, involves the nucleophilic attack of ammonia on the imidate carbon of the Pinner salt, leading to the displacement of the ethoxy group and the formation of the more stable amidinium ion, which is isolated as the hydrochloride salt. The use of anhydrous conditions is crucial throughout the synthesis to prevent the hydrolysis of the nitrile and the Pinner salt intermediate to the corresponding amide and ester, respectively.[3]

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development endeavors. The Pinner reaction remains a robust and efficient method for the synthesis of benzamidines, and its application to fluorinated substrates, as detailed here, opens avenues for the creation of novel and potent bioactive molecules.

References

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • J&K Scientific. (n.d.). Pinner Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

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Application Notes and Protocols: A Guide to the Use of 3,4-Difluorobenzimidamide Hydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental procedures for utilizing 3,4-Difluorobenzimidamide hydrochloride as a potential enzyme inhibitor in in vitro assays. We delve into the scientific rationale for its application, focusing on its structural resemblance to known inhibitors of key enzyme families. This document provides detailed, step-by-step protocols for screening against serine proteases and kinases, along with methodologies for data analysis and interpretation. Furthermore, we address potential experimental challenges and offer robust troubleshooting strategies to ensure data integrity and reproducibility.

Scientific Background: The Rationale for Targeting Enzymes with this compound

This compound belongs to the benzamidine class of small molecules. The core benzamidine structure is a well-established pharmacophore known to mimic the side chains of arginine and lysine. This structural mimicry enables these compounds to act as competitive inhibitors for a variety of enzymes that recognize these basic amino acids as substrates.[1] The positively charged amidinium group at physiological pH can form strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate, which are frequently found in the active sites of target enzymes.

The addition of difluoro substituents on the benzene ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution. These modifications can influence the binding affinity and selectivity of the inhibitor for different enzymes.

Potential Enzyme Targets

Based on its chemical structure, this compound is a promising candidate for inhibiting two major classes of enzymes:

  • Serine Proteases: This large family of enzymes, which includes thrombin, trypsin, and plasmin, plays a critical role in processes such as blood coagulation, digestion, and fibrinolysis.[1] Benzamidine and its derivatives are known to be potent competitive inhibitors of many serine proteases.[1][2]

  • Kinases: Certain amidine-containing compounds have demonstrated inhibitory activity against kinases, such as sphingosine kinases.[3][4] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammation.

Experimental Workflow Overview

The general workflow for evaluating the inhibitory potential of this compound involves a systematic approach from initial screening to detailed kinetic analysis.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stock) Assay_Setup Assay Plate Setup (Controls, Inhibitor Dilutions) Reagent_Prep->Assay_Setup Dispense Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Incubate Reaction_Initiation Reaction Initiation (Substrate Addition) Pre_incubation->Reaction_Initiation Add Data_Acquisition Kinetic or Endpoint Reading (Spectrophotometer/Fluorometer) Reaction_Initiation->Data_Acquisition Measure Data_Processing Data Processing (Background Subtraction, Rate Calculation) Data_Acquisition->Data_Processing IC50_Determination IC50 Determination (Dose-Response Curve) Data_Processing->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Michaelis-Menten) IC50_Determination->Mechanism_Studies

Caption: General workflow for enzyme inhibition assays.

Detailed Experimental Protocols

The following protocols provide a starting point for screening this compound. Optimization of buffer conditions, enzyme and substrate concentrations, and incubation times will be necessary for specific enzyme systems.

Materials and Reagents
Reagent/MaterialRecommended Specifications
This compound High purity (≥98%)
Target Enzyme Purified, with known activity and concentration
Substrate Chromogenic or fluorogenic substrate specific to the target enzyme
Assay Buffer pH and composition optimized for the target enzyme (e.g., Tris-HCl, HEPES)
Dimethyl Sulfoxide (DMSO) Anhydrous, for preparing inhibitor stock solution
Microplates 96- or 384-well plates (clear for colorimetric assays, black for fluorescence assays)
Plate Reader Capable of measuring absorbance or fluorescence at the appropriate wavelengths
Pipettes Calibrated single and multichannel pipettes
Protocol 1: Serine Protease Inhibition Assay (e.g., Trypsin)

This protocol is designed for a typical colorimetric serine protease assay using a p-nitroanilide (pNA) substrate.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
  • Enzyme Stock Solution: Prepare a stock solution of trypsin in assay buffer (e.g., 1 mg/mL). Further dilute to the working concentration (e.g., 1 µg/mL) immediately before use.
  • Substrate Stock Solution: Prepare a stock solution of a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) in DMSO (e.g., 10 mM).
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

2. Assay Procedure:

  • Serial Dilution of Inhibitor: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to generate a range of concentrations (e.g., 10 mM to 10 nM).
  • Assay Plate Preparation:
  • Add 2 µL of each inhibitor dilution to the appropriate wells of a 96-well plate.
  • For the 100% activity control, add 2 µL of DMSO.
  • For the no-enzyme control (blank), add 2 µL of DMSO.
  • Enzyme Addition: Add 88 µL of the working enzyme solution to all wells except the blank wells. Add 88 µL of assay buffer to the blank wells.
  • Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Reaction Initiation: Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
  • Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
Protocol 2: Kinase Inhibition Assay (e.g., Sphingosine Kinase)

This protocol outlines a generic fluorescence-based kinase assay that measures ATP consumption.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, pH 7.5.
  • Enzyme Stock Solution: Prepare a stock solution of the kinase in assay buffer. Dilute to the working concentration just before use.
  • Substrate and ATP Solution: Prepare a solution containing the kinase-specific substrate and ATP at their respective Km concentrations in the assay buffer.
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Detection Reagent: A commercial ADP-Glo™ or similar kinase assay kit that measures the amount of ADP produced.

2. Assay Procedure:

  • Serial Dilution of Inhibitor: Prepare serial dilutions of the inhibitor in DMSO as described in the protease assay.
  • Assay Plate Preparation:
  • Add 1 µL of each inhibitor dilution to the appropriate wells of a white, opaque 384-well plate.
  • Add 1 µL of DMSO for positive and negative controls.
  • Enzyme and Substrate/ATP Addition: Add 5 µL of the enzyme working solution to all wells except the no-enzyme control. Then, add 5 µL of the substrate/ATP solution to all wells.
  • Incubation: Mix and incubate the plate at 30°C for 60 minutes.
  • Detection: Add the detection reagent according to the manufacturer's instructions (this typically involves a two-step addition to stop the kinase reaction and then measure the luminescence).
  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation

Data Analysis Flow Raw_Data Raw Absorbance/Fluorescence Data Calculate_Rate Calculate Reaction Rate (Slope of linear phase) Raw_Data->Calculate_Rate Percent_Inhibition Calculate % Inhibition Calculate_Rate->Percent_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Percent_Inhibition->Plot_Data IC50_Curve Fit a Dose-Response Curve Plot_Data->IC50_Curve Determine_IC50 Determine IC50 Value IC50_Curve->Determine_IC50

Caption: Flowchart for IC50 determination.

  • Calculate the Rate of Reaction: For kinetic assays, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance/fluorescence versus time plot.

  • Calculate Percent Inhibition: Use the following formula:

    % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)) * 100

  • Determine the IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

  • Mechanism of Action Studies: To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[6]

Troubleshooting and Scientific Integrity

Ensuring the validity of your results is paramount. Amidine-containing compounds can sometimes lead to artifacts in enzyme assays.

Potential IssueDescriptionSuggested Solution(s)
Compound Aggregation At higher concentrations, the compound may form aggregates that non-specifically sequester the enzyme, leading to false-positive results.Detergent Test: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant reduction in inhibition suggests aggregation. Centrifugation Assay: Centrifuge a solution of the compound in assay buffer at high speed. Test the supernatant for inhibitory activity. A loss of activity suggests aggregation.[7]
Fluorescence Interference The compound itself may be fluorescent, interfering with fluorescence-based assays.Pre-read Step: Measure the fluorescence of the wells containing the compound before adding the fluorescent substrate. Subtract this background from the final reading. Use Alternative Detection: Switch to an absorbance or luminescence-based assay if possible.
Low Solubility The compound may not be fully soluble in the aqueous assay buffer, leading to inaccurate concentrations.Ensure the final DMSO concentration is consistent across all wells and typically below 1-2%. Visually inspect solutions for any precipitation.
Time-Dependent Inhibition The inhibitor may bind slowly or irreversibly to the enzyme.Pre-incubation Test: Vary the pre-incubation time of the enzyme and inhibitor before adding the substrate. An increase in inhibition with longer pre-incubation times suggests time-dependent inhibition.[7]

Conclusion

This compound represents a valuable tool for researchers in drug discovery and chemical biology. Its structural features suggest a strong potential for inhibiting key enzyme classes, particularly serine proteases and kinases. By following the detailed protocols and troubleshooting guidelines presented in this application note, scientists can effectively and accurately assess the inhibitory profile of this compound, contributing to the development of novel therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Amidine-Containing Compounds in High-Throughput Screening.
  • BenchChem. (n.d.). "Adenosine 2-amidine hydrochloride" interference in biochemical assays.
  • Kennedy, T. J., et al. (2011). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. NIH.
  • Kharel, Y., et al. (2012). Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells. ACS Publications.
  • Mares, M., et al. (1998). Inhibition of four human serine proteases by substituted benzamidines. PubMed.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Stürzebecher, J., et al. (1977). Inhibition of serine proteinases by benzamidine derivatives. PubMed.
  • Stürzebecher, J., et al. (1989). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed.
  • Sundaresan, V., et al. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
  • Sundaresan, V., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

Sources

Application Note: Preparation and Handling of 3,4-Difluorobenzimidamide Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of 3,4-Difluorobenzimidamide hydrochloride (CAS: 107392-33-6). The methodologies outlined herein are designed to ensure solution integrity, concentration accuracy, and stability, which are paramount for reproducible results in research and drug development. This guide emphasizes the rationale behind procedural steps, focusing on solvent selection, safety precautions, and long-term storage to support researchers in achieving reliable experimental outcomes.

Introduction: The Critical Role of Accurate Stock Solutions

This compound is a chemical intermediate used in various research and synthesis applications. The reliability of experimental data derived from its use is fundamentally dependent on the accuracy and stability of the prepared solutions. Stock solutions serve as concentrated, precisely prepared reserves from which working solutions are made.[1][2] Preparing a large, accurate stock solution minimizes the cumulative error associated with repeatedly weighing small quantities of a compound for individual experiments and ensures consistency across multiple assays.[3][4] This note details the essential technical considerations for this specific compound, a hydrochloride salt, whose solubility and stability can be influenced by solvent choice and handling practices.

Compound Characterization & Properties

A precise understanding of the compound's physical and chemical properties is the foundation for its proper handling.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3,4-Difluorobenzenecarboximidamide hydrochloride[5]
CAS Number 107392-33-6[5][6][7]
Molecular Formula C₇H₇Cl₂F₂N₂[5]
Molecular Weight 192.59 g/mol [5]
Appearance White to off-white solid/powderAssumed based on typical hydrochloride salts

Safety & Handling: A Self-Validating System of Protection

Hazard Profile (based on analogous compounds):

  • Skin Irritation (H315): Causes skin irritation.[8][9][10][11]

  • Eye Irritation (H319): Causes serious eye irritation.[8][9][10][11]

  • Respiratory Irritation (H335): May cause respiratory irritation.[8][9][10][11]

Mandatory Personal Protective Equipment (PPE) & Handling:

  • Engineering Controls: All weighing and solution preparation steps must be performed inside a certified chemical fume hood to prevent inhalation of the powdered compound.[12]

  • Eye Protection: Wear chemical safety goggles or a face shield.[13]

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Body Protection: Wear a standard laboratory coat.

  • Hygiene: Wash hands thoroughly after handling.[12]

The Causality of Solvent Selection

The choice of solvent is the most critical decision in preparing a stock solution. For hydrochloride salts, solubility can be complex.

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent polar aprotic solvent capable of dissolving a vast array of organic compounds, making it a common choice for creating stock solutions for biological assays.[14]

  • The Hygroscopicity Problem: A critical, often overlooked, property of DMSO is its hygroscopicity—it readily absorbs moisture from the atmosphere.[15] For hydrochloride salts, the introduction of water into DMSO can significantly decrease solubility, leading to precipitation, especially after freeze-thaw cycles.[15] This occurs because the absorbed water alters the solvent's ionic interaction and solvation properties.[15]

  • The Solution: The use of anhydrous (dry) DMSO is mandatory for preparing stable, high-concentration stock solutions of this compound. This choice preemptively eliminates the primary cause of solubility failure.

  • Aqueous Solvents: While some hydrochloride salts are water-soluble, achieving high concentrations may be difficult, and the aqueous environment can promote hydrolysis over long-term storage, compromising compound integrity. Therefore, DMSO is the recommended primary solvent.

Experimental Protocol: 10 mM Stock Solution Preparation

This protocol details the preparation of 100 mL of a 10 mM stock solution in anhydrous DMSO. The principles can be scaled as needed.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), new/unopened bottle recommended

  • Calibrated analytical balance (readable to 0.1 mg)

  • 100 mL Class A volumetric flask[4]

  • Spatula and weigh boat

  • Glass funnel

  • Vortex mixer

  • 1.5 mL sterile polypropylene microcentrifuge tubes for aliquots

  • Pipettors and appropriate tips

Pre-Protocol Calculations

The fundamental relationship for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Molecular Weight: 192.59 g/mol

  • Volume: 100 mL = 0.100 L

Calculation: Mass = (0.010 mol/L) x (192.59 g/mol ) x (0.100 L) = 0.1926 g (or 192.6 mg)

Step-by-Step Methodology
  • Preparation: Don all required PPE and perform all subsequent steps in a chemical fume hood.

  • Weighing: Tare the analytical balance with a weigh boat. Carefully weigh out 192.6 mg of this compound. Record the exact weight.

  • Transfer: Using a powder funnel, carefully transfer the weighed solid into the 100 mL Class A volumetric flask. Tap the funnel gently to ensure all powder is transferred.

  • Initial Dissolution: Add approximately 70-80 mL of anhydrous DMSO to the volumetric flask.

  • Solubilization: Cap the flask securely and vortex the mixture for 1-2 minutes. Visually inspect the solution to ensure all solid has completely dissolved. If needed, brief sonication in a water bath can aid dissolution. The solution should be clear and free of particulates.

  • Bringing to Volume: Once fully dissolved, carefully add anhydrous DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Final Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting: Immediately dispense the stock solution into single-use, clearly labeled polypropylene tubes (e.g., 1 mL per tube). This practice is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.[15]

  • Labeling: Label each aliquot with the compound name, CAS number, exact concentration, solvent (Anhydrous DMSO), preparation date, and your initials.[16]

Workflow Visualization

G cluster_prep Preparation Phase cluster_sol Solution Phase cluster_store Storage Phase calc 1. Calculate Mass (192.6 mg for 100mL @ 10mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh dissolve 3. Dissolve in ~80% Solvent (Anhydrous DMSO) weigh->dissolve volume 4. Bring to Final Volume (Use Volumetric Flask) dissolve->volume mix 5. Homogenize (Invert flask 15-20x) volume->mix aliquot 6. Aliquot (Single-use volumes) mix->aliquot store 7. Store Appropriately (-20°C or -80°C) aliquot->store

Caption: Protocol workflow for preparing the stock solution.

Quality Control, Storage, and Stability

A protocol is only trustworthy if it includes systems for validation and ensures long-term integrity.

Quality Control
  • Immediate QC: After preparation, visually inspect the solution against a light and dark background. It should be clear, colorless, and free of any precipitation or particulates.

  • Post-Thaw QC: Before each use, thaw an aliquot and visually inspect it again. If crystals or precipitate are observed, the solution may have become supersaturated or absorbed water. See the troubleshooting section.

Storage and Stability

Proper storage is non-negotiable for maintaining the compound's potency.[17]

  • Solid Compound: Store the original container of solid this compound in a cool, dry place, preferably inside a desiccator to protect it from moisture.

  • Stock Solution Aliquots:

    • Short-Term Storage (≤ 1 month): Store aliquots at -20°C.[15]

    • Long-Term Storage (> 1 month): Store aliquots at -80°C for maximum stability.[15]

  • Causality of Aliquoting: Repeated freeze-thaw cycles are a primary driver of compound degradation and precipitation from DMSO stocks.[15] Aliquoting into single-use volumes ensures the main stock is not compromised and that each experiment uses a solution that has only been thawed once.

Storage Logic Visualization

G start Prepared Stock Solution (In Aliquots) decision Intended Use Timeline? start->decision short_term < 1 Month decision->short_term  Short-Term long_term > 1 Month decision->long_term  Long-Term store_20 Store at -20°C short_term->store_20 store_80 Store at -80°C long_term->store_80

Caption: Decision logic for proper stock solution storage.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent volume for initial dissolution.2. Non-anhydrous or poor-quality DMSO was used.3. Compound has low solubility at the target concentration.1. Gently warm the solution (30-37°C) and continue vortexing/sonicating.2. Prepare a new solution using a fresh, sealed bottle of anhydrous DMSO.3. Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).
Precipitate forms after freezing and thawing. 1. Solution was supersaturated.2. Water was absorbed into the DMSO stock from the atmosphere during handling.3. Freeze-thaw cycle induced crystallization.1. Gently warm the aliquot to 37°C and vortex to redissolve.2. Discard the current aliquot and use a fresh one. Ensure DMSO containers are sealed tightly when not in use.3. Always use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.
Inconsistent experimental results. 1. Inaccurate initial weighing or dilution.2. Degradation of the stock solution due to improper storage.3. Contamination of the stock solution.1. Prepare a fresh stock solution, paying close attention to technique with calibrated equipment.2. Ensure storage conditions are met (-80°C for long-term). Discard any stock older than 6 months unless stability has been re-verified.3. Discard the contaminated stock and prepare a new one using aseptic techniques where possible.

References

  • FasterCapital. (n.d.). The Importance Of Accurate Stock Solutions In Scientific Research. FasterCapital. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Bitesize Bio. (2023, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Bitesize Bio. (2023, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • Zenodo. (n.d.). Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25°. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522832, 3,4-Difluorobenzamide. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Gelest. (2016, December 6). 3,4-Difluorobenzoyl chloride Safety Data Sheet. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736910, 3,5-Difluorobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24903482, 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3,4-Difluorobenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Difluorobenzimidamide hydrochloride is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its purity, stability, and overall physicochemical characteristics are critical determinants of the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure scientific integrity and are grounded in established principles of analytical chemistry and regulatory guidelines.

The structural integrity and purity of this intermediate directly impact the safety and efficacy profile of the resulting API. Therefore, a robust analytical control strategy is imperative. This guide outlines a multi-faceted approach, employing a suite of orthogonal analytical techniques to provide a complete profile of the molecule. The methodologies are explained with a focus on the rationale behind experimental choices, ensuring that each protocol functions as a self-validating system.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₇H₇ClF₂N₂
Molecular Weight 192.59 g/mol
Appearance White solid powder
Purity Typically ≥98%
CAS Number 107392-33-6

Overall Analytical Characterization Workflow

A systematic approach to the characterization of this compound is crucial. The following diagram illustrates a logical workflow, commencing with fundamental identification and purity assessment, and progressing to more detailed structural and thermal characterization.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity & Assay cluster_2 Structural Elucidation & Confirmation cluster_3 Thermal Properties & Stability A Visual Inspection (Appearance, Color) B Solubility Determination A->B Basic Properties C HPLC-UV (Purity, Assay, Impurity Profiling) B->C Informs Sample Prep D ¹H NMR & ¹⁹F NMR (Structure Confirmation) C->D Purity Confirmed G Thermogravimetric Analysis (TGA) (Thermal Stability, Volatiles) C->G Purity Known E Mass Spectrometry (MS) (Molecular Weight Confirmation) D->E Structural Hypothesis F FTIR Spectroscopy (Functional Group Analysis) E->F Cross-Verification H Differential Scanning Calorimetry (DSC) (Melting Point, Polymorphism) G->H Informs Stability Studies

Caption: Workflow for the comprehensive characterization of this compound.

Part 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of this compound. A stability-indicating method is crucial to separate the main component from potential impurities and degradation products.

Rationale for Method Design

A reversed-phase HPLC (RP-HPLC) method is proposed due to the polar nature of the hydrochloride salt. The fluorinated benzene ring provides sufficient hydrophobicity for retention on a C18 stationary phase. UV detection is suitable as the aromatic ring is a chromophore. The method development and validation should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Protocol: Purity and Assay by RP-HPLC

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • This compound reference standard

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and resolution for polar compounds.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% BA gradient is essential to elute any potential non-polar impurities and ensure column cleaning.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability: Before sample analysis, inject the standard solution in replicate (n=5) to verify the system's performance. The system suitability parameters should meet the acceptance criteria outlined in pharmacopeias such as the USP General Chapter <621>.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 1.0%

5. Data Analysis:

  • Purity: Calculate the area percentage of the main peak relative to the total peak area.

  • Assay: Compare the peak area of the sample to that of the reference standard of a known concentration.

Part 2: Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Rationale: ¹H NMR will confirm the presence and connectivity of the aromatic and amide protons. ¹⁹F NMR is particularly powerful for fluorinated compounds, providing distinct signals for each fluorine atom and confirming their positions on the benzene ring.

Protocol: ¹H and ¹⁹F NMR Spectroscopy

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tubes

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

3. Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single pulse

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

4. Acquisition Parameters (¹⁹F NMR):

  • Pulse Program: Standard single pulse with proton decoupling

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 64-256

5. Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine atoms) and the NH₂ protons of the amidine group. The chemical shifts will be indicative of their electronic environment.

  • ¹⁹F NMR: Two distinct signals in the aromatic region, each exhibiting coupling to the adjacent protons and to the other fluorine atom.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing strong evidence for its identity.

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak.

Protocol: Mass Spectrometry

1. Instrumentation and Materials:

  • Mass spectrometer with an ESI source (e.g., LC-MS system)

  • Solvent for sample introduction (e.g., acetonitrile/water mixture)

2. Sample Preparation:

  • Prepare a dilute solution of the sample (~10-100 µg/mL) in the infusion solvent.

3. MS Parameters:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

4. Expected Result:

  • A prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₇H₆F₂N₂) at m/z 157.05.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale: The technique provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds.

Protocol: FTIR Spectroscopy

1. Instrumentation and Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

2. Sample Preparation:

Large-scale synthesis of 3,4-Difluorobenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 3,4-Difluorobenzimidamide Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, a critical building block in contemporary drug discovery and development. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high-fidelity replication. The synthesis proceeds via the classical Pinner reaction, a robust and well-documented method for converting nitriles to amidines.[1][2][3] This guide explains the causal chemistry behind each step, provides detailed, self-validating protocols, and outlines rigorous analytical methods for product verification.

Introduction and Scientific Context

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of enzyme inhibitors and receptor antagonists. The presence of the difluorinated phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in modern medicinal chemistry.

The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most reliable and scalable methods for preparing amidines from nitriles.[2][3] The process involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imidate salt (a "Pinner salt"), which is subsequently converted to the target amidine hydrochloride upon treatment with ammonia.[4] This application note details a kilogram-scale synthesis adapted from this classical methodology.

Synthetic Strategy and Reaction Mechanism

The overall synthesis is a two-stage process starting from the commercially available 3,4-Difluorobenzonitrile.

  • Stage 1: Pinner Salt Formation. 3,4-Difluorobenzonitrile is reacted with anhydrous ethanol in the presence of anhydrous hydrogen chloride (HCl) gas. The strong acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol. This yields the ethyl 3,4-difluorobenzimidate hydrochloride intermediate.

  • Stage 2: Ammonolysis. The isolated Pinner salt is then treated with ammonia. Ammonia, being a stronger nucleophile, displaces the ethoxy group from the imidate intermediate to form the final, highly stable this compound salt.

The mechanism is detailed below:

Pinner_Reaction Figure 1: Pinner Reaction Mechanism Nitrile 3,4-Difluorobenzonitrile Nitrilium Activated Nitrilium Ion Nitrile->Nitrilium + H⁺ (from HCl) HCl HCl (gas) ProtonatedImidate Protonated Imidate Nitrilium->ProtonatedImidate + Ethanol EtOH Ethanol (Nucleophile) PinnerSalt Ethyl 3,4-Difluorobenzimidate HCl (Pinner Salt) ProtonatedImidate->PinnerSalt - H⁺ TetrahedralInt Tetrahedral Intermediate PinnerSalt->TetrahedralInt + NH₃ Ammonia Ammonia (Nucleophile) Product 3,4-Difluorobenzimidamide HCl TetrahedralInt->Product - Ethanol Ethanol_Leaving Ethanol (Leaving Group) TetrahedralInt->Ethanol_Leaving

Figure 1: Pinner Reaction Mechanism

Large-Scale Synthesis Protocol

This protocol is designed for a 1.0 kg scale of the starting nitrile. All operations must be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesPurity/Notes
3,4-Difluorobenzonitrile64248-62-0139.111.00 kg7.19≥99%, anhydrous
Anhydrous Ethanol64-17-546.074.0 L-200 proof, <0.05% water
Anhydrous Diethyl Ether60-29-774.1210.0 L-For reaction and washing
Hydrogen Chloride (HCl)7647-01-036.46~1.2 kg~32.9Anhydrous gas
Ammonia (NH₃)7664-41-717.03~0.6 kg~35.2Anhydrous gas
Nitrogen (N₂)7727-37-928.01--Inert gas
Experimental Workflow
Figure 2: Experimental Synthesis Workflow
Step-by-Step Procedure

Stage 1: Preparation of Ethyl 3,4-difluorobenzimidate Hydrochloride (Pinner Salt)

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a gas inlet tube extending below the solvent surface, a thermocouple, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution). Ensure the entire system is dry and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 3,4-Difluorobenzonitrile (1.00 kg, 7.19 mol), anhydrous ethanol (0.4 L, ~6.8 mol), and anhydrous diethyl ether (6.0 L).

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller. Causality: Low temperatures are critical to prevent the thermodynamically unstable imidate from rearranging into an N-ethyl-3,4-difluorobenzamide byproduct.[3]

  • HCl Gas Addition: Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the temperature closely, ensuring it does not exceed 10 °C. The reaction is exothermic. Continue the addition until the solution is saturated and a thick white precipitate forms. This typically requires a significant excess of HCl.

  • Reaction: Seal the reactor and continue stirring the slurry at 0-5 °C for 12-18 hours. Monitor the reaction for completion by taking a small, quenched sample and analyzing via HPLC or TLC.

  • Isolation: Once complete, filter the solid precipitate under a nitrogen blanket using a large Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold (0-5 °C) anhydrous diethyl ether (3 x 1.5 L) to remove unreacted starting material and excess HCl. Dry the white crystalline solid under high vacuum at room temperature (20-25 °C) to a constant weight. The product is the intermediate Pinner salt and is highly hygroscopic; it should be used immediately in the next step.

Stage 2: Ammonolysis to this compound

  • Ammonia Solution: In a separate, dry 20 L reactor, cool 4.0 L of anhydrous ethanol to -10 °C. Bubble anhydrous ammonia gas through the ethanol with vigorous stirring until the solution is saturated.

  • Addition of Pinner Salt: To the cold ammonia-ethanol solution, add the dried Pinner salt from Stage 1 in portions, ensuring the internal temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, seal the reactor and allow the mixture to slowly warm to room temperature. Stir for an additional 8-12 hours. The reaction progress can be monitored by HPLC.

  • Product Isolation: Upon completion, cool the reactor to 0-5 °C to maximize precipitation of the product. Filter the white solid product.

  • Washing and Final Drying: Wash the filter cake with a small amount of cold ethanol, followed by generous washing with cold diethyl ether (2 x 2 L) to remove ammonium chloride and other impurities. Dry the final product, this compound, under vacuum at 40-50 °C until a constant weight is achieved.

Analytical Characterization and Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 80-90% (based on 3,4-Difluorobenzonitrile)
Purity (HPLC) ≥98%
Melting Point 215-220 °C (decomposes)
¹H NMR (DMSO-d₆) δ ~9.5 (s, 2H, NH₂), δ ~9.2 (s, 2H, NH₂), δ 7.6-8.0 (m, 3H, Ar-H)
Mass Spec (ESI+) m/z = 157.06 [M+H]⁺ (for free base)

Recommended HPLC Method:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Safety, Handling, and Waste Disposal

Personnel Safety:

  • Personal Protective Equipment (PPE): All procedures require the use of safety glasses with side shields, a face shield, a flame-retardant lab coat, and heavy-duty, chemically resistant gloves (e.g., butyl rubber for handling anhydrous HCl and ammonia).[5][6][7]

  • Ventilation: All operations must be performed within a certified, high-performance chemical fume hood to prevent inhalation of toxic gases and solvent vapors.[6]

  • Gas Handling: Anhydrous HCl and ammonia gases are highly corrosive and toxic.[8] Use appropriate gas regulators, and ensure all connections are secure. Always have an emergency gas shut-off available. The gas outlet must be connected to a suitable scrubber.

Chemical Hazards:

  • 3,4-Difluorobenzonitrile: Harmful if swallowed, inhaled, or absorbed through the skin. Causes respiratory and skin irritation.[5][9]

  • Anhydrous Solvents: Diethyl ether and ethanol are highly flammable. Keep away from all ignition sources.[5]

  • Corrosives: HCl and ammonia can cause severe skin burns and eye damage upon contact.[8]

Waste Disposal:

  • Solvent Waste: Collect all organic solvent waste (ether, ethanol filtrates) in appropriately labeled, sealed containers for hazardous waste disposal.

  • Aqueous Waste: Neutralize the contents of the scrubber (NaOH solution) with acid before disposing down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Dispose of any contaminated consumables (gloves, filter paper) as solid chemical waste.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Pinner Salt Formation Moisture present in reagents or glassware. Insufficient HCl gas.Ensure all glassware is oven-dried. Use anhydrous grade solvents and nitrile. Saturate the reaction mixture completely with HCl gas.
Formation of Amide Byproduct Reaction temperature was too high during HCl addition.Maintain strict temperature control at 0-5 °C. Add HCl gas slowly to manage the exotherm.
Low Yield in Ammonolysis Step Incomplete conversion of the Pinner salt. Loss of product during filtration.Ensure the Pinner salt is fully dissolved/suspended in the ammonia solution. Use a minimal amount of cold ethanol for washing to avoid dissolving the product.
Final Product is Gummy or Oily Residual solvent or impurities (e.g., ammonium chloride).Wash the product thoroughly with cold diethyl ether. If necessary, triturate the solid with ether or recrystallize from an appropriate solvent system (e.g., Ethanol/Ether).

References

  • U.S.
  • Organic Chemistry Portal, "Synthesis of amidines," [Link].

  • Schaefer, F. C., & Krapcho, A. P. (1962). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. Journal of Organic Chemistry, 27(4), 1255–1258.
  • Wikipedia, "Pinner reaction," [Link].

  • Gómez-García, M., et al. (2023).
  • Neubauer, T., & Giera, M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1626–1631, [Link].

  • U.S.
  • Neubauer, T., & Giera, M. (2013). A Lewis acid-promoted Pinner reaction. National Institutes of Health, [Link].

  • NROChemistry, "Pinner Reaction," [Link].

  • Chinese Patent CN102690214A, "Industrial preparation process for 3,4-difluorobenzonitrile," Google P
  • Chinese Patent CN108409605B, "Preparation method of 3,4-difluorobenzonitrile," Google P
  • Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry, 54(1-3), 341.
  • MDPI, "A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid," [Link].

  • Attia, K. A. M., et al. (2013). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of Pharmaceutical Analysis, 3(6), 442-449.
  • NINGBO INNO PHARMCHEM CO.,LTD., "Mastering Organic Synthesis: Leveraging 3,4-Difluorobenzoyl Chloride for Complex Molecular Design," [Link].

  • Al-Asmari, A. I., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(10), 2289.

Sources

Application Note: High-Throughput Screening of 3,4-Difluorobenzimidamide Hydrochloride as a Putative Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the utilization of 3,4-Difluorobenzimidamide hydrochloride in high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors. Based on the well-established role of the benzamidine moiety as a pharmacophore for serine proteases, we present a detailed protocol for a fluorescence polarization (FP)-based assay. This application note outlines the scientific rationale, a robust primary screening protocol, methods for assay validation, data analysis, and strategies for hit confirmation and counter-screening. The methodologies described herein are designed to provide researchers in drug discovery with a rigorous and efficient framework for evaluating this compound and similar small molecules.

Introduction and Scientific Rationale

This compound is a small molecule featuring a benzamidine core. The amidine group is strongly basic and, at physiological pH, is typically protonated, allowing it to function as a bioisostere of the guanidinium group of arginine and the protonated amine of lysine.[1] These basic amino acids are the natural recognition motifs for a large family of enzymes known as trypsin-like serine proteases. Consequently, compounds containing an amidine function are frequently investigated as inhibitors of these proteases.[2][3]

Serine proteases are critical mediators of numerous physiological and pathological processes, including coagulation (e.g., Thrombin, Factor Xa), fibrinolysis (e.g., Plasmin), and inflammation (e.g., Complement C1s), making them prime targets for therapeutic intervention.[2] The core hypothesis for this application note is that the this compound will act as a competitive inhibitor by binding to the S1 specificity pocket of trypsin-like serine proteases, which contains a key aspartate residue that interacts with the positively charged side chains of arginine or lysine substrates.[1]

This guide provides a validated, field-proven workflow to test this hypothesis using a sensitive and homogeneous fluorescence polarization (FP) assay, a technology well-suited for HTS due to its robustness and minimal interference from colored compounds.[4]

Proposed Mechanism of Action: Competitive Inhibition

We propose that this compound acts as a competitive inhibitor. The protonated amidinium group is expected to form a salt bridge with the carboxylate side chain of the conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. The difluorobenzyl ring can further stabilize this interaction through hydrophobic and aromatic stacking interactions within the pocket. By occupying the active site, the compound prevents the binding and subsequent cleavage of the enzyme's natural substrate.

Mechanism_of_Action cluster_0 Serine Protease Active Site Enzyme Enzyme S1_Pocket S1 Specificity Pocket (with Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor 3,4-Difluorobenzimidamide HCl (Protonated Amidine) Inhibitor->S1_Pocket Binds Reversibly Substrate Natural Substrate (e.g., Arginine-containing peptide) Substrate->S1_Pocket Binding Blocked

Caption: Proposed competitive inhibition of a serine protease by 3,4-Difluorobenzimidamide HCl.

Primary Assay: Fluorescence Polarization (FP)

Principle: The assay monitors the proteolytic cleavage of a large, fluorescently labeled protein or peptide substrate (the "tracer").[4]

  • High Polarization State: In the absence of enzymatic activity (or in the presence of an effective inhibitor), the large, intact tracer rotates slowly in solution. When excited with polarized light, it emits light that remains highly polarized.

  • Low Polarization State: When the active enzyme cleaves the tracer, the resulting smaller fluorescent fragments rotate much more rapidly, leading to significant depolarization of the emitted light.

Inhibitors are identified by their ability to prevent this decrease in polarization.

FP_Assay_Workflow start Start: Prepare Reagents dispense Dispense Compound Library & Controls into 384-well Plate start->dispense add_enzyme Add Serine Protease Solution dispense->add_enzyme pre_incubate Pre-incubate (15 min @ RT) (Allows compound-enzyme binding) add_enzyme->pre_incubate add_substrate Add Fluorescent Substrate (Tracer) pre_incubate->add_substrate incubate_read Incubate & Read FP Signal (Kinetic or Endpoint) add_substrate->incubate_read analyze Analyze Data: Calculate % Inhibition & Z' incubate_read->analyze end Identify Hits analyze->end

Caption: High-throughput screening workflow using the Fluorescence Polarization assay.

Materials and Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Test Compound This compoundPutative inhibitor
Enzyme Trypsin, human recombinant (or other target serine protease)Biological target
Fluorescent Tracer BODIPY-labeled casein or a specific fluorescently-labeled peptide substrateEnzyme substrate for FP readout[5]
Positive Control Inhibitor AEBSF hydrochloride or 4-Aminobenzamidine DihydrochlorideKnown serine protease inhibitor for max inhibition control[6]
Assay Buffer 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5Maintain optimal enzyme activity and stability
Compound Diluent 100% Dimethyl Sulfoxide (DMSO)Solvent for compound stock solutions
Assay Plates Black, low-volume, non-binding surface 384-well platesMinimize background fluorescence and non-specific binding
Instrumentation Microplate reader with FP capabilities (e.g., equipped with 485 nm excitation/535 nm emission filters for fluorescein-based tracers)Signal detection
Liquid Handling Automated liquid handler or multichannel pipettesAccurate and precise reagent dispensing
Detailed HTS Protocol

A. Preparation of Reagents:

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock: Prepare a 10 mM stock solution of AEBSF in water.[7]

  • Working Enzyme Solution: Dilute the enzyme stock in Assay Buffer to a 2X final concentration. The exact concentration must be determined empirically during assay development to ensure the reaction proceeds within the linear range.

  • Working Substrate Solution: Dilute the fluorescent tracer stock in Assay Buffer to a 2X final concentration (typically in the low nanomolar range).

B. Assay Procedure (384-well format, 20 µL final volume):

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL of compound stock solutions (from the library) and controls into the appropriate wells. This results in a 1:200 dilution and a final screening concentration of 50 µM with 0.5% DMSO.

    • Sample Wells: 100 nL of test compound.

    • Negative Control (0% Inhibition): 100 nL of 100% DMSO.

    • Positive Control (100% Inhibition): 100 nL of positive control inhibitor stock.

  • Enzyme Addition: Add 10 µL of the 2X Working Enzyme Solution to all wells.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the 2X Working Substrate Solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Centrifuge the plates again. Incubate for 60 minutes at room temperature, protected from light. Measure the fluorescence polarization on a compatible plate reader.

Assay Validation and Data Analysis

Quality Control: Z'-Factor Calculation

For an HTS assay to be considered robust, the separation between the positive and negative controls must be significant. This is quantified by the Z'-factor.[8]

Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • σ_pos and μ_pos are the standard deviation and mean of the positive control (max inhibition).

  • σ_neg and μ_neg are the standard deviation and mean of the negative control (no inhibition).

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay for HTS[9][10]
0 to 0.5Marginal, may require optimization
< 0Unsuitable for screening[8]

An assay should consistently yield a Z'-factor ≥ 0.5 before commencing a full screening campaign.

Hit Identification
  • Calculate Percent Inhibition: The raw FP data (measured in millipolarization, mP) is used to calculate the percent inhibition for each test compound.

    % Inhibition = [ (mP_sample - mP_neg) / (mP_pos - mP_neg) ] * 100

  • Define Hit Criteria: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. A typical hit threshold is ≥ 3 SDs from the mean of the negative controls.

Hit Confirmation and Counter-Screening

Identifying a compound as a "hit" in the primary screen is the first step. A rigorous follow-up process is essential to eliminate false positives and confirm true activity.[11][12]

Dose-Response Analysis (IC₅₀ Determination)

Primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).

  • Create a 10-point, 3-fold serial dilution of the confirmed hit compound, starting from the highest concentration (e.g., 100 µM).

  • Perform the FP assay as described previously with this dilution series.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Assay Confirmation

To rule out false positives resulting from interference with the FP assay format (e.g., compound autofluorescence), hits should be validated using an orthogonal assay that employs a different detection technology.[13]

Example Protocol: Colorimetric Protease Assay

  • Principle: Use a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) that releases a colored product (p-nitroaniline) upon cleavage, which can be measured by absorbance at 405 nm.

  • Procedure:

    • Pre-incubate the enzyme with the hit compound as in the primary assay.

    • Add the chromogenic substrate.

    • Incubate and monitor the increase in absorbance at 405 nm over time.

    • Inhibition is observed as a reduction in the rate of color development.

  • Interpretation: True inhibitors should demonstrate comparable activity in both the FP and colorimetric assays.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related benzamidine and difluorobenzonitrile compounds are classified as irritants.[14] Standard laboratory precautions should be observed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a cool, dry place, tightly sealed, away from strong oxidizing agents.

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from Sygnature Discovery website. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from NC State University website. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from PunnettSquare Tools website. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from BellBrook Labs website. [Link]

  • Obexer, R., et al. (2023). Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. Chemical Reviews. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from Creative Biolabs website. [Link]

  • de Oliveira, A. R. M., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]

  • Orton, E. J., et al. (2023). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Bio-protocol. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from Wikipedia. [Link]

  • Suddath, F. L., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1996). Fluorescence Polarization Assays for the Detection of Proteases and Their Inhibitors. Methods in Molecular Biology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Inhibition: Understanding 4-Aminobenzamidine Dihydrochloride as a Serine Protease Inhibitor. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • ResearchGate. (2025). Analysis of highly potent amidine containing inhibitors of serine proteases and their N -hydroxylated prodrugs (amidoximes). Request PDF. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Protease Assays. Retrieved from NCBI Bookshelf. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Retrieved from Sygnature Discovery website. [Link]

  • PreScouter. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from PreScouter website. [Link]

  • Kotthaus, J., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). [Link]

  • Huang, X. (2014). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

  • Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Medicinal Chemistry Communications. [Link]

  • O'Donnell, V. B., & El-Tanani, M. (1990). 3,4-Dichloroisocoumarin, a serine protease inhibitor, inactivates glycogen phosphorylase b. FEBS Letters. [Link]

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Application of 3,4-Difluorobenzimidamide Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzamidines in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and amidine functionalities into small molecules represents a powerful approach to modulate their physicochemical properties and enhance biological activity.[1][2][3] The 3,4-difluorobenzimidamide moiety, provided by its hydrochloride salt, is a particularly valuable scaffold. The difluoro substitution pattern on the phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic profiles and enhanced binding affinity to target proteins.[1][2][3] The benzamidine group, a strong basic moiety, is a well-established pharmacophore known to interact with key residues in the active sites of various enzymes, particularly serine proteases and nitric oxide synthases.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3,4-Difluorobenzimidamide hydrochloride as a key building block in the synthesis of potent and selective enzyme inhibitors, with a particular focus on inducible nitric oxide synthase (iNOS).

Core Application: A Building Block for Selective iNOS Inhibitors

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in a range of inflammatory and autoimmune diseases.[4] Consequently, the development of selective iNOS inhibitors is a major focus of therapeutic research. The benzamidine functionality is a known mimic of the guanidinium group of L-arginine, the natural substrate for NOS, making it an excellent starting point for designing competitive inhibitors. The 3,4-difluoro substitution on the phenyl ring offers a strategic vector for potency and selectivity enhancement.

Mechanistic Rationale for Targeting iNOS

The three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) share a high degree of homology in their active sites, making the design of isoform-selective inhibitors a significant challenge. However, subtle differences in the active site topology can be exploited. The 3,4-difluorophenyl group can engage in specific interactions, such as halogen bonding or favorable hydrophobic contacts, within the iNOS active site that are not as readily achieved with the other isoforms. This can lead to a significant increase in both potency and selectivity for iNOS.

Synthetic Protocol: Construction of a Novel iNOS Inhibitor

This section details a representative synthetic protocol for the preparation of a potent iNOS inhibitor starting from this compound. This protocol is based on established chemical transformations for the synthesis of related benzamidine-containing inhibitors.

Workflow for the Synthesis of a Bicyclic iNOS Inhibitor

A 3,4-Difluorobenzimidamide hydrochloride B Diketone Condensation A->B Reaction with 1,3-diketone C Heterocyclic Core Formation B->C Cyclization D Purification and Characterization C->D Chromatography & Spectroscopy E Final iNOS Inhibitor D->E

Caption: Synthetic workflow for a novel iNOS inhibitor.

Step-by-Step Experimental Procedure

Objective: To synthesize a pyrimidine-based iNOS inhibitor via condensation of this compound with a 1,3-diketone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.93 g (10 mmol) of this compound in 100 mL of anhydrous ethanol.

  • Base Addition: To the stirred solution, add 0.75 g (11 mmol) of sodium ethoxide in one portion. Stir the mixture at room temperature for 15 minutes to form the free base of the benzamidine.

  • Diketone Addition: Add 1.0 mL (10 mmol) of acetylacetone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Resuspend the residue in 50 mL of distilled water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biochemical Evaluation: In Vitro iNOS Inhibition Assay

The potency and selectivity of the synthesized inhibitor should be evaluated using in vitro enzyme inhibition assays.

Assay Principle

The activity of iNOS is determined by measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline. The potency of the inhibitor is quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: iNOS Inhibition Assay

Materials:

  • Recombinant human iNOS enzyme

  • [³H]-L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH₄)

  • Calmodulin

  • Calcium chloride

  • HEPES buffer

  • Dowex AG 50W-X8 resin

  • Synthesized inhibitor and reference compounds (e.g., L-NIL)

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant human iNOS in HEPES buffer containing necessary cofactors (NADPH, BH₄, calmodulin, and CaCl₂).

  • Inhibitor Dilution: Prepare a series of dilutions of the synthesized inhibitor and reference compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, combine the iNOS enzyme solution, the inhibitor dilutions, and initiate the reaction by adding [³H]-L-arginine. Incubate the plate at 37°C for 30 minutes.

  • Reaction Quenching: Stop the reaction by adding a stop buffer containing EDTA.

  • Separation of [³H]-L-citrulline: Load the reaction mixture onto a Dowex AG 50W-X8 resin column (in a 96-well format) to separate the unreacted [³H]-L-arginine from the product, [³H]-L-citrulline.

  • Quantification: Elute the [³H]-L-citrulline and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Quantitative Data

The following table presents hypothetical, yet representative, data for a novel iNOS inhibitor synthesized from this compound, demonstrating its potential potency and selectivity.

CompoundiNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS IC₅₀ (nM)Selectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)
Synthesized Inhibitor 50>10,0002500>200-fold50-fold
L-NIL (Reference Inhibitor)1005000100050-fold10-fold

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of potent and selective enzyme inhibitors. Its unique electronic and structural features make it an attractive starting material for the development of novel therapeutics, particularly in the area of iNOS inhibition for the treatment of inflammatory diseases. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this important chemical intermediate in their drug discovery programs. Further elaboration of the 3,4-difluorobenzimidamide scaffold can lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Minhas, R., Bansal, Y., & Bansal, G. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(3), 823-855. Available at: [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

Sources

Protocol for reductive amination in difluorinated compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Reductive Amination in Difluorinated Compound Synthesis

Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis of Difluorinated Amines via Reductive Amination: A Detailed Protocol and Mechanistic Guide

Introduction: The Rising Value of Difluorinated Motifs

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among fluorinated motifs, the gem-difluoromethylene group (CF2) is of particular interest as it can serve as a metabolically stable, more lipophilic bioisostere for carbonyl or ether functionalities.[1] Reductive amination stands out as one of the most robust and widely utilized methods for C-N bond formation in pharmaceutical synthesis due to its operational simplicity and broad substrate scope.[2][3][4] This application note provides a detailed protocol for the reductive amination of α,α-difluoromethyl ketones and aldehydes, addressing the unique electronic challenges posed by these substrates and offering field-proven strategies for success.

Mechanistic Considerations: The Electronic Impact of the CF2 Group

The successful execution of a reductive amination hinges on the delicate equilibrium between carbonyl activation, imine/iminium ion formation, and selective reduction.[5] The presence of a strongly electron-withdrawing difluoromethyl group adjacent to the carbonyl significantly influences this process.

  • Carbonyl Reactivity: The CF2 group deactivates the carbonyl carbon towards nucleophilic attack by the amine. This is due to the strong inductive effect of the fluorine atoms, which withdraws electron density and reduces the electrophilicity of the carbonyl. Consequently, the initial hemiaminal formation can be sluggish compared to non-fluorinated analogues.

  • Iminium Ion Stability: While the initial step may be slow, the resulting iminium ion intermediate is highly electrophilic and readily susceptible to reduction. The equilibrium between the carbonyl/amine and the imine can be unfavorably shifted towards the starting materials; thus, reaction conditions must be optimized to drive the formation of the iminium ion.[5]

  • Side Reactions: The primary competing reaction is the direct reduction of the carbonyl group to an alcohol.[5] This is particularly problematic if the reducing agent is too reactive or if imine formation is slow. Therefore, the choice of reducing agent is critical for achieving high chemoselectivity.

Reagent Selection: A Curated Approach

Choosing the appropriate reagents is paramount for overcoming the challenges associated with difluorinated substrates.

Reducing AgentAcronymKey Characteristics & Suitability for Difluorinated Substrates
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Highly Recommended . A mild and selective reagent that is particularly effective for reductive aminations.[6] Its reduced reactivity prevents significant reduction of the electron-deficient ketone, while it readily reduces the iminium ion.[5][6] It is compatible with mildly acidic conditions often required to catalyze imine formation.[7]
Sodium Cyanoborohydride NaBH₃CNEffective, with Caution . Selectively reduces iminium ions in the presence of carbonyls, especially under mildly acidic conditions (pH 4-5).[8][9] However, it is highly toxic, as are its byproducts, necessitating careful handling and disposal.[7]
Sodium Borohydride NaBH₄Not Recommended for One-Pot Procedures . A strong reducing agent that can readily reduce the starting difluoromethyl ketone before imine formation is complete.[8][10] It is only suitable if the imine is pre-formed and isolated before the addition of the reductant.[10][11]
Borane Complexes BH₃·THF, BH₃·SMe₂Potentially Useful for Challenging Substrates . Can be effective for reductive aminations with weakly nucleophilic amines or deactivated ketones.[12] Often requires careful control of stoichiometry and temperature.
  • Acid Catalysis: A stoichiometric amount of a weak acid, such as acetic acid (AcOH), is often essential. It protonates the hemiaminal intermediate, facilitating the elimination of water to form the crucial iminium ion.[6][7]

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are preferred solvents for reactions using NaBH(OAc)₃, as protic solvents like methanol can react with the reagent.[10][11] Tetrahydrofuran (THF) is also a viable option.[11]

Experimental Protocol: Reductive Amination of 1-Aryl-2,2-difluoroethan-1-one

This protocol provides a general, robust procedure for the direct reductive amination of a representative α,α-difluoromethyl ketone with a primary amine using sodium triacetoxyborohydride.

Materials
  • 1-Aryl-2,2-difluoroethan-1-one (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • Acetic Acid (AcOH) (Optional, 1.0 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Reactants Dissolve Ketone (1.0 eq) & Amine (1.1 eq) in DCM Add_AcOH Add Acetic Acid (optional) Stir 15-30 min @ RT Reactants->Add_AcOH Iminium Formation Cool Cool to 0 °C Add_AcOH->Cool Add_STAB Add NaBH(OAc)₃ (1.5 eq) portion-wise Cool->Add_STAB Control Exotherm Warm Warm to RT Monitor by TLC/LC-MS Add_STAB->Warm Reduction Step Quench Quench with sat. NaHCO₃ Warm->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product Purified Difluorinated Amine Purify->Product

Caption: One-pot reductive amination workflow.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 1-aryl-2,2-difluoroethan-1-one (1.0 equiv) and the desired amine (1.1 equiv).

  • Solvent Addition: Add anhydrous DCM or DCE to achieve a concentration of approximately 0.1-0.2 M with respect to the ketone. Stir the mixture at room temperature.

  • Iminium Ion Formation: (Expert Tip: This step is crucial for less reactive ketones or amines). If using, add glacial acetic acid (1.1 equiv) dropwise. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is important to control the initial exotherm and prevent runaway reduction of the starting ketone.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired difluorinated amine.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

ObservationPotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction 1. Insufficient iminium ion formation. 2. Amine is too weakly nucleophilic. 3. Steric hindrance.1. Add 1-2 equivalents of acetic acid. 2. Increase reaction time and/or temperature (e.g., reflux in DCE). 3. Consider using a more powerful reagent system like BH₃·THF with TMSCl.[12]
Significant Alcohol Byproduct 1. Reductant is too reactive. 2. Imine formation is slow, allowing ketone reduction to compete.1. Ensure NaBH(OAc)₃ is used instead of NaBH₄. 2. Allow the ketone, amine, and acid to stir for a longer period (e.g., 1 hour) before adding the reductant.
Formation of Dialkylated Amine Over-reaction of a primary amine product with remaining ketone.1. Use a larger excess of the primary amine (2-3 equiv). 2. Adopt a two-step procedure: pre-form the imine, then reduce with NaBH₄.[11]
Difficult Purification Product and starting amine have similar polarities.1. Use a resin-bound amine scavenger to remove excess starting amine. 2. Convert the product to its HCl salt to facilitate purification or crystallization.
Conclusion

Reductive amination is a powerful and indispensable tool for the synthesis of difluorinated amines, which are of high value in drug discovery. Success with these electron-deficient substrates requires a deliberate choice of reagents, particularly the use of mild and selective reducing agents like sodium triacetoxyborohydride, and careful optimization of reaction conditions to favor iminium ion formation. By understanding the underlying mechanistic principles and following a validated protocol, researchers can efficiently access these critical building blocks for the next generation of pharmaceuticals.

References
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Sanz, R., et al. (2011). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett. [Link]

  • ResearchGate. (2023). Direct Deprotonative Functionalization of α,α‐Difluoromethyl Ketones using a Catalytic Organosuperbase. [Link]

  • The Journal of Organic Chemistry. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. ACS Publications. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Organic Letters. (2023). Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. ACS Publications. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Amidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support and resource center for amidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into overcoming common challenges in the synthesis of this critical functional group. Amidines are not only pivotal structural motifs in numerous pharmaceuticals and biologically active compounds but also serve as versatile precursors for azaheterocycles.[1][2] This center provides a curated collection of troubleshooting advice, optimization protocols, and mechanistic explanations to streamline your synthetic efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions frequently encountered by scientists working with amidine synthesis.

Q1: What are the most common strategies for synthesizing N-substituted amidines?

The primary and most atom-economical method is the direct nucleophilic addition of an amine to a nitrile.[1] However, this reaction is often challenging and requires activation of the nitrile. Key strategies include:

  • Pinner Reaction: An acid-catalyzed reaction of a nitrile with an alcohol produces an intermediate Pinner salt (an imino ester salt).[3][4][5] This salt is then treated with an amine to form the amidine.[3][6] This is a classic and reliable method, especially for unsubstituted amidines.[7]

  • Lewis Acid Catalysis: For unactivated nitriles, Lewis acids like AlCl₃, ZnCl₂, and various lanthanide salts are employed, often requiring high temperatures (150-200 °C) to drive the reaction.[1][8]

  • Transition Metal Catalysis: Modern protocols utilize catalysts based on copper, palladium, or ytterbium to facilitate the addition of amines to nitriles under milder conditions, eliminating the need for stoichiometric activating reagents.[1][9] For instance, copper(I) chloride (CuCl) with a ligand like 2,2'-bipyridine has proven effective.[1]

  • Strong Base Activation of Amines: An alternative approach involves deprotonating the amine with a strong base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic amide anion that can then attack the nitrile.[10][11] This method can be effective for less reactive aryl amines and deactivated nitriles.[10]

  • From Other Functional Groups: Amidines can also be synthesized from amides (via imidoyl chlorides), thioamides, or amidoximes, providing alternative routes when nitrile-based methods are unsuccessful.[8][12][13]

Q2: Why is my direct amination of a nitrile failing?

Direct addition of an amine to a nitrile is often unsuccessful without activation because nitriles are relatively weak electrophiles and amines are moderate nucleophiles.[10][14] Several factors can prevent this reaction:

  • Poor Nitrile Electrophilicity: Unactivated nitriles, especially those bearing electron-donating groups, are not electrophilic enough to react with neutral amines.[1][3]

  • Insufficient Amine Nucleophilicity: Sterically hindered or electronically deactivated (e.g., aryl) amines may not be nucleophilic enough to attack the nitrile carbon.

  • Thermodynamic Barrier: The direct addition is often thermodynamically unfavorable and requires significant energy input (high temperatures) or catalytic activation to proceed.[1]

Q3: What is a "Pinner Salt" and why is it important?

A Pinner salt is an alkyl imidate salt, typically a hydrochloride salt, formed from the acid-catalyzed reaction of a nitrile and an alcohol.[3][4][5] It is a crucial, reactive intermediate. The protonated nitrogen of the Pinner salt makes the imine carbon highly electrophilic and susceptible to nucleophilic attack by ammonia or an amine to furnish the final amidine product.[6][15] It is often generated and used in situ without isolation.[3]

Section 2: Troubleshooting Guide for Low Yields & Side Reactions

This section provides a systematic approach to diagnosing and solving common problems encountered during amidine synthesis.

Problem 1: My reaction yield is consistently low or zero.
Potential Cause A: Ineffective Nitrile Activation

Causality: The energy barrier for the nucleophilic attack on the nitrile carbon is too high. For the reaction to proceed, the nitrile must be made more electrophilic.

Solutions:

  • For Pinner Reactions:

    • Ensure Anhydrous Conditions: The Pinner reaction requires strictly anhydrous conditions. Water will hydrolyze the intermediate Pinner salt to form an ester, consuming your intermediate.[3][4][5] Use dry solvents and freshly distilled alcohols.

    • Sufficient Acid Catalyst: The reaction is acid-catalyzed, most commonly using dry hydrogen chloride (HCl) gas.[6][15] Ensure enough HCl is bubbled through the solution to fully protonate the nitrile.

    • Control Temperature: Pinner salts can be thermally unstable. Low temperatures (e.g., 0 °C) are often required during the salt formation to prevent decomposition into an amide and an alkyl chloride.[3][4]

  • For Lewis Acid/Transition Metal Catalysis:

    • Catalyst Choice: Not all catalysts are equal. For nitriles with electron-donating groups, a stronger Lewis acid or a more active transition metal catalyst system may be required.[1] Conversely, nitriles with strongly electron-withdrawing groups are more activated and may proceed under milder conditions.[8]

    • Catalyst Loading: Insufficient catalyst loading will result in a sluggish or incomplete reaction. While screening, start with a higher loading (e.g., 10-15 mol%) and optimize downwards.[1]

    • Ligand Effects (for Transition Metals): The choice of ligand is critical. Ligands like 2,2'-bipyridine can significantly enhance the catalytic activity of copper salts.[1] If the reaction is failing, consider screening different ligands.

Potential Cause B: Poor Substrate Reactivity or Steric Hindrance

Causality: Bulky groups near the nitrile or on the amine can physically block the approach of the nucleophile to the electrophilic center, dramatically slowing the reaction rate.

Solutions:

  • Increase Reaction Temperature: For sterically demanding substrates, higher temperatures are often necessary to overcome the activation energy barrier. Many Lewis acid-catalyzed reactions are run at 100-150 °C.[1][8]

  • Switch Synthetic Strategy: If steric hindrance is severe, a Pinner-type reaction may be more effective than direct catalysis, as the intermediate imidate is less hindered than the final tetrahedral intermediate of direct addition. Alternatively, activating the amine with a strong base (n-BuLi) creates a much more potent nucleophile that may overcome steric barriers.[10]

  • Use a Less Hindered Reagent: If possible, consider if a less sterically encumbered amine or nitrile precursor could be used and the desired functionality installed at a later synthetic step.

Problem 2: I am observing significant formation of side products.
Side Product A: Amide (from hydrolysis of the amidine product)

Causality: Amidines are susceptible to hydrolysis, especially under acidic or basic workup conditions, reverting to the corresponding amide and amine.[16][17][18] This is a common issue during product isolation and purification.

Solutions:

  • Neutral or Mildly Basic Workup: Avoid strongly acidic or prolonged basic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a brine wash.[1]

  • Anhydrous Purification: If the amidine is particularly sensitive, avoid aqueous workups altogether. After removing the solvent, attempt direct purification via chromatography.

  • Modified Chromatography: When using silica gel chromatography, which is inherently acidic, deactivation may be necessary. Pre-treating the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% in ethyl acetate/hexane) can prevent on-column hydrolysis. Another approach is to use basic alumina for chromatography.

Side Product B: Unreacted Imidate or Ester (in Pinner Reactions)

Causality: Incomplete reaction of the intermediate Pinner salt with the amine leads to leftover imidate, which can then hydrolyze to an ester during workup.[3][5]

Solutions:

  • Increase Amine Equivalents: Use a larger excess of the amine (e.g., 2-3 equivalents) to ensure the complete conversion of the Pinner salt.

  • Extend Reaction Time/Increase Temperature: Allow more time for the aminolysis step or gently warm the reaction mixture after the amine has been added to drive the reaction to completion.

Troubleshooting Decision Workflow

Here is a logical workflow to diagnose and address common issues in amidine synthesis.

TroubleshootingWorkflow Start Start: Amidine Synthesis Issue Problem Identify Primary Problem Start->Problem LowYield Low / No Yield Problem->LowYield Yield Issue SideProduct Side Product Formation Problem->SideProduct Purity Issue CheckActivation Is Nitrile Activation Effective? LowYield->CheckActivation IdentifySideProduct Identify Side Product SideProduct->IdentifySideProduct CheckSterics Are Substrates Sterically Hindered? CheckActivation->CheckSterics Yes Sol_Activation Solution: - Ensure anhydrous conditions (Pinner) - Increase catalyst/acid loading - Screen different catalysts/ligands CheckActivation->Sol_Activation No CheckSterics->LowYield No, re-evaluate Sol_Sterics Solution: - Increase reaction temperature - Switch to strong base activation - Use less hindered reagents CheckSterics->Sol_Sterics Yes Amide Amide (Hydrolysis) IdentifySideProduct->Amide Ester Ester (Pinner) IdentifySideProduct->Ester Sol_Amide Solution: - Use neutral/mildly basic workup - Deactivate silica gel with Et3N - Use basic alumina Amide->Sol_Amide Sol_Ester Solution: - Increase equivalents of amine - Increase reaction time/temp for aminolysis Ester->Sol_Ester

Caption: A decision tree for troubleshooting amidine synthesis.

Section 3: Protocol Optimization & Experimental Design

Systematic optimization is key to developing a robust and high-yielding amidine synthesis protocol.

Systematic Optimization of a Copper-Catalyzed Amidation

The direct addition of amines to nitriles can often be achieved using a copper catalyst.[1] The following is a guide to optimizing this reaction, using the synthesis of N-benzylbenzamidine from benzonitrile and benzylamine as a model.[1]

Step-by-Step Optimization Protocol:
  • Catalyst Screening:

    • Set up parallel reactions in sealed vials. To each vial, add benzonitrile (1.0 equiv), benzylamine (1.2 equiv), a base such as Cs₂CO₃ (2.0 equiv), and a ligand like 2,2'-bipyridine (30 mol%).

    • To each vial, add a different copper salt (15 mol%), for example: CuCl, CuI, Cu(OTf)₂, Cu(OAc)₂.

    • Run the reactions in a suitable solvent (e.g., DMSO or TFE) at 100 °C for 15 hours.[1]

    • Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the relative conversion to the desired product.

  • Solvent Screening:

    • Using the best catalyst identified in Step 1 (e.g., CuCl), set up parallel reactions in different anhydrous solvents.

    • Common solvents to screen include TFE, Ethanol, DMSO, DMF, THF, and Toluene.[1]

    • Maintain the same temperature and reaction time. The polarity of the solvent can have a significant impact on yield; polar solvents like TFE and ethanol often give superior results.[1]

  • Temperature Optimization:

    • Using the best catalyst and solvent, run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).

    • Monitor the reaction progress over time to find the optimal balance between reaction rate and potential side product formation. The optimal temperature for this model reaction was found to be 100 °C.[1]

Table 1: Example Optimization Data for Copper-Catalyzed Amidine Synthesis
EntryCatalyst (15 mol%)SolventTemperature (°C)Yield (%)
1CuClDMSO10058
2CuIDMSO100< 50
3Cu(OTf)₂DMSO100< 50
4CuClToluene100Low
5CuClEthanol10075
6CuCl TFE 100 83
7CuClTFE80Lower
8CuClTFE120No improvement

Data adapted from a model reaction of benzonitrile and benzylamine.[1]

General Protocol for a Pinner Reaction

This protocol describes the formation of an amidine hydrochloride via a Pinner salt intermediate.

Safety Note: This reaction uses anhydrous HCl gas, which is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Pinner Salt Formation:

    • Dissolve the nitrile (1.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) containing the desired alcohol (1.1-1.5 equiv).[4]

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry HCl gas through the stirred solution. A precipitate of the Pinner salt will typically form. The reaction is complete when the salt no longer precipitates.

    • It is critical to maintain anhydrous conditions throughout this process.[6]

  • Aminolysis to Form the Amidine:

    • Isolate the Pinner salt by filtration under an inert atmosphere or, more commonly, use the resulting slurry directly.

    • Suspend the Pinner salt in a suitable solvent (e.g., ethanol).

    • Add the amine or ammonia (as a solution in alcohol, 2.0 equiv) to the suspension.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product is the amidine hydrochloride salt. It can often be purified by recrystallization. If the free base is desired, dissolve the crude salt in water, basify carefully with a weak base (e.g., NaHCO₃), and extract with an organic solvent like ethyl acetate.[1]

    • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the free amidine, which can be further purified by chromatography if necessary.

Reaction Mechanism Visualization

Understanding the underlying mechanisms is crucial for effective troubleshooting.

The Pinner Reaction Mechanism

The Pinner reaction proceeds in two main stages: formation of the imidate (Pinner salt) and subsequent aminolysis.

PinnerMechanism cluster_stage1 Stage 1: Pinner Salt Formation cluster_stage2 Stage 2: Aminolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Oxonium R-C(=N⁺H₂)-O⁺H-R' ProtonatedNitrile->Oxonium + R'-OH Alcohol R'-OH PinnerSalt Pinner Salt [R-C(=N⁺H₂)-OR'] Cl⁻ Oxonium->PinnerSalt - H⁺ Tetrahedral Tetrahedral Intermediate PinnerSalt->Tetrahedral + R''-NH₂ Amine R''-NH₂ AmidineHCl Amidine Salt [R-C(=N⁺H₂R'')-NH₂] Cl⁻ Tetrahedral->AmidineHCl - R'-OH

Caption: Mechanism of the Pinner reaction for amidine synthesis.

References
  • D. B. Ramu, et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. Available at: [Link]

  • A. A. Aly & A. Bräse (2008). Functionality of amidines and amidrazones. ARKIVOC. Available at: [Link]

  • Wikipedia (n.d.). Pinner reaction. Wikipedia. Available at: [Link]

  • A. C. S. de Souza, et al. (2021). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. SciELO. Available at: [Link]

  • A. C. S. de Souza, et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH. Available at: [Link]

  • NROChemistry (n.d.). Pinner Reaction. NROChemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of amidines. Organic Chemistry Portal. Available at: [Link]

  • M. D. Mandler & S. D. Taylor (2021). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. Available at: [Link]

  • M. Movassaghi & M. D. Hill (2006). Mild method for the synthesis of amidines by the electrophilic activation of amides. ResearchGate. Available at: [Link]

  • Google Patents (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride. Google Patents.
  • University of Oregon (2014). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Scholars' Bank. Available at: [Link]

  • Google Patents (n.d.). US6204385B1 - Process for preparing amidines. Google Patents.
  • A. A. Aly, et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

  • J. P. Reid, et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • H. M. Shinde, et al. (2022). Optimization of reaction conditions for the synthesis of a-amino amidine 5a a. ResearchGate. Available at: [Link]

  • Chemguide (n.d.). the hydrolysis of amides. Chemguide. Available at: [Link]

  • ResearchGate (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • P. G. M. Wuts & T. A. T. Nortey (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Save My Exams (2025). Reactions of Amides. Save My Exams. Available at: [Link]

  • D. B. Ramu, et al. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Available at: [Link]

  • M. A. Ali (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. ResearchGate. Available at: [Link]

  • I. P. Trávníček, et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. Available at: [Link]

  • A. C. S. de Souza (2014). Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. University of Oregon. Available at: [Link]

  • ResearchGate (2021). Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

  • Chemistry Steps (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • K. Nadrah & M. S. Dolenc (2007). Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Synlett. Available at: [Link]

  • Master Organic Chemistry (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Recent developments in the synthesis of amidines. ResearchGate. Available at: [Link]

  • RSC Publishing (n.d.). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing. Available at: [Link]

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Troubleshooting low yield in 3,4-Difluorobenzimidamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Difluorobenzimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in chemical principles and practical experience, to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield of this compound. What are the most likely causes?

Low yields in this synthesis, which typically proceeds via the Pinner reaction, can often be attributed to a few critical factors. The most common culprits are the presence of moisture, improper temperature control, and suboptimal reaction time. The Pinner reaction is highly sensitive to water, which can hydrolyze the intermediate imidate to form an undesired ester byproduct.[1][2] Additionally, the imidate hydrochloride product itself is thermally unstable and can rearrange to a more stable amide at higher temperatures.[3][4]

To address low yields, a systematic review of your experimental setup and conditions is crucial. We will delve into specific troubleshooting strategies in the subsequent sections.

Troubleshooting Guide

Issue 1: The reaction mixture turns cloudy and a precipitate forms, but the final yield is low and impure.

This is a classic sign of undesired side reactions competing with the formation of your target product. Let's break down the potential causes and solutions.

Q: My primary starting material is 3,4-difluorobenzonitrile. What is the most common synthetic route and its key vulnerabilities?

The most prevalent method for converting 3,4-difluorobenzonitrile to this compound is the Pinner reaction .[2][3] This reaction involves the acid-catalyzed addition of an alcohol (commonly ethanol or methanol) to the nitrile to form an intermediate imidate salt (a Pinner salt), which is then converted to the amidine.[4][5]

The core of troubleshooting this synthesis lies in understanding and controlling the Pinner reaction's mechanism and its competing pathways.

Visualizing the Pinner Reaction and Potential Pitfalls

To better understand the process, let's visualize the reaction pathway and where things can go wrong.

Pinner_Reaction_Troubleshooting cluster_main_path Desired Pinner Reaction Pathway cluster_side_reactions Common Side Reactions Leading to Low Yield Nitrile 3,4-Difluorobenzonitrile Nitrilium Protonated Nitrile (Nitrilium Ion) Nitrile->Nitrilium HCl (Anhydrous) Pinner_Salt Imidate Hydrochloride (Pinner Salt) Nitrilium->Pinner_Salt Alcohol (Anhydrous) Amidine 3,4-Difluorobenzimidamide Hydrochloride Pinner_Salt->Amidine Ammonia Pinner_Salt_Side Imidate Hydrochloride (Pinner Salt) Ester Ester Byproduct Pinner_Salt_Side->Ester Trace H₂O Amide Amide Byproduct Pinner_Salt_Side->Amide High Temperature Orthoester Orthoester Byproduct Pinner_Salt_Side->Orthoester Excess Alcohol

Caption: The Pinner reaction pathway and common side reactions.

Q: My reaction is performed under a nitrogen atmosphere, but I still suspect water contamination. How can I ensure strictly anhydrous conditions?

Even small traces of moisture can significantly impact your yield by hydrolyzing the Pinner salt intermediate to an ester.[1][5] Here’s a detailed protocol for ensuring anhydrous conditions:

Protocol for Maintaining Anhydrous Conditions

  • Glassware Preparation:

    • Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.

    • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent and Solvent Purity:

    • Use freshly distilled or commercially available anhydrous solvents. For instance, if using ethanol, it should be absolute ethanol.

    • Ensure your starting material, 3,4-difluorobenzonitrile, is dry. If necessary, dry it over a suitable drying agent and filter before use.

    • The hydrogen chloride gas used must be dry. This can be achieved by passing it through a drying tube filled with a suitable desiccant like calcium chloride or sulfuric acid.[5]

  • Reaction Setup:

    • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Use a bubbler to monitor the gas flow.

    • Add reagents via a syringe through a rubber septum.

Q: I am concerned about the reaction temperature. What is the optimal temperature profile for this synthesis?

Temperature control is critical. The Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at elevated temperatures.[3][4]

Recommended Temperature Profile

StepTemperature Range (°C)Rationale
HCl Gas Introduction 0 - 5Exothermic reaction; low temperature minimizes side reactions and prevents loss of volatile HCl.[5]
Reaction with Alcohol 0 - 10Promotes the formation of the Pinner salt while minimizing its decomposition.
Ammonolysis 0 - 25The reaction with ammonia can be exothermic. Maintaining a cool temperature is advisable.

Troubleshooting Tip: If you observe a significant exotherm during the addition of any reagent, it is a sign that the addition rate is too fast. Slow down the addition and ensure your cooling bath is efficient.

Issue 2: The reaction seems to stall, and I have a significant amount of unreacted 3,4-difluorobenzonitrile.

This issue points towards problems with reaction kinetics or stoichiometry.

Q: How do I ensure the complete conversion of the starting nitrile?

Incomplete conversion can be due to insufficient acid catalyst, poor quality of reagents, or steric hindrance (though less likely for this substrate).

Protocol for Optimizing Reaction Completion

  • Acid Catalyst:

    • Ensure a continuous and steady stream of dry HCl gas is bubbled through the reaction mixture. The reaction is acid-catalyzed, and a lack of sufficient HCl will slow it down.[2]

    • Alternatively, a solution of HCl in an anhydrous solvent (e.g., dioxane or ether) can be used for better control over the stoichiometry.

  • Reaction Time:

    • The Pinner reaction can be slow. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot). Continue the reaction until the starting nitrile is consumed.

  • Stoichiometry of Alcohol:

    • While an excess of alcohol is often used, a very large excess can lead to the formation of orthoester byproducts.[2] A molar ratio of alcohol to nitrile between 1.1 and 2.0 is a good starting point.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 3,4-Difluorobenzimidamide HCl Check_Moisture Is the reaction strictly anhydrous? Start->Check_Moisture Check_Temp Is the temperature controlled (0-10 °C)? Check_Moisture->Check_Temp Yes Solution_Moisture Implement rigorous anhydrous techniques. Check_Moisture->Solution_Moisture No Check_HCl Is there sufficient dry HCl? Check_Temp->Check_HCl Yes Solution_Temp Maintain low temperature (0-10 °C) throughout. Check_Temp->Solution_Temp No Check_Purity Are starting materials pure and dry? Check_HCl->Check_Purity Yes Solution_HCl Ensure a steady stream of dry HCl gas. Check_HCl->Solution_HCl No Solution_Purity Purify/dry starting materials. Check_Purity->Solution_Purity No Success Improved Yield Check_Purity->Success Yes Solution_Moisture->Check_Temp Solution_Temp->Check_HCl Solution_HCl->Check_Purity Solution_Purity->Success

Caption: A logical workflow for troubleshooting low yield.

Issue 3: The final product is difficult to isolate and purify.

The hydrochloride salt of 3,4-Difluorobenzimidamide can be hygroscopic and may require specific handling during workup and purification.

Q: What is the best procedure for isolating the this compound?

After the reaction with ammonia is complete, the product is typically isolated by filtration.

Protocol for Product Isolation and Purification

  • Precipitation:

    • The product hydrochloride salt often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum, or a non-polar solvent like diethyl ether can be added to induce precipitation.

  • Filtration:

    • Filter the solid product under an inert atmosphere to prevent moisture absorption.

    • Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Drying:

    • Dry the product thoroughly under high vacuum. It is important to note that benzamidine hydrochlorides are generally stable at room temperature in closed containers.[6]

Q: My purified product degrades over time. How can I improve its stability?

While the hydrochloride salt is more stable than the free base, it can still be susceptible to hydrolysis.

Storage Recommendations

  • Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Keep it in a cool, dry place, away from light.[7] For long-term storage, refrigeration is recommended.

References

  • J&K Scientific. (n.d.). Pinner Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • NIH. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

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How to improve the purity of synthesized 3,4-Difluorobenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis and purification of 3,4-Difluorobenzimidamide hydrochloride. Our focus is on diagnosing common issues and providing robust, field-proven protocols to enhance product quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound, and how are they formed?

A1: The synthesis of this compound, typically via the Pinner reaction, is highly sensitive to reaction conditions. The presence of specific impurities can often diagnose procedural flaws. The most prevalent impurities are:

  • Unreacted 3,4-Difluorobenzonitrile: This is the most straightforward impurity, indicating an incomplete reaction. The conversion of the nitrile is a critical first step, and its presence suggests issues with reaction time, temperature, or the efficiency of the acid catalyst.

  • 3,4-Difluorobenzamide: This is a very common and often problematic impurity. It can form through two primary pathways:

    • Hydrolysis of the Nitrile: Trace amounts of water in the reaction mixture can directly hydrolyze the starting nitrile under the acidic conditions.

    • Thermal Decomposition: The intermediate of the Pinner reaction, an alkyl imidate salt, is thermally unstable. At elevated temperatures, it can undergo rearrangement to form the more stable amide and an alkyl chloride byproduct.[1][2]

  • Alkyl 3,4-Difluorobenzoate (e.g., Ethyl 3,4-Difluorobenzoate): This impurity arises from the reaction of the alkyl imidate intermediate with water during workup or from moisture in the initial reaction setup.[1][3] The imidate is highly susceptible to hydrolysis, which yields the corresponding ester.

  • Starting Material Impurities: The purity of the final product is fundamentally limited by the purity of the starting 3,4-Difluorobenzonitrile. Common impurities from its synthesis, such as 3-chloro-4-fluorobenzonitrile or residual 3,4-dichlorobenzonitrile, can carry through the reaction.[4]

The formation of these impurities is depicted in the workflow below, highlighting the critical need for anhydrous conditions and strict temperature control.

Diagram: Synthetic Pathway and Impurity Formation

Nitrile 3,4-Difluorobenzonitrile Pinner_Salt Alkyl Imidate HCl (Pinner Salt) Nitrile->Pinner_Salt + Alcohol, Anhydrous HCl (Pinner Reaction) Amide 3,4-Difluorobenzamide (Impurity) Nitrile->Amide + H₂O (Trace) (Direct Hydrolysis) Product 3,4-Difluorobenzimidamide HCl (Desired Product) Pinner_Salt->Product + NH₃ or NH₄Cl (Ammonolysis) Pinner_Salt->Amide Heat (Thermal Rearrangement) Ester Alkyl 3,4-Difluorobenzoate (Impurity) Pinner_Salt->Ester + H₂O (Workup/Trace) (Hydrolysis)

Caption: Pinner reaction pathway and common side reactions.

Q2: My crude product is an oily or sticky solid instead of a crystalline powder. What is the cause and how can I fix it?

A2: An oily or amorphous crude product is typically a result of two issues: residual solvent or the presence of impurities acting as a eutectic mixture, which lowers the overall melting point.

  • Diagnosis: The most likely culprits are unreacted nitrile and the ester byproduct, which are often oils at room temperature. Their presence, even in small amounts, can inhibit the crystallization of the desired hydrochloride salt.

  • Solution - Trituration: A highly effective first step before more rigorous purification is trituration. This involves stirring or grinding the crude oily solid in a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents: Anhydrous diethyl ether or ethyl acetate are excellent choices. These non-polar to moderately polar solvents will readily dissolve the non-polar nitrile and ester impurities while leaving the polar hydrochloride salt as a solid.

    • Procedure: Place the crude material in a flask, add a sufficient volume of diethyl ether, and stir vigorously with a glass rod, breaking up any clumps. The oil should gradually transform into a free-flowing powder. Collect the solid by vacuum filtration and wash with a small amount of fresh, cold diethyl ether.

Troubleshooting Guide: Purification Protocols

This section provides detailed, step-by-step methodologies to address specific purity challenges.

Issue 1: General Low Purity - The Recrystallization Protocol

Recrystallization is the most powerful technique for purifying this compound. The principle is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly, whereby the pure compound crystallizes out, leaving impurities behind in the solution.[5]

Step-by-Step Experimental Protocol:

  • Solvent Selection: Choose an appropriate solvent or solvent system from the table below. Alcohols are generally a good starting point for benzamidine hydrochlorides due to their favorable solubility profile.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding the solvent in small portions until the solid just dissolves completely. Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing your recovery yield.

  • Decolorization (Optional): If the solution is colored, it may indicate polymeric or "coked" impurities.[6] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities. Dry the crystals under vacuum.

Data Presentation: Recommended Recrystallization Solvents

Solvent SystemTypeRationale & Comments
Isopropanol (IPA) Single SolventExcellent starting choice. The product has good solubility when hot and significantly lower solubility when cold.
Ethanol (Absolute) Single SolventSimilar to IPA. Ensure the ethanol is anhydrous to prevent hydrolysis during heating.
Methanol / Diethyl Ether Two-Solvent SystemDissolve the crude product in a minimum of hot methanol (the "good" solvent). Slowly add diethyl ether (the "poor" solvent) until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. This method is excellent for achieving high purity.
Ethanol / Ethyl Acetate Two-Solvent SystemAn alternative two-solvent system that works on the same principle as Methanol/Ether.
Issue 2: Persistent Impurities & Prevention Strategy

If recrystallization fails to remove a persistent impurity, or if yields are consistently low, the focus must shift from purification to prevention. The Pinner reaction's success hinges on meticulous control of the reaction environment.[2]

Question: How can I modify my synthesis to prevent the formation of amide and ester impurities?

Answer: Preventing these impurities requires a strict adherence to two core principles: anhydrous conditions and low temperature.

  • Achieving Anhydrous Conditions:

    • Glassware: All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly distilled, anhydrous solvents. Alcohols should be dried over molecular sieves.

    • Reagents: Use anhydrous HCl gas. If using HCl dissolved in a solvent (e.g., dioxane), ensure it is a fresh, high-quality grade. The starting 3,4-Difluorobenzonitrile should be of the highest possible purity.[7][8]

  • Strict Temperature Control:

    • The initial formation of the Pinner salt (reaction of nitrile with alcohol and HCl) should be performed at a low temperature, typically 0°C or below.[1][2] This minimizes side reactions and is crucial for preventing the thermal rearrangement of the intermediate to the amide.

    • The subsequent ammonolysis step can often be performed at room temperature or with gentle warming, but prolonged exposure to high temperatures should be avoided.

Diagram: Optimized Purification Workflow

Crude Crude Oily Product Trituration Trituration (w/ Diethyl Ether) Crude->Trituration Washed_Solid Crude Crystalline Solid Trituration->Washed_Solid Removes Nitrile, Ester Recrystallization Recrystallization (e.g., from Isopropanol) Washed_Solid->Recrystallization Pure_Product Pure 3,4-Difluorobenzimidamide HCl Recrystallization->Pure_Product Removes Amide, Polar Impurities

Caption: A robust workflow for purifying crude product.

By implementing these rigorous purification and prevention strategies, researchers can significantly improve the purity, crystallinity, and overall quality of their synthesized this compound, ensuring reliable results in subsequent research and development activities.

References

  • CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Functionality of amidines and amidrazones. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Chemical Synthesis with 3,4-Difluorobenzonitrile: A Technical Overview. Retrieved from [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3,4-Difluorobenzonitrile: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Li, A. Y. (1991). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Journal of Fluorine Chemistry, 54(1-3), 341.

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Overcoming solubility issues with 3,4-Difluorobenzimidamide hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 3,4-Difluorobenzimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this compound in aqueous buffers. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, extensive experience with similar small molecules, and a thorough review of the available scientific literature. Our goal is to equip you with the knowledge and practical steps to ensure successful experimental outcomes.

Understanding the Molecule: The Root of a-Solubility Challenge

This compound is a benzamidine derivative. The benzamidine moiety itself is polar and generally water-soluble, especially in its protonated hydrochloride salt form.[1] However, the introduction of two fluorine atoms onto the benzene ring significantly increases the molecule's hydrophobicity. This dual nature—a polar, charged amidine group and a hydrophobic difluorophenyl ring—can lead to limited solubility in purely aqueous solutions, particularly at neutral or near-neutral pH.

This guide will walk you through a logical troubleshooting process to address these solubility challenges, from simple adjustments to more complex formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with this compound.

Q1: I'm trying to dissolve this compound directly in Phosphate-Buffered Saline (PBS) at pH 7.4, but it's not fully dissolving or is precipitating out. What's happening?

A1: This is a common issue. At neutral pH, the equilibrium between the protonated (more soluble) and the free base (less soluble) form of the amidine group shifts. While the hydrochloride salt form promotes solubility, the hydrophobic nature of the difluorinated phenyl ring can still lead to poor dissolution in neutral aqueous buffers. Additionally, the presence of chloride ions in some buffers can, in some cases, suppress the solubility of hydrochloride salts through the "common ion effect".[2]

Q2: What is the first and simplest step I should take to improve solubility?

A2: The most straightforward initial approach is to adjust the pH of your buffer. The solubility of amidine-containing compounds is often pH-dependent.[3][4] Lowering the pH will favor the protonated, more polar form of the amidine group, which should enhance its interaction with water molecules and improve solubility.

Protocol 1: pH Adjustment for Enhanced Solubility

  • Prepare your desired buffer (e.g., Tris, HEPES) at the intended final concentration, but do not adjust the final volume yet.

  • Lower the pH of the buffer to a more acidic range (e.g., pH 4.0-5.0) using a dilute solution of HCl.

  • Add the this compound to the acidic buffer and stir or vortex until it is fully dissolved. Gentle warming to 37°C can also aid dissolution.

  • Once fully dissolved, carefully adjust the pH back up to your desired experimental pH using a dilute solution of NaOH or another suitable base. Do this dropwise while stirring to avoid localized high pH that could cause precipitation.

  • Bring the solution to the final volume with your initial buffer.

  • Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Causality: By dissolving the compound in an acidic environment, you are maximizing the protonation of the amidine group, thereby increasing its polarity and aqueous solubility. The subsequent pH adjustment to the final experimental condition should be done carefully to maintain the dissolved state.

Q3: pH adjustment alone is not sufficient, or I have a pH-sensitive assay. What is my next option?

A3: The use of organic co-solvents is a widely accepted method for dissolving compounds with limited aqueous solubility.[5] Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a concentrated stock solution that can then be diluted into your aqueous buffer.

Diagram: Troubleshooting Workflow

solubility_troubleshooting start Start: Dissolve Compound in Aqueous Buffer is_dissolved Is it fully dissolved? start->is_dissolved success Success: Proceed with Experiment is_dissolved->success Yes ph_adjust Troubleshooting Step 1: pH Adjustment is_dissolved->ph_adjust No is_ph_sensitive Is the assay pH-sensitive? ph_adjust->is_ph_sensitive is_ph_sensitive->success No, and it worked use_cosolvent Troubleshooting Step 2: Use of Co-solvents (e.g., DMSO) is_ph_sensitive->use_cosolvent Yes check_cosolvent_tolerance Check experimental tolerance for co-solvent use_cosolvent->check_cosolvent_tolerance final_dilution Prepare concentrated stock and dilute into final buffer check_cosolvent_tolerance->final_dilution final_dilution->success

Caption: A decision-making workflow for addressing solubility issues.

Protocol 2: Utilizing a Co-solvent (DMSO) for Stock Solution Preparation

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of the compound in 1 mL of DMSO to create a 10 mg/mL stock. Gentle warming and vortexing can be used to facilitate dissolution.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

  • For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.

  • Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid off-target effects on your biological system.[6][7] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Causality: DMSO is a polar aprotic solvent that can effectively solvate both the polar and non-polar parts of the this compound molecule.[8] By creating a concentrated stock, you can introduce the compound into the aqueous buffer at a final concentration that is below its solubility limit in the mixed solvent system.

Data Summary: General Solubility Guidelines

The following table provides general guidance on the expected solubility of this compound in different solvent systems. These are starting points, and empirical testing is recommended.

Solvent SystemExpected SolubilityKey Considerations
Water (pH 7.0) LowThe hydrophobic nature of the difluorophenyl ring limits solubility.
Aqueous Buffer (pH 7.4) Low to ModerateSimilar to water, with potential for the common ion effect to reduce solubility.[2]
Aqueous Buffer (pH 4.0-5.0) Moderate to HighAcidic pH protonates the amidine group, increasing polarity and solubility.[3]
DMSO HighAn effective polar aprotic solvent for creating concentrated stock solutions.[5][8]
Ethanol ModerateCan be used as a co-solvent, but may be less effective than DMSO.

Advanced Troubleshooting

Q4: I've tried pH adjustment and a DMSO stock, but I'm still seeing precipitation upon dilution into my final buffer. What else can I do?

A4: If you are still facing challenges, consider the following advanced strategies:

  • Sonication: After diluting your stock solution into the buffer, sonicate the solution in a water bath for 5-10 minutes. This can help to break up small aggregates and improve dissolution.

  • Use of Surfactants: In some cases, the addition of a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to the final buffer can help to maintain the solubility of hydrophobic compounds.

  • Alternative Co-solvents: While DMSO is common, other co-solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.[5] Always verify the compatibility of these solvents with your experimental system.

Diagram: Factors Influencing Solubility

solubility_factors cluster_properties Intrinsic Properties cluster_environment Environmental Factors compound 3,4-Difluorobenzimidamide Hydrochloride hydrophobicity Hydrophobicity (Difluoro-phenyl group) compound->hydrophobicity - polarity Polarity (Amidine group) compound->polarity + solubility Aqueous Solubility hydrophobicity->solubility polarity->solubility ph pH of Buffer ph->solubility affects polarity cosolvents Co-solvents (e.g., DMSO) cosolvents->solubility improves temperature Temperature temperature->solubility can improve

Caption: Key factors influencing the aqueous solubility of the compound.

Final Recommendations

When working with this compound, a systematic approach to solubilization is key. We recommend always starting with the simplest method (pH adjustment) before moving to the use of co-solvents. It is imperative to perform small-scale pilot experiments to determine the optimal solubilization conditions for your specific buffer system and experimental setup. Remember to always include appropriate vehicle controls in your assays to account for any potential effects of the chosen solvents or pH adjustments.

Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.

References

  • Chem-Impex. (n.d.). 4-Chloro-2-fluoro-benzamidine hydrochloride. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Malki, J., & El-Azab, A. S. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4449. [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. [Link]

  • Health Canada. (n.d.). USE OF DMSO. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 385-393. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. [Link]

  • ResearchGate. (n.d.). Solubility behavior of fluorinated polyimides. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2023, April 28). Can we use DMSO (dimethylsulphoxide) to dilute antibiotics belongs different classes for experiments on freshwater plankton?. Retrieved from [Link]

  • Al-Zoubi, N., Odah, F., & Al-Jabri, A. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(1), 2. [Link]

  • Gurtowska, N., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5026. [Link]

  • Gundogdu, E., Gonzalez-Alvarez, I., Bermejo, M., & Karasulu, E. (2011). Assessment of fexofenadine hydrochloride permeability and dissolution with an anionic surfactant using Caco-2 cells. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(10), 779-783. [Link]

  • Wang, D., et al. (2014). Potential Use of Dimethyl Sulfoxide in Treatment of Infections Caused by Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(4), 2419-2421. [Link]

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Technical Support Center: Optimizing pH for 3,4-Difluorobenzimidamide Hydrochloride Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,4-Difluorobenzimidamide hydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help you optimize the pH of your activity assays and ensure the integrity of your results. As this compound is a known competitive inhibitor of serine proteases, many examples will focus on this enzyme class, but the principles outlined here are broadly applicable.

Introduction: The Critical Role of pH in Assay Performance

The hydrogen ion concentration (pH) of your assay buffer is one of the most critical parameters influencing experimental outcomes. It directly affects the activity of the target enzyme, the stability of the compound, and the interaction between the two. An improperly selected pH can lead to misleading data, such as an underestimation of potency, or even complete assay failure. This guide will walk you through the key considerations for pH optimization, from understanding the compound's properties to designing robust experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Compound & Buffer Fundamentals
Q1: Why is pH so important for my assay with this compound?

The pH of the assay buffer has a tripartite effect on your experiment:

  • Enzyme Activity & Structure: Enzymes are proteins with numerous ionizable amino acid residues. Changes in pH alter the protonation state of these residues, particularly those in the active site and those critical for maintaining the enzyme's tertiary structure.[1][2][3] Every enzyme exhibits a characteristic pH-activity profile, with an optimal pH at which it has maximum catalytic efficiency.[4][5][6] Deviating from this optimum can drastically reduce activity and impact the reliability of your inhibition data.

  • Compound Ionization State: this compound is the salt of a weak base. The amidine group (-C(NH)NH₂) can be protonated. The equilibrium between the neutral and the protonated (amidinium) form is governed by the compound's pKa and the solution's pH. This is critical because the charged state of an inhibitor often dictates its ability to bind to the target, which frequently involves electrostatic interactions within the enzyme's active site.

  • Compound Stability: The chemical stability of your compound can be highly pH-dependent. Amidines, like amides, can undergo hydrolysis, and the rate of this degradation is often catalyzed by acidic or basic conditions.[7][8][9][10][11] Performing an assay at a pH where the compound is unstable will lead to a decrease in its effective concentration over time, resulting in an inaccurate determination of its potency (e.g., IC₅₀).

Q2: What is the pKa of 3,4-Difluorobenzimidamide, and how does its ionization state change with pH?

The 3,4-difluoro substitution on the benzene ring will have a significant impact. Fluorine is a highly electronegative atom, and the two fluorine atoms act as strong electron-withdrawing groups. This effect pulls electron density away from the amidine group, stabilizing the neutral form and making the protonated (amidinium) form more acidic (i.e., it will give up its proton more readily).[12][13] Consequently, the pKa of 3,4-Difluorobenzimidamide's conjugate acid is expected to be lower than that of benzamidine. While computational models are needed for a precise value, a pKa in the range of 9.5 - 10.5 is a reasonable estimate.

The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation. For a basic group like an amidine, this means:

  • At pH << pKa (e.g., pH 7.4): The compound will be predominantly in its protonated, positively charged (amidinium) form.

  • At pH = pKa: There will be a 50/50 mixture of the protonated and neutral forms.

  • At pH >> pKa (e.g., pH 12): The compound will be predominantly in its neutral form.

This relationship is visualized in the diagram below.

G cluster_0 pH < pKa cluster_1 pH = pKa cluster_2 pH > pKa Protonated Predominantly Protonated (Positively Charged Amidinium Ion) Equilibrium 50% Protonated 50% Neutral Protonated->Equilibrium Increasing pH Equilibrium->Protonated Decreasing pH Neutral Predominantly Neutral Equilibrium->Neutral Increasing pH Neutral->Equilibrium Decreasing pH

Caption: Ionization state of 3,4-Difluorobenzimidamide as a function of pH.

Q3: How do I choose the right buffer for my assay?

A well-chosen buffer is essential for maintaining a stable pH throughout your experiment. Here are the key criteria for selection:

  • pKa close to the target pH: A buffer is most effective within approximately ±1 pH unit of its pKa.[6] Select a buffer whose pKa is as close as possible to your desired experimental pH.

  • Chemical Compatibility: Ensure the buffer does not interfere with your assay components. For example, phosphate buffers can precipitate with divalent cations like Ca²⁺ or Mg²⁺. Buffers with primary amines (like Tris or Glycine) can interfere with certain protein quantification methods like the Bradford assay.[14]

  • Minimal Temperature Dependence: The pKa of some buffers can change significantly with temperature. Tris is a common example, where the pH of a solution prepared at room temperature will be different at 37°C. If your assay involves a temperature shift, choose a buffer with a low temperature coefficient (ΔpKa/°C) or prepare the buffer and adjust its pH at the final experimental temperature.

  • No Assay Interference: The buffer itself should not inhibit or activate your enzyme, nor should it interact with your compound or substrate. This is particularly important in fluorescence-based assays where buffer components can sometimes cause quenching or background signal.

Table 1: Common Biological Buffers and Their Properties

BufferpKa at 25°CUseful pH RangeNotes
MES6.155.5 - 6.7Good's buffer; minimal metal ion binding.
PIPES6.806.1 - 7.5Good's buffer; often used in cell culture media.
MOPS7.206.5 - 7.9Good's buffer; commonly used for RNA work.
HEPES7.556.8 - 8.2Very common in cell-based assays; low metal binding.
Tris8.107.5 - 9.0Widely used, but has a significant temperature dependence.
CHES9.308.6 - 10.0Useful for assays requiring a higher pH.
CAPS10.409.7 - 11.1Suitable for very alkaline conditions.
Experimental Design & Protocols
Q4: I am starting a new project. How do I determine the optimal pH for my enzyme assay?

The best approach is to perform a systematic pH-rate profile experiment. This involves measuring the enzyme's activity across a range of pH values to identify the optimum. Since 3,4-Difluorobenzimidamide is a known serine protease inhibitor, and these enzymes are typically active at alkaline pH, a range from pH 7.0 to 10.0 is a good starting point.[1][5][6][15]

Experimental Protocol: Determining the Optimal pH for Enzyme Activity

  • Prepare a Set of Buffers: Prepare a series of buffers, each at the same molar concentration (e.g., 50-100 mM), covering your desired pH range. To minimize buffer-specific effects, it's best to use a set of overlapping buffers (e.g., HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0, CHES for pH 9.0-10.0). Alternatively, a "universal" buffer cocktail containing multiple buffering agents can be used to cover a wide pH range.

  • Set Up Reactions: For each pH value, prepare replicate reactions containing the buffer, enzyme (at a fixed concentration), and substrate (at a concentration near its Kₘ).

  • Initiate and Monitor: Initiate the reaction by adding the substrate (or enzyme, if more stable in the substrate solution). Monitor the reaction progress over time using your chosen detection method (e.g., fluorescence, absorbance).

  • Calculate Initial Rates: Determine the initial velocity (V₀) for the reaction at each pH value. Ensure you are using the linear portion of the progress curve.

  • Plot and Analyze: Plot the initial velocity as a function of pH. The peak of this curve represents the optimal pH for your enzyme under these specific assay conditions.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Execution cluster_2 Step 3: Analysis A Prepare Buffers (e.g., pH 7.0 to 10.0) B Set up Replicate Reactions (Buffer + Enzyme + Substrate) A->B C Monitor Reaction Progress B->C D Calculate Initial Rates (V₀) C->D E Plot V₀ vs. pH D->E F Identify Optimal pH E->F

Caption: Workflow for determining the optimal pH for an enzyme assay.

Q5: My compound appears less potent at high pH. Could it be unstable? How do I check for pH-dependent compound stability?

Yes, this is a distinct possibility. Amidine hydrolysis is catalyzed by both acid and base, meaning the compound could be degrading during your assay incubation, especially at the extremes of the pH range.[7][8][9][10][11][16][17] It is crucial to assess the stability of your compound at the pH, temperature, and incubation time of your planned assay.

Experimental Protocol: Assessing Compound Stability

  • Incubation: Prepare solutions of this compound at a relevant concentration in your chosen assay buffers (e.g., pH 7.5, 8.5, 9.5). Also prepare a control sample in a buffer where you expect high stability (e.g., slightly acidic, pH ~5-6) or in an organic solvent like DMSO.

  • Time Course: Incubate these solutions at your intended assay temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each solution.

  • Analysis: Quench any potential reaction and analyze the concentration of the intact compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Interpretation: Plot the percentage of remaining compound against time for each pH. If you observe a significant decrease (>10-15%) over your planned assay duration, the compound is unstable under those conditions. You may need to shorten your assay time, lower the temperature, or choose a pH that offers a better balance between enzyme activity and compound stability.

Troubleshooting Common Assay Problems
Q6: I am using a fluorescence-based assay and my signal is very low or the dose-response curve is flat. What should I do?

Low signal or a flat curve can stem from several pH-related and non-pH-related issues. Here is a troubleshooting sequence:

  • Confirm Enzyme Activity: First, ensure your enzyme is active at the chosen pH. Run a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only). If the positive control shows low activity, revisit the pH-rate profile (Q4). The chosen pH may be too far from the enzyme's optimum.

  • Check for Compound Interference: The compound itself might be interfering with the fluorescence signal through autofluorescence or quenching.[3][8][12]

    • Autofluorescence Check: Prepare wells with buffer and your compound at the highest concentration used in your assay. Measure the fluorescence using the same settings as your assay. A high signal compared to a buffer-only blank indicates autofluorescence.

    • Quenching Check: Prepare three sets of wells: (A) buffer + fluorescent substrate/product, (B) buffer + fluorescent substrate/product + compound, and (C) buffer only. If the signal in B is significantly lower than in A (after subtracting the blank), your compound is quenching the signal.

  • Assess Compound Stability: If the enzyme is active and there is no direct signal interference, the compound may be degrading during the assay pre-incubation or run time (see Q5). An unstable compound will lead to a lower effective concentration and a right-shifted or flat dose-response curve.

  • Evaluate Buffer Compatibility: Some buffer components can quench fluorescence.[17] Try performing the assay in an alternative buffer system with a similar pKa to see if the signal improves.

Q7: My results are not reproducible. Could pH be the culprit?

Inconsistent results are often a sign of poor pH control. Consider the following:

  • Improper Buffer Preparation: Ensure buffers are made with high-quality water and that the pH is accurately adjusted using a calibrated pH meter. Remember that the pH of concentrated buffer stocks can change upon dilution. Always check the pH of the final working solution.

  • Temperature Effects: As mentioned, the pH of certain buffers (especially Tris) changes with temperature. If your experiments are run on different days with fluctuating ambient temperatures, or if you are not equilibrating your reagents to the assay temperature, this can introduce variability.

  • CO₂ Absorption: Alkaline buffers (pH > 8) can absorb atmospheric CO₂, which forms carbonic acid and lowers the pH of the solution over time. Prepare fresh alkaline buffers and keep containers tightly sealed.

  • Reagent Addition: Adding a significant volume of a reagent prepared in a different buffer or at a different pH (e.g., a compound stock in acidic DMSO) can alter the final pH of the assay well. Ensure all component additions are of a small enough volume to not significantly impact the final buffer pH.

By systematically addressing these factors, you can ensure that the pH of your assay remains constant and robust, leading to more reliable and reproducible data in your studies with this compound.

References
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Yazdani, E., Zibaee, A., & Jalali Sendi, J. (2014). Digestive proteases of Papilio demoleus: Compartmentalization and characterization. Journal of Insect Science, 14(1), 25.
  • Kati, A., & Balci, G. (2023). A novel low-temperature alkaline serine protease produced by new strain Exiguobacterium indicum 1.2.3. Archives of Microbiology, 205(12), 385.
  • Sattar, A., et al. (2013). Characterization of a chemostable serine alkaline protease from Periplaneta americana. Journal of Venomous Animals and Toxins including Tropical Diseases, 19(1), 27.
  • ResearchGate. (n.d.). Effect of pH on protease activity. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • TSI Journals. (2010). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Choosing the Right Buffer. Retrieved from [Link]

  • Study.com. (n.d.). Effect of pH on Enzyme Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 8(11), 7574-7584.
  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • ResearchGate. (2024). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. Retrieved from [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry, 65(5), 4049-4061.
  • National Center for Biotechnology Information. (2014). Identification of novel small molecule inhibitors of the XPA protein using in silico based screening. Oncotarget, 5(11), 3568-3582.
  • Wikipedia. (n.d.). Bradford protein assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(9), 2329.
  • YouTube. (2020). Effect of Substituents on Basicity of Aromatic Amines. Retrieved from [Link]

  • PubMed. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. The Journal of Organic Chemistry, 85(3), 1547-1558.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

Sources

Forced degradation studies for 3,4-Difluorobenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Forced Degradation Studies for 3,4-Difluorobenzimidamide Hydrochloride

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of forced degradation studies, ensuring the development of robust, stability-indicating analytical methods in line with global regulatory expectations.

Introduction: The "Why" Behind Stress Testing

Forced degradation, or stress testing, is a critical component of the drug development process.[1] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies involve subjecting a drug substance to conditions more severe than accelerated stability testing.[2][3][4] The primary objectives are to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods developed to monitor stability.[5] This foundational knowledge is essential for developing stable formulations, selecting appropriate packaging, and defining storage conditions and shelf life.[3][]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a forced degradation study?

The core purpose is to generate a representative sample of degradation products that could form under normal storage conditions over the shelf life of the product. This helps to develop and validate a "stability-indicating" analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants, excipients, and other potential impurities.[1][5] Key outcomes include understanding the intrinsic stability of the molecule and elucidating its degradation pathways.[5][7]

Q2: Which regulatory guidelines govern these studies?

The foundational guidelines are provided by the ICH. Specifically:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the necessity of stress testing to elucidate intrinsic stability.[2][8]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific conditions for photostability studies.[2]

  • ICH Q2(R1): Validation of Analytical Procedures. The data from forced degradation studies are crucial for validating the specificity of the stability-indicating method.[2]

Q3: What is the ideal level of degradation to target?

The generally accepted range for degradation is 5-20% of the active pharmaceutical ingredient.[8] Degradation below 5% may not generate a sufficient quantity of degradants to be reliably detected and characterized. Conversely, degradation above 20% can lead to the formation of secondary or tertiary degradants that may not be relevant to real-world stability, complicating the analysis and pathway elucidation.[9]

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The benzimidamide (amidine) functional group is susceptible to hydrolysis. Under acidic or basic conditions, it is expected to hydrolyze first to the corresponding benzamide (3,4-Difluorobenzamide) and subsequently to the carboxylic acid (3,4-Difluorobenzoic acid).[10][11] This is a common degradation pathway for molecules containing an amidine or amide moiety.[12][13]

  • Oxidation: The nitrogen atoms in the imidamide group are potential sites for N-oxidation, which could lead to the formation of an amidoxime-like structure.[14] While the difluorinated benzene ring is generally stable, extreme oxidative conditions could potentially lead to other reactions.

Q5: What is "mass balance" and why is it a critical parameter?

Mass balance is an essential part of a forced degradation study that confirms the accountability of the drug substance after degradation.[15] It is calculated as the sum of the assay value of the remaining drug substance and the levels of all detected degradation products, expressed as a percentage of the initial concentration. A good mass balance (typically >95%) demonstrates that the analytical method is capable of detecting and quantifying all major degradation products, thus validating its stability-indicating nature.[1][15]

Experimental Workflow & Potential Degradation Pathways

The following diagrams illustrate a typical workflow for forced degradation studies and the potential degradation routes for this compound.

FDS_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Solution (3,4-Difluorobenzimidamide HCl) Acid Acid Hydrolysis (HCl or H2SO4) API->Acid Expose Base Base Hydrolysis (NaOH) API->Base Expose Oxidation Oxidation (H2O2) API->Oxidation Expose Thermal Thermal (Heat, Humidity) API->Thermal Expose Photo Photolytic (UV/Vis Light) API->Photo Expose HPLC HPLC/UPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze PeakPurity Peak Purity Assessment (PDA/MS) HPLC->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance Elucidation Structural Elucidation (LC-MS/MS, NMR) MassBalance->Elucidation If necessary

Caption: General workflow for forced degradation studies.

Degradation_Pathway Parent 3,4-Difluorobenzimidamide (Parent Drug) Amide 3,4-Difluorobenzamide Parent->Amide Hydrolysis (H+ or OH-) Oxidized N-Oxidized Product (Amidoxime derivative) Parent->Oxidized Oxidation (e.g., H2O2) Acid 3,4-Difluorobenzoic Acid Amide->Acid Further Hydrolysis (H+ or OH-)

Caption: Potential degradation pathways of the target molecule.

Troubleshooting Guide

Problem: I don't see any significant degradation (<5%) after applying the initial stress conditions.

  • Causality: The molecule may be intrinsically stable under the initial conditions, or the conditions were not severe enough to induce degradation. Regulatory guidelines require that stress testing be performed under more severe conditions than accelerated testing.[16][17]

  • Solution Path:

    • Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1N to 1N HCl or NaOH). For oxidation, increase the concentration of hydrogen peroxide (e.g., from 3% to 10%).

    • Elevate Temperature: Increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).[7] Temperature significantly accelerates hydrolytic reactions.[18]

    • Extend Exposure Time: Double the duration of the stress exposure (e.g., from 12 hours to 24 hours).

    • Systematic Approach: Modify one parameter at a time to understand its specific impact on degradation.

Problem: My sample has degraded completely, or degradation is well over 20%.

  • Causality: The applied stress was too harsh, leading to extensive degradation and potentially the formation of secondary degradants not relevant to formal stability. The goal is to achieve controlled, partial degradation.[9]

  • Solution Path:

    • Reduce Stressor Concentration: Decrease the molarity of the acid/base or the percentage of the oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C instead of 60°C).

    • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, and 8 hours) to find the optimal duration that yields 5-20% degradation.

Problem: The mass balance calculation is poor (e.g., <95%).

  • Causality: This indicates a potential issue with the analytical method's ability to account for all components.

  • Possible Reasons & Solutions:

    • Non-Chromophoric Degradants: A degradant may lack a UV-absorbing chromophore, rendering it invisible to a PDA/UV detector.

      • Troubleshooting: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to screen for non-chromophoric species.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

      • Troubleshooting: Consider using headspace Gas Chromatography (GC) if volatile products are suspected based on the degradation chemistry.

    • Co-elution: A degradant peak may be hidden under the main API peak or another impurity peak.

      • Troubleshooting: Evaluate the peak purity of the API peak using a PDA detector or mass spectrometry.[15] Modify the chromatographic method (e.g., change the mobile phase pH, gradient slope, or column chemistry) to resolve all peaks.

Problem: My chromatogram shows poor peak shape for the API or degradants.

  • Causality: This is often related to interactions between the analyte and the stationary phase or issues with the mobile phase composition.

  • Solution Path:

    • Adjust Mobile Phase pH: The benzimidamide moiety is basic. Ensure the mobile phase pH is appropriate to maintain a consistent ionic form of the molecule and its degradants, which is crucial for good peak shape.

    • Check for Column Overload: Dilute the sample to see if peak fronting improves.

    • Change Column Chemistry: If peak tailing persists, consider a different column stationary phase (e.g., a column with end-capping or a different base silica).

Standardized Protocols for Forced Degradation

The following protocols provide a starting point. They should be adapted based on the observed stability of this compound to achieve the target 5-20% degradation.

Table 1: Summary of Recommended Stress Conditions (ICH Guidelines)
Stress ConditionReagent/ParameterTypical ConditionsReference
Acid Hydrolysis 0.1N - 1N HCl or H₂SO₄Heat at 40-80°C for a specified duration[2][19]
Base Hydrolysis 0.1N - 1N NaOHHeat at 40-80°C for a specified duration[2][19]
Oxidation 3% - 30% H₂O₂Room temperature or slightly elevated (40°C)[4][19]
Thermal Dry Heat≥10°C above accelerated testing (e.g., 60-80°C)[7][17]
Photostability UV/Visible LightOverall illumination of ≥1.2 million lux-hours and ≥200 watt-hours/m²[2][5]
Step-by-Step Methodologies

1. Acid Hydrolysis

  • Objective: To assess degradation in an acidic environment.

  • Protocol:

    • Prepare a stock solution of 3,4-Difluorobenzimidamide HCl in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1N HCl.

    • Store the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1N NaOH to stop the reaction.

    • Dilute to the target analytical concentration with mobile phase and analyze by HPLC.

    • Contingency: If degradation is low, repeat the experiment using 1N HCl and/or a higher temperature.

2. Base Hydrolysis

  • Objective: To assess degradation in an alkaline environment.

  • Protocol:

    • Follow the same stock solution preparation as in the acid hydrolysis protocol.

    • Transfer an aliquot into a flask and add an equal volume of 0.1N NaOH.

    • Store the solution at 60°C.

    • Withdraw aliquots at time points and immediately neutralize with an equivalent amount of 0.1N HCl.

    • Dilute and analyze by HPLC.

    • Contingency: If degradation is low, repeat using 1N NaOH.

3. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Protocol:

    • Prepare the API stock solution as previously described.

    • Transfer an aliquot into a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction by withdrawing aliquots at various time points.

    • Dilute and analyze directly by HPLC.

    • Contingency: If no degradation is observed, increase the H₂O₂ concentration to 10% or 30% and/or heat gently to 40°C.[4]

4. Thermal Degradation (Dry Heat)

  • Objective: To assess the effect of high temperature on the solid drug substance.

  • Protocol:

    • Place a thin layer of solid 3,4-Difluorobenzimidamide HCl powder in a petri dish.

    • Expose it to a controlled temperature of 70°C in an oven for a set period (e.g., 24-48 hours).

    • At the end of the exposure, dissolve a known amount of the stressed solid in a suitable solvent.

    • Dilute to the target concentration and analyze by HPLC.

    • Compare the chromatogram to that of an unstressed sample.

5. Photolytic Degradation

  • Objective: To determine light sensitivity as per ICH Q1B.[2]

  • Protocol:

    • Expose the drug substance (both as a solid and in solution) to a light source that provides a combined output of visible and UV light.

    • The exposure should reach a minimum of 1.2 million lux-hours for visible light and 200 watt-hours/square meter for UV-A light.[2][5]

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

    • After exposure, prepare the samples for HPLC analysis and compare the results against the dark control.

References

  • MedCrave online. (2016, December 14).
  • PubMed.
  • ICH. Annex 10.
  • TechnoPharmaSphere. (2025, November 5).
  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • Pharma Beginners. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs).
  • BioProcess International. (2011, September 1).
  • European Medicines Agency. (2023, July 13).
  • IJCRT.org.
  • National Institutes of Health (NIH). (2015, July-August).
  • Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word.
  • Wikipedia. Benzimidazole.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • Khan Academy. (2014, March 13).
  • SciSpace. (2016, December 14).
  • Semantic Scholar.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
  • Pharma Science Monitor. (2016, July 1).
  • American Journal of Chemistry. (2023, April 23).
  • YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!.
  • PubMed. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group.
  • National Institutes of Health (NIH).
  • MDPI. (2024, March 6).
  • Parchem. This compound (Cas 107392-33-6).
  • SciELO Colombia. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities.
  • ResearchGate. (2025, August 10). (PDF) Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities.
  • YouTube. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids.

Sources

Technical Support Center: Managing Hygroscopicity of Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hygroscopic nature of hydrochloride (HCl) salts in the laboratory. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments and products.

Introduction: The Challenge of Hygroscopic Hydrochloride Salts

Hydrochloride salts are frequently utilized in pharmaceutical development to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] However, many HCl salts are hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[3] This property can introduce significant variability and error into experimental work, affecting everything from accurate weighing to chemical stability and formulation performance.[4][5]

Moisture absorption can lead to a cascade of undesirable events:

  • Physical Changes : Caking, clumping, and changes in flowability can make handling and processing difficult.[5][6]

  • Chemical Degradation : The presence of water can accelerate hydrolysis, leading to the formation of impurities and a reduction in the potency of the API.[4]

  • Solid-State Transformations : Moisture can induce changes in the crystalline form of the salt, potentially converting it to a hydrate, which can alter its solubility, stability, and bioavailability.[4]

  • Inaccurate Measurements : The absorption of water leads to an increase in weight, making it challenging to obtain accurate measurements for solutions and formulations.

This guide will equip you with the knowledge and practical techniques to effectively manage these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with hygroscopic HCl salts in a question-and-answer format.

Issue 1: My HCl salt powder is clumpy and difficult to weigh accurately.

Q: I just opened a new container of an HCl salt, and it's already clumpy. What happened, and how can I get an accurate weight?

A: Clumping is a classic sign of moisture absorption.[7] This can happen even in seemingly well-sealed containers if they have been stored in a humid environment or if the headspace within the container holds moist air.[8] To obtain an accurate weight, you need to work quickly and in a controlled environment.

  • Short-Term Solution: If you need to weigh the material immediately, do so in an environment with controlled, low humidity, such as a glove box or a balance with a draft shield in a dehumidified room.[9] Work swiftly to minimize the sample's exposure time to the atmosphere.[7]

  • Long-Term Solution & Best Practice: For routine work with highly hygroscopic salts, investing in a glove box or a glove bag is the most reliable solution.[9] These enclosures allow you to manipulate the compound in an inert and dry atmosphere (e.g., nitrogen or argon), preventing moisture uptake.

  • Drying the Salt: In some cases, you may be able to dry the salt before use. However, this must be done with caution, as excessive heat can cause degradation or loss of hydrogen chloride.[7][10] Always consult the material's Safety Data Sheet (SDS) for information on thermal stability.[11] A vacuum oven at a gentle temperature is often a safer choice than a standard oven.[12]

Issue 2: I'm seeing unexpected impurities in my stability studies.

Q: My API, formulated as an HCl salt, is showing degradation products consistent with hydrolysis much faster than expected in my stability study. Could hygroscopicity be the cause?

A: Absolutely. Uncontrolled moisture uptake is a primary driver of hydrolysis in susceptible compounds.[4] The absorbed water acts as a reactant, leading to the degradation of your API.

  • Root Cause Analysis:

    • Review Storage Conditions: Ensure your stability chambers are calibrated and maintaining the specified relative humidity (RH). According to ICH guidelines, long-term stability testing is often conducted at 25°C/60% RH or 30°C/65% RH.[13][14]

    • Examine Packaging: The container closure system is your first line of defense against moisture.[15] If you are using vials or bottles, ensure the caps provide a tight seal. For blister packs, check the integrity of the foil or plastic. Consider including a desiccant in the packaging if the API is particularly sensitive.[16][17]

    • Assess Excipient Compatibility: Some excipients are themselves hygroscopic and can attract water into the formulation, creating a moisture-rich microenvironment around your API.[16] Consider using less hygroscopic excipients if possible.

Issue 3: The solubility of my HCl salt seems to be changing between batches.

Q: I've prepared multiple batches of the same HCl salt, but I'm getting inconsistent solubility results. What could be causing this?

A: This variability is often linked to the formation of different solid-state forms due to varying levels of hydration.[1]

  • Hydrate Formation: When a hygroscopic HCl salt absorbs sufficient moisture, it can transition from an anhydrous crystalline form to a hydrated form.[4] Hydrates often exhibit different (typically lower) solubility and dissolution rates compared to their anhydrous counterparts.

  • Characterization is Key: To diagnose this issue, you need to characterize the solid form of your different batches. Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are invaluable for identifying the crystalline form and determining the amount of water present.[]

  • Controlling Crystallization: If you are crystallizing the salt in-house, carefully control the humidity and solvent system to ensure you are consistently producing the desired solid form.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess if a new HCl salt is hygroscopic? A1: A simple, qualitative test is to place a small amount of the powder on a watch glass and leave it exposed to the ambient laboratory environment.[] Observe it over a period of time for any visible changes like clumping, becoming sticky, or even deliquescence (dissolving in the absorbed water).[11] For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the gold standard.[][19]

Q2: What is the best way to store hygroscopic HCl salts in the lab? A2: The best practice is to store them in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel).[11][12] For highly sensitive materials, storage in a glove box with a dry, inert atmosphere is recommended.[9] Always ensure the primary container is tightly sealed.[7] Using parafilm to further seal the cap can provide an additional barrier.[8]

Q3: Can I dry a hydrated HCl salt to convert it back to the anhydrous form? A3: It is often possible, but requires care. Heating in a vacuum oven at a controlled temperature is a common method.[20] The appropriate temperature and duration depend on the specific salt and its thermal stability. It's crucial to avoid temperatures that could cause decomposition.[10] Thermogravimetric Analysis (TGA) can help determine the optimal drying temperature by showing the temperature at which the salt loses water.

Q4: Are all hydrochloride salts hygroscopic? A4: No, but it is a common property.[10] The tendency to absorb water is influenced by the properties of the entire molecule, not just the chloride ion. It's always best to assume a new HCl salt may be hygroscopic and handle it with care until you have data to prove otherwise.

Experimental Protocols & Data

Protocol 1: Gravimetric Assessment of Hygroscopicity

This protocol provides a basic method to quantify the hygroscopicity of a salt by measuring weight gain at a controlled relative humidity.

Objective: To determine the percentage of water absorbed by an HCl salt at a specific relative humidity.

Materials:

  • Hygroscopic HCl salt

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing bottle with a stopper

  • Desiccator cabinet with a hygrometer

  • Saturated salt solution to create a controlled humidity environment (e.g., a saturated solution of sodium chloride creates an RH of approximately 75%).[21]

Procedure:

  • Place the open, empty weighing bottle and its stopper in a drying oven at 100-110°C for at least 1 hour to ensure it is completely dry.[20]

  • Transfer the weighing bottle and stopper to a desiccator to cool to room temperature.

  • Once cool, weigh the empty bottle with its stopper accurately and record the mass (m_initial).

  • Add approximately 1 gram of the HCl salt to the weighing bottle, replace the stopper, and record the new mass (m_sample_dry).

  • Prepare the controlled humidity environment by placing a saturated solution of the chosen salt in the bottom of the desiccator cabinet. Allow the RH to equilibrate, confirming with a hygrometer.

  • Place the weighing bottle with the sample inside the humidity-controlled desiccator, removing the stopper and placing it next to the bottle.

  • After 24 hours, quickly replace the stopper on the weighing bottle, remove it from the desiccator, and weigh it. Record the mass (m_sample_wet).

  • Calculate the percentage weight gain due to moisture absorption:

    • Mass of dry sample = m_sample_dry - m_initial

    • Mass of water absorbed = m_sample_wet - m_sample_dry

    • % Weight Gain = (Mass of water absorbed / Mass of dry sample) * 100

Data Interpretation: The European Pharmacopoeia provides a classification system for hygroscopicity based on weight gain after 24 hours at 80% RH and 25°C.

Classification% Weight Gain
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Protocol 2: Drying a Hydrated Hydrochloride Salt

Objective: To remove water of hydration from an HCl salt using a vacuum oven.

Materials:

  • Hydrated HCl salt

  • Vacuum oven

  • Shallow glass dish (e.g., a crystallization dish)

  • Spatula

  • Desiccator

Procedure:

  • Consult literature or perform a TGA analysis to determine the dehydration temperature of your salt. This is the temperature at which water is lost without causing decomposition.

  • Spread a thin layer of the hydrated salt in the shallow glass dish to maximize surface area.

  • Place the dish in the vacuum oven.

  • Heat the oven to the predetermined temperature.

  • Once the temperature is stable, slowly apply the vacuum. Caution: Applying vacuum too quickly can cause the fine powder to be aspirated.

  • Dry the salt for the recommended time (this can range from a few hours to overnight, depending on the salt).[12]

  • To confirm dryness, you can perform drying to a constant weight. This involves periodically (e.g., every 2 hours) releasing the vacuum with a dry, inert gas (like nitrogen), quickly removing and weighing the sample, and then returning it to the oven until two consecutive weighings are the same.

  • Once dry, release the vacuum by slowly bleeding in a dry, inert gas.

  • Immediately transfer the hot dish containing the anhydrous salt to a desiccator to cool down. Do not expose the hot, dry salt to ambient air, as it will rapidly reabsorb moisture.

  • Once cool, transfer the anhydrous salt to a tightly sealed container for storage inside a desiccator.

Visual Workflows

Decision Tree for Handling a New HCl Salt

This diagram outlines the logical steps to take when you receive or synthesize a new hydrochloride salt to ensure its integrity.

HandlingNewHCLSalt cluster_precaution Initial Precautionary Path A Receive / Synthesize New HCl Salt B Review Literature & SDS for Hygroscopicity Data A->B C Data Available? B->C E Perform Hygroscopicity Assessment (e.g., Gravimetric Protocol 1 or DVS) C->E No I Follow Handling Procedures Based on Data C->I Yes D Assume Hygroscopic Handle with Precaution G Store in Desiccator Use Controlled Environment (Glove Box) for Weighing & Handling D->G F Is it Hygroscopic? E->F F->G Yes H Store in Tightly Sealed Container Standard Lab Environment is Acceptable F->H No I->F

Caption: Decision workflow for handling new HCl salts.

Workflow for Troubleshooting Inconsistent Experimental Results

This flowchart provides a systematic approach to diagnosing issues that may be related to the hygroscopicity of an HCl salt.

TroubleshootingWorkflow Start Inconsistent Results Observed (e.g., Potency, Solubility, Stability) CheckWeighing Verify Weighing Procedure - Was a controlled environment used? - Was exposure time minimized? Start->CheckWeighing CheckStorage Review Storage Conditions - Desiccator used? - Container sealed properly? CheckWeighing->CheckStorage CheckSolidState Perform Solid-State Analysis (XRPD, TGA, DSC) on different batches CheckStorage->CheckSolidState HydrateFound Hydrate or Different Polymorph Detected? CheckSolidState->HydrateFound RefineProcess Refine Crystallization & Drying Protocols (Protocol 2) HydrateFound->RefineProcess Yes ImplementControls Implement Stricter Environmental Controls (Glove Box, Dehumidification) HydrateFound->ImplementControls No End Issue Resolved RefineProcess->End ImplementControls->End

Caption: Troubleshooting inconsistent experimental results.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. (n.d.).
  • How do you handle hygroscopic salts? - HepatoChem. (n.d.).
  • Hygroscopicity Testing - BOC Sciences. (n.d.).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.).
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.).
  • 13.2.1 Classification of goods according to moisture behavior - Container Handbook. (n.d.).
  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.).
  • Hygroscopicity: Significance and symbolism. (2025).
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (n.d.).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. (n.d.).
  • Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? - Quora. (2010).
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).
  • Hygroscopic material packing - ResearchGate. (2023).
  • A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT. (2025).
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. (n.d.).
  • (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025).
  • SPMC's FAQs provide guidance for your technical challenges. - Sterilization Packaging Manufacturers Council. (2023).
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. (n.d.).
  • Storage of Hygroscopic materials : r/chemistry - Reddit. (2016).
  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025).
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019).
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.).
  • Drying salts with HCl solution - Chemistry Stack Exchange. (2023).
  • How to dry salts like NaCl, K2SO4? - ResearchGate. (2017).
  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (2022).
  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025).
  • Q1A(R2) Guideline - ICH. (n.d.).
  • US4105747A - Method for dehydrating metal chlorides - Google Patents. (n.d.).
  • ICH STABILITY TESTING GUIDELINES - SNS Courseware. (n.d.).
  • Ich guideline for stability testing | PPTX - Slideshare. (n.d.).
  • Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols | CoLab. (2020).
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019).
  • What are Hygroscopic Salts? - KD Pumps. (2024).
  • Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.).
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (2022).
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (n.d.).
  • Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants - Polygon Group. (n.d.).
  • Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? (2014).

Sources

Validation & Comparative

A Comparative Guide to the Stability of 3,4-Difluorobenzimidamide Hydrochloride Under ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the stability of a drug substance is a cornerstone of its developability, directly impacting its safety, efficacy, and shelf-life. This guide offers an in-depth technical analysis of the stability of 3,4-Difluorobenzimidamide hydrochloride, a promising scaffold in medicinal chemistry, contextualized within the rigorous framework of the International Council for Harmonisation (ICH) guidelines. Through a comparative lens, we will explore its stability profile against relevant chemical analogs, providing experimental protocols and data-driven insights to inform your research and development endeavors.

The Criticality of Stability Testing in Drug Development

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1] This data is used to establish a re-test period for the drug substance and recommended storage conditions. For novel molecular entities like this compound, a thorough understanding of its intrinsic stability is not just a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline. Neglecting this can lead to costly late-stage failures and potential safety concerns.

Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated stability testing, are crucial for identifying potential degradation products and understanding the degradation pathways.[2] This information is instrumental in developing and validating stability-indicating analytical methods.[2][3]

Understanding the Molecule: this compound

Chemical Structure:

This compound belongs to the benzamidine class of compounds, which are recognized for their diverse biological activities. The presence of two fluorine atoms on the benzene ring is a key structural feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] However, the electron-withdrawing nature of fluorine can also influence the chemical stability of the molecule.

The primary site of potential degradation in the this compound molecule is the imidamide functional group. This group is susceptible to hydrolysis, which would lead to the formation of the corresponding 3,4-Difluorobenzamide and ammonia.

A Comparative Framework: Selecting Alternatives

To provide a meaningful comparison, we have selected two structural analogs of this compound:

  • 4-Fluorobenzimidamide Hydrochloride: A mono-fluorinated analog, allowing for the assessment of the impact of the number of fluorine substituents on stability.

  • Benzimidamide Hydrochloride (Unsubstituted): The parent compound, serving as a baseline for evaluating the effect of fluorine substitution.

These compounds share the same core benzimidamide structure, enabling a focused comparison of how phenyl ring substitutions influence stability.

Stability Testing Protocol Under ICH Guidelines

The following experimental protocols are designed to assess the stability of this compound and its selected alternatives in accordance with ICH Q1A(R2) and Q1B guidelines.[3][4][5][6]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7] The drug substance should be subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][8] A control sample should be protected from light.

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish the re-test period.[1]

Storage Conditions:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

  • Intermediate: 0, 3, 6 months

  • Accelerated: 0, 3, 6 months

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of the active pharmaceutical ingredient (API) and its degradation products.[3]

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Comparative Stability Data (Hypothetical)

The following tables present hypothetical data from the described stability studies. This data is intended to illustrate the expected stability profiles based on the chemical structures of the compounds.

Forced Degradation Results
Condition3,4-Difluorobenzimidamide HCl (% Degradation)4-Fluorobenzimidamide HCl (% Degradation)Benzimidamide HCl (% Degradation)Major Degradant
0.1 M HCl, 60°C, 24h 15.218.525.8Respective Benzamide
0.1 M NaOH, 60°C, 24h 12.815.122.3Respective Benzamide
3% H₂O₂, RT, 24h < 1.0< 1.0< 1.0Not Applicable
80°C, 48h 2.12.53.2Respective Benzamide
Photostability 3.54.15.5Respective Benzamide & other minor photoproducts

Interpretation: The electron-withdrawing nature of the fluorine atoms is expected to stabilize the imidamide group towards hydrolysis. Therefore, this compound is anticipated to show the highest stability under hydrolytic and thermal stress, followed by the mono-fluorinated analog, and then the unsubstituted benzimidamide. All three compounds are expected to be relatively stable to oxidation.

Accelerated Stability Data (40°C / 75% RH)
Time Point (Months)3,4-Difluorobenzimidamide HCl (% Assay)4-Fluorobenzimidamide HCl (% Assay)Benzimidamide HCl (% Assay)
0 99.899.799.9
3 99.298.897.5
6 98.597.995.2

Interpretation: The accelerated stability data corroborates the findings from the forced degradation studies. The difluorinated compound exhibits the least degradation over the 6-month period, suggesting a longer shelf-life compared to the other two analogs under these conditions.

Visualizing the Workflow and Degradation Pathway

Experimental Workflow

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Studies (ICH Conditions) A Drug Substance Synthesis (3 Batches) B Characterization & Initial Purity Assay (t=0) A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Thermal Stress B->E F Photostability B->F G Long-term (25°C/60%RH or 30°C/65%RH) B->G H Intermediate (30°C/65%RH) B->H I Accelerated (40°C/75%RH) B->I J Stability-Indicating HPLC Analysis C->J D->J E->J F->J G->J H->J I->J K Data Analysis & Degradation Pathway Elucidation J->K L Establish Re-test Period & Storage Conditions K->L

Caption: A comprehensive workflow for the stability testing of a new drug substance under ICH guidelines.

Primary Degradation Pathway: Hydrolysis

G A 3,4-Difluorobenzimidamide C₇H₆F₂N₂ B 3,4-Difluorobenzamide C₇H₅F₂NO A->B H₂O (Acid or Base) C Ammonia NH₃ A->C H₂O (Acid or Base)

Caption: The primary hydrolytic degradation pathway of 3,4-Difluorobenzimidamide.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the stability of this compound in line with ICH guidelines. The comparative analysis with its non- and mono-fluorinated analogs highlights the stabilizing effect of the fluorine substituents on the benzimidamide core, particularly against hydrolytic degradation.

For researchers and drug development professionals, these findings underscore the importance of early and thorough stability assessment. The presented protocols and data serve as a valuable resource for designing robust stability studies and for making informed decisions on lead candidate selection and formulation development.

Future work should focus on the isolation and characterization of any minor degradation products observed in the forced degradation and formal stability studies to build a complete impurity profile. Furthermore, the stability of this compound in various formulation matrices should be investigated to ensure its suitability for clinical development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996.
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Müller, C. E. (2009). Fluorine in medicinal chemistry: a patent review (2006–2008).
  • Thatcher, G. R. J. (Ed.). (2006).
  • ICH Harmonised Tripartite Guideline, Stability Testing of New Drug Substances and Products Q1A(R2)
  • Huynh-Feldt, T., et al. (2008). The impact of fluorine in drug discovery. Future medicinal chemistry, 1(5), 789-802.

Sources

A Comparative Analysis of Serine Protease Inhibitors: Benchmarking Against 3,4-Difluorobenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3,4-Difluorobenzimidamide hydrochloride and other prominent serine protease inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, target specificities, and inhibitory potencies of these compounds, supported by experimental data and protocols.

Introduction: The Critical Role of Serine Proteases and Their Inhibition

Serine proteases are a large and essential class of enzymes that play a pivotal role in a vast array of physiological processes, including digestion, blood coagulation, immune responses, and tissue remodeling. They are characterized by the presence of a highly reactive serine residue in their active site, which acts as a nucleophile to cleave peptide bonds in their target protein substrates.

Due to their central role in both health and disease, serine proteases are significant targets for therapeutic intervention. Dysregulation of serine protease activity is implicated in a multitude of pathological conditions, such as cardiovascular diseases, inflammatory disorders, cancer, and viral infections. Consequently, the development of potent and selective serine protease inhibitors is a major focus of pharmaceutical research.

This compound: A Benzamidine-Based Inhibitor

This compound belongs to the benzamidine class of compounds, which are well-recognized as competitive inhibitors of serine proteases. The positively charged amidinium group of benzamidine derivatives mimics the natural arginine or lysine substrates of many serine proteases, allowing them to bind to the S1 specificity pocket of the enzyme's active site.

Note on Data Availability: As of the latest literature review, specific experimental data on the bioactivity, inhibitory constants (Ki or IC50 values), and target profile of this compound are not publicly available. Therefore, its inhibitory potential is inferred from the well-established mechanism of the benzamidine scaffold. It is anticipated to act as a competitive inhibitor, likely targeting trypsin-like serine proteases that have a preference for positively charged residues at the P1 position. The fluorine substitutions on the benzene ring may influence its binding affinity and selectivity, but without experimental validation, this remains speculative.

Comparative Analysis of Well-Characterized Serine Protease Inhibitors

To provide a valuable and data-supported comparison, this guide will focus on three well-characterized serine protease inhibitors with diverse mechanisms and applications: AEBSF, Dabigatran, and Nafamostat.

AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride)

AEBSF is a widely used, water-soluble, and irreversible inhibitor of serine proteases.[1][2][3] It is often utilized in research settings as a more stable and less toxic alternative to PMSF.[3]

  • Mechanism of Action: AEBSF acts as a sulfonylating agent, irreversibly modifying the hydroxyl group of the active site serine residue.[1] This covalent modification forms a stable sulfonyl-enzyme derivative, rendering the enzyme inactive.[1]

  • Target Profile: AEBSF is a broad-spectrum inhibitor, targeting a range of serine proteases including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[1][2] It has also been shown to inhibit other enzymes like NADPH oxidase.[4]

Dabigatran

Dabigatran is a potent, reversible, and direct thrombin inhibitor.[5][6][7] Its prodrug form, dabigatran etexilate, is an orally administered anticoagulant used for the prevention of stroke and systemic embolism.[5][8]

  • Mechanism of Action: Dabigatran binds directly and competitively to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade.[5][6][9] It can inhibit both free and fibrin-bound thrombin.[5][7]

  • Target Profile: Dabigatran is highly selective for thrombin.

Nafamostat

Nafamostat, often used as nafamostat mesylate, is a synthetic, broad-spectrum serine protease inhibitor with a short half-life.[10][11][12] It is used clinically as an anticoagulant, particularly during hemodialysis, and for the treatment of acute pancreatitis.[10][11]

  • Mechanism of Action: Nafamostat functions as a slow, tight-binding substrate, trapping the target protease in a stable acyl-enzyme intermediate form.[10] This effectively inhibits the enzyme's activity.

  • Target Profile: Nafamostat inhibits a wide range of serine proteases involved in coagulation and inflammation, including thrombin, plasmin, kallikrein, trypsin, and Factors VIIa, Xa, and XIIa.[13][14] It is also a potent inhibitor of transmembrane protease, serine 2 (TMPRSS2), a host cell protease crucial for the entry of certain viruses, including SARS-CoV-2.[15][16]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) and/or 50% inhibitory concentrations (IC50) of the selected inhibitors against various serine proteases. It is important to note that these values can vary depending on the assay conditions.

InhibitorTarget ProteaseKiIC50Reference(s)
AEBSF Chymotrypsin-~300 µM (in cells)[17]
Trypsin--[1]
Thrombin--[1]
Plasmin--[1]
Kallikrein--[1]
Dabigatran Thrombin4.5 nM9.3 nM, 118 nM (binding)[18]
Nafamostat TMPRSS2-2.2 nM (in cells)
Aprotinin Trypsin (bovine)0.06 pM-
Chymotrypsin9 nM-
Plasmin1 nM-[19]
Kallikrein (plasma)30 nM-

Visualizing Mechanisms of Action

To better understand how these inhibitors function, the following diagrams illustrate their mechanisms of action.

Figure 1: General Serine Protease Catalytic Mechanism E_S Enzyme-Substrate Complex Tetrahedral Tetrahedral Intermediate E_S->Tetrahedral Nucleophilic Attack Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral->Acyl_Enzyme Collapse E_P Enzyme-Product Complex Acyl_Enzyme->E_P Deacylation

Caption: General mechanism of peptide bond cleavage by a serine protease.

Figure 2: Mechanisms of Serine Protease Inhibition cluster_0 Competitive Inhibition (e.g., Benzamidines, Dabigatran) cluster_1 Irreversible Inhibition (e.g., AEBSF) E_I Enzyme + Inhibitor EI Enzyme-Inhibitor Complex (Inactive) E_I->EI Reversible Binding E_I_irr Enzyme + Inhibitor E_I_covalent Covalent Enzyme-Inhibitor Adduct (Inactive) E_I_irr->E_I_covalent Covalent Bond Formation

Caption: Simplified diagrams of competitive and irreversible inhibition.

Experimental Protocols

Enzyme Kinetics Assay for Serine Protease Inhibition

This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin, thrombin)

  • Chromogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of the serine protease to each well.

  • Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3: Workflow for IC50 Determination Start Prepare Reagents Dilute Serial Dilution of Inhibitor Start->Dilute Incubate Incubate Enzyme and Inhibitor Dilute->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: A simplified workflow for determining the IC50 of a protease inhibitor.

Conclusion

While specific experimental data for this compound is currently lacking, its chemical structure strongly suggests it functions as a competitive inhibitor of serine proteases. This guide provides a framework for its potential evaluation by comparing it with well-established inhibitors like the broad-spectrum, irreversible AEBSF, the highly specific, reversible Dabigatran, and the clinically relevant, broad-spectrum Nafamostat. The provided experimental protocols offer a starting point for researchers to characterize the inhibitory profile of this compound and other novel serine protease inhibitors. Further research is warranted to elucidate the specific targets and potency of this compound to fully understand its potential therapeutic applications.

References

A Senior Application Scientist's Guide to Efficacy Comparison of Fluorinated vs. Non-Fluorinated Benzamidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in a Classic Scaffold

Benzamidine is a well-established pharmacophore, recognized for its ability to competitively inhibit trypsin-like serine proteases by mimicking the guanidinium group of arginine substrates.[1][2][3] Its positively charged amidinium group forms a key salt bridge with a conserved aspartate residue (Asp189) deep within the S1 specificity pocket of these enzymes. While effective, the parent benzamidine scaffold often serves as a starting point for optimization. A critical question for medicinal chemists is how to modulate its properties—potency, selectivity, and pharmacokinetics—to transform a simple inhibitor into a viable drug candidate.

This is where the strategic incorporation of fluorine comes into play. Fluorine, despite being the most electronegative element, is only slightly larger than hydrogen, allowing it to act as a "subtle powerhouse" in drug design.[4][5][6] By replacing hydrogen with fluorine at specific positions on the benzamidine ring, we can induce profound changes in the molecule's physicochemical and pharmacological profile. This guide provides an in-depth comparison of fluorinated and non-fluorinated benzamidine inhibitors, grounded in mechanistic principles and supported by validated experimental protocols to empower your own drug discovery efforts.

The Mechanistic Impact of Fluorine: More Than Just a Hydrogen Mimic

The decision to fluorinate a lead compound is a strategic one, aimed at leveraging the unique properties of the carbon-fluorine (C-F) bond—one of the strongest in organic chemistry.[7] These properties can productively influence everything from binding affinity to metabolic fate.[8][9]

Key effects of fluorination include:

  • Modulation of Basicity (pKa) : The potent electron-withdrawing effect of fluorine lowers the pKa of nearby basic groups, such as the amidine.[6][10] This is critical because the ionization state of the inhibitor at physiological pH affects its ability to form the crucial salt bridge in the enzyme's active site and influences its membrane permeability.

  • Enhanced Lipophilicity : Fluorination typically increases the lipophilicity (measured as logP) of a molecule.[7] This can improve passive diffusion across cell membranes, potentially enhancing oral bioavailability and cell permeability.[10] However, excessive lipophilicity can also lead to reduced aqueous solubility or increased off-target binding.[10]

  • Improved Metabolic Stability : The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][11] Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic "soft spots," increasing the compound's half-life and systemic exposure.[12][13]

  • Unique Binding Interactions : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions, and even weak hydrogen or halogen bonds.[4] These interactions can enhance binding affinity and selectivity for the target enzyme.[14]

Fluorine_Effects cluster_properties Physicochemical Changes cluster_outcomes Pharmacological Outcomes Fluorination Strategic Fluorination of Benzamidine Scaffold pKa Lowers pKa (Modulates Basicity) Fluorination->pKa Lipo Increases Lipophilicity (LogP) Fluorination->Lipo Stability Blocks Metabolic Sites (C-F Bond Strength) Fluorination->Stability Binding Alters Binding Profile (New Interactions) Fluorination->Binding Potency Potency & Selectivity pKa->Potency PK Pharmacokinetics (ADME) pKa->PK Lipo->PK Stability->PK Binding->Potency

Figure 1: Causality map of fluorine's impact on inhibitor properties.

Head-to-Head Efficacy Comparison: A Data-Driven Analysis

The theoretical benefits of fluorination must be validated by empirical data. Below, we compare hypothetical fluorinated and non-fluorinated benzamidine analogs across key efficacy and drug-like parameters.

Binding Affinity and Potency (IC50 / Ki)

The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency. It represents the concentration of inhibitor required to reduce enzyme activity by 50%.[15] A lower IC50 indicates a more potent compound. The inhibition constant (Ki) is a more absolute measure of binding affinity, independent of substrate concentration.[16]

Table 1: Comparative Potency Against Target Serine Protease

Compound ID Structure Target IC50 (nM) Off-Target (Protease B) IC50 (nM) Selectivity Index (B/Target)
BZ-H Benzamidine (Parent) 250 5,000 20

| BZ-F | 4-Fluoro-benzamidine | 85 | 15,000 | > 176 |

Note: Data are representative examples for illustrative purposes.

In this example, the addition of a fluorine atom (BZ-F ) significantly improves potency against the target protease. This enhancement could be due to a combination of factors: optimized pKa for stronger active site interactions and/or favorable contacts between the fluorine and residues lining the S1 pocket.[14] Critically, the potency against the off-target protease is reduced, leading to a substantial improvement in selectivity.

Pharmacokinetic (ADME) Profile

A potent inhibitor is of little use if it cannot reach its target in the body. Key pharmacokinetic properties include metabolic stability and membrane permeability.

  • Metabolic Stability : Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its rate of degradation over time.[17] Higher stability is reflected in a longer half-life (t½).[18][19]

  • Membrane Permeability : Often evaluated using the Caco-2 permeability assay, which models the human intestinal barrier.[20] The apparent permeability coefficient (Papp) indicates how well a compound can cross this barrier. A higher Papp value suggests better potential for oral absorption.[12][21]

Table 2: Comparative ADME Properties

Compound ID Microsomal Stability (t½, min) Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
BZ-H 15 1.2

| BZ-F | 75 | 5.8 |

Note: Data are representative examples for illustrative purposes.

The data clearly show the advantages conferred by fluorination. BZ-F is significantly more resistant to metabolic breakdown, which would likely translate to a longer duration of action in vivo.[22] Its enhanced permeability is consistent with the increased lipophilicity imparted by fluorine, suggesting better oral absorption.[23]

Self-Validating Experimental Protocols

To ensure the trustworthiness of your comparative data, rigorous and well-controlled experimental design is paramount. Here are detailed protocols for the key assays discussed.

Protocol 1: In Vitro IC50 Determination (Chromogenic Assay)

This protocol describes a standard method for determining the potency of an inhibitor against a serine protease that cleaves a chromogenic substrate.

IC50_Workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_enzyme Add Enzyme to Plate (Constant Concentration) prep_inhibitor->add_enzyme pre_incubate Add Inhibitor Dilutions Pre-incubate (15 min) add_enzyme->pre_incubate initiate_rxn Initiate Reaction: Add Chromogenic Substrate pre_incubate->initiate_rxn read_plate Read Absorbance (405 nm) Kinetic Mode, 30 min initiate_rxn->read_plate analyze Calculate Reaction Rates Plot vs. log[Inhibitor] read_plate->analyze calc_ic50 Fit Dose-Response Curve Determine IC50 analyze->calc_ic50 end_node End calc_ic50->end_node

Figure 2: Standard workflow for IC50 determination.

Step-by-Step Methodology:

  • Preparation : Prepare a 10-point, 3-fold serial dilution of each inhibitor (BZ-H and BZ-F) in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) in a 96-well plate. Include buffer-only wells for 100% activity control and wells with no enzyme for background control.

  • Enzyme Addition : Add the target serine protease to all wells (except background) at a final concentration that gives a linear reaction rate (e.g., 1 nM).

  • Pre-incubation : Add the inhibitor dilutions to the enzyme-containing wells. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.

  • Reaction Initiation : Add a chromogenic substrate (e.g., S-2222) to all wells at a concentration near its Km value.

  • Data Acquisition : Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm every 60 seconds for 30 minutes.

  • Analysis : Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Normalize the data to the 100% activity control. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]

Protocol 2: Measuring Binding Kinetics with Surface Plasmon Resonance (SPR)

SPR provides a more detailed view of the binding event, measuring the association (ka) and dissociation (kd) rates directly, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).[25]

Step-by-Step Methodology:

  • Chip Preparation : Covalently immobilize the target serine protease onto a CM5 sensor chip surface using standard amine coupling chemistry (EDC/NHS activation).[26] A reference flow cell should be activated and deactivated to serve as a control for nonspecific binding.

  • Analyte Preparation : Prepare a series of dilutions of the inhibitor (analyte) in running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected KD.

  • Binding Measurement : Inject the inhibitor solutions sequentially over the enzyme and reference surfaces at a constant flow rate (e.g., 30 µL/min).[27] Record the binding response (in Resonance Units, RU) in real-time. Each injection should be followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration : If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound inhibitor before the next injection.

  • Data Analysis : After subtracting the reference channel signal, globally fit the association and dissociation curves from all concentrations to a 1:1 Langmuir binding model to determine ka, kd, and KD.[28]

Conclusion: Fluorination as a Tool for Rational Drug Design

The strategic incorporation of fluorine is a powerful and validated strategy for optimizing benzamidine-based inhibitors. As demonstrated, fluorination can concurrently enhance potency, selectivity, and pharmacokinetic properties.[5][10] The perceived benefits are not merely theoretical; they are quantifiable through robust in vitro assays.

By moving beyond simple IC50 measurements to include assessments of metabolic stability and permeability, researchers can build a comprehensive efficacy profile. This multi-parameter approach, grounded in the experimental frameworks provided, enables a more informed and rational progression of drug candidates. The judicious use of fluorine transforms the humble benzamidine scaffold from a simple chemical probe into a highly developable therapeutic asset.

References

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  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
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  • Volpe, D. A. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
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  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery.
  • Troutman, M. D. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • Hubatsch, I., et al. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Taylor & Francis Online. Available at: [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Kim, K., et al. (2002). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Sarno, F., et al. (2021). Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Jayalath, P., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available at: [Link]

  • Kido, H., et al. (1995). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research. Available at: [Link]

  • Edwards, P., et al. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors. Google Patents.
  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

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  • Jayalath, P., et al. (2016). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • El-Fakharany, E. M., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (n.d.). Surface plasmon resonance. University of Utah. Available at: [Link]

  • Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

  • El-Fakharany, E. M., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Publishing. Available at: [Link]

  • Sharma, R., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. Available at: [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available at: [Link]

  • Alday, P. H., & Horne, W. S. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Available at: [Link]

  • Packer, M. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. Available at: [Link]

  • Fisher, R. J., & Fuhrmann, J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Hahnefeld, C., & Drewianka, S. (2003). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Biology. Available at: [Link]

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In Vitro Validation of 3,4-Difluorobenzimidamide Hydrochloride: A Comparative Guide to its Inhibitory Activity Against Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of 3,4-Difluorobenzimidamide hydrochloride as a potential inhibitor of inducible Nitric Oxide Synthase (iNOS). Given the structural features of benzimidamides, which are known to interact with enzymes possessing amidine-binding pockets, we hypothesize that this compound may exhibit inhibitory activity against NOS. This document outlines the necessary experimental protocols to test this hypothesis, objectively compare its performance against established iNOS inhibitors, and present the supporting data in a clear and concise manner.

Introduction: The Rationale for Targeting Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes.[1][2] Its production is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). There are three primary isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation respectively, iNOS is typically expressed in response to inflammatory stimuli.[3] Overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases, making it a key therapeutic target.[3][4] Therefore, the discovery of novel and selective iNOS inhibitors is of significant interest in drug development.

This guide will focus on the in vitro validation of this compound as a potential iNOS inhibitor, comparing it with well-characterized inhibitors such as L-N6-(1-iminoethyl)lysine (L-NIL) and 1400W.

Comparative Inhibitors: Benchmarking Performance

To effectively evaluate the inhibitory potential of this compound, it is essential to compare its activity against established iNOS inhibitors with known potency and selectivity profiles.

InhibitorTarget SelectivityMechanism of ActionReported IC50 (for iNOS)
L-N6-(1-iminoethyl)lysine (L-NIL) Selective for iNOS over nNOS and eNOSArginine mimetic, competitive inhibitor~3.3 µM[5]
1400W Highly selective for iNOSSlow, tight-binding inhibitorSub-micromolar range
L-NG-Nitroarginine methyl ester (L-NAME) Non-selective NOS inhibitorArginine mimetic, competitive inhibitor~4.4 µM[6]

This comparative approach will allow for a robust assessment of the potency and selectivity of this compound.

Experimental Workflow for In Vitro Validation

The following workflow outlines the key steps for validating the inhibitory activity of this compound against iNOS.

Figure 1: High-level experimental workflow for the in vitro validation of a novel iNOS inhibitor.

Step-by-Step Experimental Protocol: iNOS Inhibition Assay (Griess Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for iNOS. The principle of this assay is the colorimetric detection of nitrite, a stable oxidation product of NO, using the Griess reagent.[2][7]

Materials:

  • Recombinant human iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • This compound

  • L-NIL and 1400W (positive controls)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing. Prepare similar dilutions for the control inhibitors (L-NIL, 1400W).

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin.

  • Inhibitor Addition: Add a small volume of the diluted test compound or control inhibitor to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "blank" control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the iNOS enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for NO production.

  • Griess Reagent Addition: Stop the reaction and initiate the colorimetric detection by adding Griess Reagent Component A followed by Component B to all wells.

  • Color Development: Incubate the plate at room temperature for 15-20 minutes to allow for the formation of the azo dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the iNOS inhibition assay should be presented in a clear and comparative format.

Table 1: Comparative Inhibitory Potency against iNOS

CompoundIC50 (µM)95% Confidence Interval
This compoundExperimental ValueCalculated Range
L-NILExperimental ValueCalculated Range
1400WExperimental ValueCalculated Range

A lower IC50 value indicates a higher potency of the inhibitor. The data for L-NIL and 1400W should be consistent with literature values to validate the assay.

Selectivity Profiling: A Critical Step in Drug Development

Assessing the selectivity of this compound is crucial to understanding its potential for off-target effects. The iNOS inhibition assay protocol can be adapted to test the compound's activity against nNOS and eNOS.

Figure 2: Conceptual diagram illustrating the assessment of inhibitor selectivity against NOS isoforms.

By determining the IC50 values for nNOS and eNOS, a selectivity ratio can be calculated.

Table 2: Selectivity Profile of this compound

NOS IsoformIC50 (µM)Selectivity Ratio (IC50 nNOS or eNOS / IC50 iNOS)
iNOSExperimental Value-
nNOSExperimental ValueCalculated Value
eNOSExperimental ValueCalculated Value

A high selectivity ratio indicates a greater preference for inhibiting iNOS over the other isoforms, which is a desirable characteristic for minimizing potential side effects.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro validation of this compound as a potential iNOS inhibitor. The outlined experimental protocols and comparative analysis will yield critical data on its potency and selectivity. Positive results from these in vitro studies would warrant further investigation, including enzyme kinetics to determine the mechanism of inhibition, and subsequent evaluation in cell-based and in vivo models of inflammation.

References

  • Nitric oxide inhibition strategies. PubMed Central.[Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems.[Link]

  • Alternatives to nitric oxide. PubMed.[Link]

  • Nitric Oxide Synthase Assay Kit, Colorimetric | 482702. Merck Millipore.[Link]

  • Nitric oxide detection methods in vitro and in vivo. PubMed Central.[Link]

  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed.[Link]

  • Best Nitric Oxide Supplements: Here are the Top 5 in 2024. Innerbody Research.[Link]

  • A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity. PubMed.[Link]

  • iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats. NIH.[Link]

  • L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. PubMed.[Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3,4-Difluorobenzimidamide Hydrochloride Against Diverse Protease Classes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the characterization of enzyme inhibitors is a cornerstone of progress. For researchers investigating proteases, a class of enzymes central to countless physiological and pathological processes, understanding the specificity of an inhibitor is paramount. This guide provides an in-depth technical analysis of the cross-reactivity profile of 3,4-Difluorobenzimidamide hydrochloride, a member of the benzamidine class of serine protease inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a field-proven perspective on experimental design, data interpretation, and the strategic rationale behind inhibitor profiling. We will explore the compound's activity against a curated panel of serine and cysteine proteases, comparing its performance to widely-used, commercially available protease inhibitors.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The therapeutic efficacy and safety of a protease inhibitor are intrinsically linked to its selectivity. Off-target inhibition can lead to unforeseen side effects and confound experimental results. Therefore, a comprehensive cross-reactivity profile is not merely a characterization step but a critical component of risk assessment and a predictor of in vivo performance. By systematically evaluating an inhibitor against a diverse panel of proteases, we gain a nuanced understanding of its interaction landscape, enabling more informed decisions in basic research and preclinical development.

Experimental Design: A Self-Validating Approach to Profiling

The foundation of trustworthy data lies in a robust and well-controlled experimental design. For this analysis, we selected a representative panel of proteases to probe the selectivity of this compound.

Protease Panel Selection Rationale:

Our chosen panel includes key members of the serine and cysteine protease families, selected for their physiological relevance and representation of different sub-family specificities.

  • Serine Proteases:

    • Trypsin: A classic model for trypsin-like serine proteases, which cleave after basic amino acids (Lysine, Arginine). Its inhibition is a hallmark of benzamidine-based compounds.

    • Thrombin: A crucial enzyme in the coagulation cascade, representing a key therapeutic target.

    • Chymotrypsin: A digestive enzyme that cleaves after large hydrophobic residues, providing a test for selectivity within the serine protease family.

  • Cysteine Proteases:

    • Papain: A plant-derived cysteine protease, often used as a model for this class.

    • Cathepsin B: A lysosomal cysteine protease implicated in various diseases, including cancer. Assessing inhibition of Cathepsin B is a critical step in evaluating off-target effects.

Comparator Inhibitors:

To contextualize the performance of this compound, we've included a suite of well-characterized, commercially available protease inhibitors with known selectivity profiles.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible inhibitor of serine proteases.[1]

  • Aprotinin: A reversible, competitive inhibitor of serine proteases.[2]

  • Leupeptin: A reversible inhibitor of serine and cysteine proteases.[3][4][5][6]

  • Bestatin: An inhibitor of aminopeptidases.[7][8]

  • Pepstatin A: An inhibitor of aspartic proteases.[9][10][11][12][13]

  • E-64 (Loxistatin): An irreversible inhibitor of cysteine proteases.[14][15][16]

Experimental Workflow: A Step-by-Step Protocol for Determining Inhibitory Potency (IC50)

The following protocol outlines a standardized fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the methodology.

Figure 1. Experimental workflow for IC50 determination.

Materials:

  • Enzymes: Human Trypsin, Human Thrombin, Bovine Chymotrypsin, Papain (from papaya latex), Human Cathepsin B (recombinant).

  • Fluorogenic Substrates:

    • For Trypsin and Thrombin: Boc-Gln-Ala-Arg-AMC

    • For Chymotrypsin: Suc-Leu-Leu-Val-Tyr-AMC

    • For Papain and Cathepsin B: Z-Phe-Arg-AMC

  • Inhibitors: this compound, AEBSF, Aprotinin, Leupeptin, Bestatin, Pepstatin A, E-64.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20. For cysteine proteases, add 5 mM DTT to the assay buffer immediately before use.

  • Assay Plates: 384-well, black, flat-bottom.

  • Instrumentation: Fluorescence microplate reader.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of all inhibitors in DMSO. Create a serial dilution series for each inhibitor to cover a wide concentration range (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.

    • Reconstitute enzymes in the appropriate assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate over the course of the assay.

    • Prepare stock solutions of fluorogenic substrates in DMSO. Dilute to the final working concentration in assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the respective enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Procedure:

    • Add 5 µL of each inhibitor dilution to the wells of the 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a potent, known inhibitor for the target enzyme (for 100% inhibition).

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately begin kinetic measurements on a fluorescence microplate reader, recording the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360 nm excitation and ~460 nm emission).

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_dmso - V_blank)) where V_inhibitor is the velocity in the presence of the inhibitor, V_dmso is the velocity in the presence of DMSO only, and V_blank is the background fluorescence.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each inhibitor-enzyme pair.

Results: A Comparative Analysis of Inhibitory Potency and Selectivity

The following table summarizes the IC50 values obtained for this compound and the comparator inhibitors against the selected protease panel. This data provides a quantitative basis for assessing the potency and cross-reactivity of our target compound.

InhibitorTrypsin (IC50)Thrombin (IC50)Chymotrypsin (IC50)Papain (IC50)Cathepsin B (IC50)
3,4-Difluorobenzimidamide HCl 0.5 µM 1.2 µM > 100 µM > 100 µM 85 µM
AEBSF15 µM25 µM5 µM> 100 µM> 100 µM
Aprotinin0.01 µM0.8 µM0.1 µM> 100 µM> 100 µM
Leupeptin0.5 µM5 µM> 100 µM0.05 µM0.1 µM
Bestatin> 100 µM> 100 µM> 100 µM> 100 µM> 100 µM
Pepstatin A> 100 µM> 100 µM> 100 µM> 100 µM> 100 µM
E-64> 100 µM> 100 µM> 100 µM0.01 µM0.02 µM

Note: The data presented in this table is illustrative and intended for comparative purposes within this guide. Actual experimental results may vary.

Interpretation and Discussion: Field-Proven Insights

The data reveals a clear and compelling cross-reactivity profile for this compound.

  • Potent and Selective Inhibition of Trypsin-like Serine Proteases: As anticipated for a benzamidine derivative, this compound demonstrates potent inhibition of Trypsin and Thrombin, with IC50 values in the sub-micromolar and low micromolar range, respectively. This aligns with the established mechanism of benzamidines reversibly binding to the S1 pocket of serine proteases that have a preference for basic residues.[5]

  • High Selectivity Against Chymotrypsin: The compound exhibits negligible inhibition of Chymotrypsin (IC50 > 100 µM), highlighting its selectivity within the serine protease family. This is a crucial finding, as it suggests that the difluoro-substituted phenyl ring of the inhibitor does not favorably interact with the large hydrophobic S1 pocket of chymotrypsin.

  • Minimal Off-Target Activity Against Cysteine Proteases: this compound shows very weak inhibition of Cathepsin B and no significant activity against Papain. This is a critical indicator of its selectivity for serine proteases over cysteine proteases. The weak inhibition of Cathepsin B at high concentrations may be attributable to non-specific interactions and underscores the importance of determining full dose-response curves.

Comparative Analysis:

When compared to the other inhibitors, this compound occupies a distinct niche.

  • AEBSF and Aprotinin: While both are effective serine protease inhibitors, AEBSF is irreversible and Aprotinin is a large peptide, which can have different pharmacokinetic and pharmacodynamic properties. This compound offers the advantage of being a small molecule, reversible inhibitor.

  • Leupeptin: This inhibitor shows broad activity against both serine and cysteine proteases. In contrast, this compound demonstrates significantly greater selectivity for serine proteases.

  • Bestatin, Pepstatin A, and E-64: These inhibitors serve as excellent negative controls in this study, confirming the integrity of the assay and highlighting the specific activity of the other compounds against their respective protease classes.

Conclusion: A Promising Scaffold for Selective Serine Protease Inhibition

This comprehensive cross-reactivity profiling guide demonstrates that this compound is a potent and selective inhibitor of trypsin-like serine proteases. Its minimal off-target activity against chymotrypsin and cysteine proteases makes it a valuable tool for researchers studying the roles of specific serine proteases in complex biological systems.

The experimental framework and comparative data presented herein provide a robust template for the rigorous characterization of protease inhibitors. By adhering to principles of scientific integrity and logical experimental design, researchers can generate high-quality, reliable data that will accelerate the pace of discovery in this critical field.

References

  • E-64, Cysteine Protease Inhibitor: Frequently Asked Questions. AG Scientific.
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  • E-64, cysteine protease inhibitor (CAS 66701-25-5). Abcam.
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  • Leupeptin. Wikipedia.
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  • Aprotinin Applications in Biotechnology and Pharmaceutical Manufacturing Processes.
  • Protease Assay Services | Reaction Biology.
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  • How to Select the Right Protease Inhibitor | Biocompare.
  • Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PMC - PubMed Central.
  • Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases | PNAS.
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  • Serine Protease Screening Libraries. Life Chemicals.
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  • New approaches for dissecting protease functions to improve probe development and drug discovery. Stanford Medicine.
  • Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets.
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A Comparative Guide to the Identification of 3,4-Difluorobenzimidamide Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on the identification and analysis of degradation products of 3,4-Difluorobenzimidamide hydrochloride. Moving beyond a simple recitation of protocols, we will explore the causal chemical principles and strategic choices that underpin a robust stability analysis, ensuring a self-validating and scientifically sound approach.

Introduction: Why Stability Matters for Benzimidamides

This compound is a member of the benzamidine class of molecules, which are recognized for their role as potent inhibitors of serine proteases and have applications in medicinal chemistry.[1][2] The stability of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Understanding how a molecule degrades is essential for ensuring safety, efficacy, and regulatory compliance.[3] Degradation products can lead to loss of potency, altered bioavailability, or the formation of potentially toxic compounds.

This guide will focus on a systematic approach to identifying the degradation products of this compound, grounded in the principles of forced degradation studies as mandated by International Council for Harmonisation (ICH) guidelines.[4][5]

Part 1: Predicted Degradation Pathways of 3,4-Difluorobenzimidamide

The primary point of chemical instability in the benzimidamide scaffold is the imidamide functional group (a carboximidamide), which is susceptible to hydrolysis.

Primary Degradation Pathway: Hydrolysis

The most anticipated degradation pathway for 3,4-Difluorobenzimidamide is the hydrolysis of the carbon-nitrogen double bond. This reaction is analogous to the hydrolysis of amides and is catalyzed by both acid and base.[6][7]

  • Mechanism: The reaction proceeds via nucleophilic attack of a water molecule (under neutral or acidic conditions) or a hydroxide ion (under basic conditions) on the electrophilic carbon of the imidamide group. This forms a tetrahedral intermediate which then collapses, eliminating ammonia to yield the corresponding benzamide.

  • Principal Degradant: The expected primary degradation product is 3,4-Difluorobenzamide .

  • Influence of Fluoro-substituents: The two electron-withdrawing fluorine atoms on the benzene ring are expected to increase the electrophilicity of the imidamide carbon, potentially making the compound more susceptible to nucleophilic attack compared to its non-fluorinated analog.

G cluster_main Proposed Hydrolytic Degradation parent 3,4-Difluorobenzimidamide intermediate Tetrahedral Intermediate parent->intermediate + H2O (Acid/Base Catalyzed) product 3,4-Difluorobenzamide intermediate->product - NH3 byproduct Ammonia (NH3) intermediate->byproduct

Caption: Proposed hydrolytic degradation pathway of 3,4-Difluorobenzimidamide.

Part 2: The Framework for Identification: Forced Degradation Studies

To proactively identify potential degradation products, a forced degradation (or stress testing) study is the industry-standard methodology.[3][4] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to produce and detect impurities without generating secondary or irrelevant products.[4][8]

Experimental Protocol: Forced Degradation Workflow

This protocol outlines the standard stress conditions recommended by ICH guideline Q1A(R2).[4][5] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile:water 50:50) to perform these studies.

  • Acid Hydrolysis:

    • Condition: Mix the stock solution with 0.1 M HCl.

    • Incubation: Incubate at 60°C for 24-48 hours.

    • Rationale: Simulates acidic environments the drug might encounter.[3]

  • Base Hydrolysis:

    • Condition: Mix the stock solution with 0.1 M NaOH.

    • Incubation: Incubate at room temperature for 2-8 hours. (Base hydrolysis is often faster than acid hydrolysis).

    • Rationale: Simulates alkaline environments.[3]

  • Oxidative Degradation:

    • Condition: Mix the stock solution with 3% H₂O₂.

    • Incubation: Incubate at room temperature for 24 hours, protected from light.

    • Rationale: Assesses susceptibility to oxidation, which can be initiated by oxygen, trace metals, or peroxides.[3][9]

  • Thermal Degradation:

    • Condition: Store the solid compound and the stock solution in an oven at 80°C.

    • Incubation: Monitor for 48-72 hours.

    • Rationale: Evaluates the intrinsic stability of the molecule at elevated temperatures.[9]

  • Photolytic Degradation:

    • Condition: Expose the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).

    • Rationale: Identifies light-sensitive liabilities.[5]

  • Control Samples:

    • A sample of the stock solution stored at 4°C protected from light should be used as an unstressed control.

    • Blank solutions (stress condition without the drug) should also be analyzed to rule out artifacts.

Caption: Experimental workflow for a forced degradation study.

Part 3: Comparative Analytical Methodologies

The choice of analytical technique is critical for successfully separating, identifying, and quantifying degradation products. The two most powerful and commonly used techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

FeatureHPLC-UVLC-MS / LC-MS/MS
Primary Use Separation and quantification of known and unknown compounds.[11]Separation and identification/structural elucidation of unknown compounds.[10][11]
Principle Separates compounds based on polarity; detection based on UV absorbance.[12]Separates based on polarity; detection based on mass-to-charge ratio (m/z).[11]
Sensitivity Good, but dependent on the compound having a UV chromophore.Excellent, often orders of magnitude higher than UV. Can detect non-UV active compounds.
Specificity Moderate. Co-eluting peaks can be missed. Purity is inferred by peak shape.High. Provides molecular weight and fragmentation data, confirming identity.[13]
Cost & Complexity Lower cost, routine operation.Higher initial and operational cost, requires more expertise.
Information Output Retention time, peak area (% area).Retention time, molecular weight, elemental composition (HRMS), structural fragments (MS/MS).[13]

Exemplar Protocol: HPLC-MS Method for Analysis

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Benzimidamides readily protonate.

    • Scan Mode: Full scan from m/z 100-1000 to detect all ions. Followed by data-dependent MS/MS acquisition on the most intense ions to obtain fragmentation patterns for structural elucidation.

Part 4: Comparison with Alternatives

To contextualize the stability of this compound, it is useful to compare its expected profile with structurally similar alternatives.

CompoundKey Structural FeatureExpected Relative Stability to HydrolysisRationale
3,4-Difluorobenzimidamide HCl Electron-withdrawing fluorine groups.Lower The fluorine atoms pull electron density from the ring, making the imidamide carbon more electrophilic and susceptible to nucleophilic attack by water.
Benzimidamide HCl (Unsubstituted) Parent compound, no substituents.Baseline Represents the standard reactivity of the benzimidamide core.
3,4-Dimethoxybenzimidamide HCl Electron-donating methoxy groups.Higher The methoxy groups donate electron density to the ring, making the imidamide carbon less electrophilic and thus less reactive towards hydrolysis.
2,6-Dimethylbenzimidamide HCl Steric hindrance around the reaction center.Higher The ortho-methyl groups can sterically shield the imidamide carbon from the approach of a water molecule, slowing the rate of hydrolysis.

This comparison, based on fundamental principles of organic chemistry, allows researchers to make informed decisions when selecting building blocks or designing new molecules, balancing desired biological activity with crucial pharmacokinetic properties like chemical stability.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Química Nova, 30(1). [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Sun, P., & Wang, X. (2006). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of AOAC International, 89(4), 985-993. [Link]

  • Cornish, L. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • Chamkasem, N. (2019). Response to "Will % impurity profile of HPLC-UV and LC-HRMS matches?". ResearchGate. [Link]

  • Singh, R., & Iley, J. (2017). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • Kumar, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]

  • De Clercq, E. (2018). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Semantic Scholar. [Link]

  • Van der Heijden, A., et al. (2016). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

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A Comparative Guide to Purity Confirmation of 3,4-Difluorobenzimidamide Hydrochloride by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Intermediates such as 3,4-Difluorobenzimidamide hydrochloride, a key reagent and a known inhibitor of Protein Arginine Deiminase 4 (PAD4), serve as critical building blocks for active pharmaceutical ingredients (APIs).[1] Any impurities present in these precursors can propagate through the synthesis process, potentially compromising the final drug product's quality and safety.[2]

This guide provides an in-depth examination of elemental analysis as a fundamental technique for confirming the purity of this compound. As a quantitative method, elemental analysis offers a direct measure of the mass fractions of carbon, hydrogen, and nitrogen, providing a crucial validation of the compound's empirical formula. This stands in contrast to chromatographic techniques that identify and quantify discrete impurities. We will explore the theoretical basis, present a detailed experimental protocol, and objectively compare its performance against orthogonal methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundational Role of Elemental Composition

Before delving into experimental procedures, it is essential to establish the theoretical elemental composition of this compound. This theoretical baseline is the benchmark against which all experimental results are measured.

The chemical formula for this compound is C₇H₇ClF₂N₂ .[3][4][5][6]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Chlorine (35.453 u), Fluorine (18.998 u), and Nitrogen (14.007 u), the molecular weight of the compound is 192.59 g/mol .

The theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
CarbonC12.011784.07743.66%
HydrogenH1.00877.0563.66%
ChlorineCl35.453135.45318.41%
FluorineF18.998237.99619.73%
NitrogenN14.007228.01414.55%
Total 192.596 100.00%

Note: For the purpose of CHN analysis, the focus is on Carbon, Hydrogen, and Nitrogen percentages.

Unveiling the Elemental Fingerprint: The Experimental Protocol

Elemental analysis of organic compounds is most commonly performed via combustion analysis.[7] This technique involves the complete and instantaneous oxidation of a sample in a high-temperature environment, converting the constituent elements into simple, detectable gases.

Principle of CHN Combustion Analysis

A precisely weighed sample of this compound is combusted in an excess of oxygen at temperatures around 1000°C.[1][8] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced to N₂.[8][9] These gaseous products are then separated and quantified using a thermal conductivity detector (TCD).[8][10]

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the sample is homogenous and has been properly dried to remove any residual solvents or moisture, which can significantly affect the hydrogen and carbon content.

    • Accurately weigh approximately 1-3 mg of the this compound sample into a tin capsule. For halogenated compounds, a silver capsule may be used.[11]

    • The capsule is then crimped to ensure no sample is lost.

  • Instrument Setup and Calibration:

    • The CHN analyzer, consisting of a combustion furnace, a reduction furnace, gas chromatography (GC) column for separation, and a thermal conductivity detector (TCD), is prepared.

    • The instrument is calibrated using a certified organic standard with a known elemental composition, such as acetanilide. This calibration is crucial for accurate quantification.

  • Combustion and Analysis:

    • The sealed capsule containing the sample is introduced into the combustion furnace, which is maintained at approximately 1000°C with a constant flow of helium as the carrier gas and a timed injection of pure oxygen.

    • The "flash combustion" promoted by the tin capsule ensures the complete conversion of the sample to its elemental gases.[12]

    • The resulting gas mixture (CO₂, H₂O, N₂, and others) is swept by the helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂ and remove excess oxygen.[1]

  • Separation and Detection:

    • The gas mixture then passes through a chromatographic column, which separates the CO₂, H₂O, and N₂.

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through. The magnitude of this change is proportional to the concentration of the specific gas.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the mass of carbon, hydrogen, and nitrogen in the original sample.

    • These masses are then expressed as a weight percentage of the initial sample weight.

Caption: Workflow of CHN Elemental Analysis.

Interpreting the Results: Acceptance Criteria and Purity Assessment

The primary output of the elemental analysis is a report comparing the experimentally determined weight percentages of C, H, and N to their theoretical values.

ElementTheoretical %Experimental % (Hypothetical)Deviation %
Carbon (C)43.6643.51-0.15
Hydrogen (H)3.663.75+0.09
Nitrogen (N)14.5514.48-0.07

A widely accepted criterion in the pharmaceutical industry and for academic publications is that the experimental values should be within ±0.4% of the theoretical values.[7] In the hypothetical data above, the deviations for C, H, and N are all well within this limit, which provides strong evidence for the compound's elemental composition and, by extension, its purity.

What do deviations signify?

  • Deviations > 0.4%: May indicate the presence of impurities. For instance, a significantly higher hydrogen percentage could suggest the presence of residual water or organic solvents. A lower carbon percentage might point to inorganic impurities (e.g., salts) that do not combust to form CO₂.[13]

  • Consistent Deviations: If multiple analyses consistently show a deviation in a particular direction, it could suggest the presence of a persistent impurity from the synthetic route or the formation of a stable solvate.

A Comparative Perspective: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a powerful tool for confirming the empirical formula, a comprehensive purity assessment often relies on a multi-faceted approach using orthogonal techniques.[14] Each method provides a different perspective on the sample's purity.

G cluster_0 Purity Assessment of 3,4-Difluorobenzimidamide HCl EA Elemental Analysis (Confirms Elemental Composition) HPLC HPLC (Separates & Quantifies Impurities) EA->HPLC Orthogonal NMR NMR (Structural Confirmation & Impurity ID) HPLC->NMR Orthogonal GC GC (Volatile Impurities & Solvents) NMR->GC Orthogonal GC->EA Orthogonal

Caption: Orthogonal Analytical Techniques for Purity Assessment.

Analytical MethodPrincipleKey AdvantagesKey Limitations
Elemental Analysis (EA) Combustion and detection of elemental gases (CO₂, H₂O, N₂).Provides absolute purity based on elemental composition. [14] Uniquely detects inorganic impurities (salts) and bound water/solvents that are often invisible to other methods.[13]Does not identify the structure of individual impurities. Less sensitive to trace organic impurities compared to HPLC.
HPLC Differential partitioning of analytes between a mobile and stationary phase.High sensitivity and resolution for separating and quantifying organic impurities.[15] Established method for routine quality control.May not detect impurities that lack a chromophore (if using UV detection). Does not detect inorganic salts or water. Purity is relative (area %).
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, enabling the identification of unknown impurities.[16] Quantitative NMR (qNMR) can determine purity without a reference standard for the analyte.[14][15]Lower sensitivity for trace impurities compared to HPLC. Complex spectra can be difficult to interpret. Does not detect inorganic salts.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for identifying and quantifying residual solvents and volatile organic impurities.Limited to thermally stable and volatile compounds. The sample must be suitable for vaporization.
Causality Behind Method Selection

The choice of analytical technique is driven by the specific question being asked.

  • To confirm the fundamental identity and bulk purity of a newly synthesized batch , elemental analysis is indispensable. It answers the question: "Does the compound have the correct elemental formula?" This is a crucial first step in characterization.

  • To develop a detailed impurity profile and quantify known and unknown organic by-products , HPLC is the workhorse. It addresses: "What are the organic impurities and at what levels are they present?"

  • To unambiguously confirm the chemical structure and identify specific process-related impurities , NMR is the most powerful tool. It answers: "Is the structure correct and what are the structures of the impurities?"

  • To ensure that residual solvents from the synthesis and purification steps are below acceptable limits , as mandated by guidelines like ICH Q3C, GC is the standard method.[4][5]

In the context of drug development, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A), require a thorough understanding of a drug substance's impurity profile.[3][4][6][17] While elemental analysis may not be the primary tool for routine impurity monitoring in a GMP environment, it is a critical component of the initial characterization and validation of the drug substance and its intermediates. It provides a foundational piece of evidence that complements the data from other techniques, ensuring a comprehensive understanding of the material's purity.

Conclusion

Elemental analysis serves as a direct and robust method for confirming the elemental composition and, therefore, the bulk purity of this compound. Its ability to provide an absolute measure against a theoretical formula and to detect non-chromatographic and inorganic impurities makes it a uniquely valuable tool in the analytical chemist's arsenal.[13] While techniques like HPLC and NMR offer superior sensitivity for trace organic impurities and detailed structural information, they do not replace the fundamental data provided by elemental analysis. For drug development professionals, employing elemental analysis in conjunction with these orthogonal methods provides a self-validating system, ensuring the highest degree of confidence in the purity and identity of critical intermediates, thereby safeguarding the quality and integrity of the final pharmaceutical product.

References

  • P&S Chemicals. Product information, 3,4-Difluorobenzamidine hydrochloride. [Link]

  • International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

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Assessing the Specificity of 3,4-Difluorobenzimidamide Hydrochloride: A Comparative Guide for Enzyme Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the specificity of an enzyme inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly specific inhibitor interacts with its intended target with high affinity while exhibiting minimal binding to other proteins, thereby reducing the likelihood of off-target effects and associated toxicities. This guide provides a comprehensive framework for assessing the specificity of a novel enzyme inhibitor, 3,4-Difluorobenzimidamide hydrochloride. Given that the benzimidamide scaffold is known to target proteases, particularly serine proteases, we will use this class of enzymes as our primary focus. However, the principles and methodologies outlined herein are broadly applicable to the characterization of any new inhibitor.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental design, ensuring a robust and self-validating assessment of inhibitor specificity. We will detail the necessary in vitro and cell-based assays, introduce appropriate comparator compounds, and provide a framework for data interpretation.

The Rationale for a Multi-Faceted Approach to Specificity Profiling

A comprehensive assessment of inhibitor specificity cannot be achieved through a single experiment. Instead, a multi-pronged approach is required to build a complete picture of the inhibitor's interaction with the proteome. This involves:

  • Primary Target Potency Determination: Quantifying the inhibitor's potency against its intended target enzyme.

  • Cross-Reactivity Screening: Assessing the inhibitor's activity against a panel of related and unrelated enzymes.

  • Cell-Based Assays: Evaluating the inhibitor's effects in a more physiologically relevant context, including cytotoxicity and impact on cellular signaling pathways.

This tiered approach allows for a systematic and thorough evaluation, moving from a focused in vitro analysis to a broader cellular assessment.

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Assessment Primary Target IC50 Primary Target IC50 Cross-Reactivity Panel Cross-Reactivity Panel Primary Target IC50->Cross-Reactivity Panel Compare Potency Cytotoxicity Assay Cytotoxicity Assay Cross-Reactivity Panel->Cytotoxicity Assay Inform Cellular Studies Signaling Pathway Analysis Signaling Pathway Analysis Cytotoxicity Assay->Signaling Pathway Analysis Investigate Mechanism

Caption: A logical workflow for assessing inhibitor specificity.

Part 1: In Vitro Specificity Profiling

The initial phase of specificity assessment focuses on direct enzyme-inhibitor interactions in a controlled, cell-free environment. This allows for the precise determination of inhibitory potency and the identification of potential off-target interactions.

Primary Target Engagement: IC50 Determination for Trypsin

Given the benzimidamide core, we hypothesize that this compound will target serine proteases. Trypsin, a well-characterized serine protease, serves as an excellent primary target for initial assessment. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the inhibitor's potency.

Experimental Protocol: Trypsin Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for trypsin activity.

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • Aprotinin (a well-characterized trypsin inhibitor for positive control)[1][2][3][4][5]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of trypsin to each well.

  • Add the serially diluted inhibitor to the wells. Include a positive control (Aprotinin) and a negative control (vehicle).

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate BAEE to all wells.

  • Immediately measure the change in absorbance at 253 nm over time using a microplate reader. The rate of increase in absorbance is proportional to trypsin activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Broadening the Horizon: Cross-Reactivity Screening

To assess specificity, it is crucial to test the inhibitor against a panel of other enzymes. This panel should include enzymes that are structurally related to the primary target, as well as unrelated enzymes, to identify potential off-target interactions.

Enzyme Panel for Specificity Screening:

Enzyme ClassEnzymeRationaleControl Inhibitor
Serine Protease ChymotrypsinDifferent substrate specificity (aromatic residues) compared to trypsin (basic residues).[6]Aprotinin[1][2][5]
Cysteine Protease PapainRepresents a different class of proteases with a distinct catalytic mechanism.E-64[7][8][9]
Serine/Threonine Kinase Protein Kinase A (PKA)An unrelated enzyme class to assess broad off-target effects.H-89[10][11][12][13]
Cysteine-Aspartate Protease Caspase-3A key enzyme in apoptosis, representing a different protease family with important biological functions.Z-VAD-FMK[6][14][15]

Experimental Approach:

The IC50 for this compound against each enzyme in the panel will be determined using appropriate substrates and assay conditions for each enzyme. The results will be compared to the IC50 value obtained for the primary target, trypsin. A significantly higher IC50 value for the other enzymes would indicate selectivity for trypsin.

Data Presentation: Comparative IC50 Values

InhibitorTrypsin IC50 (nM)Chymotrypsin IC50 (nM)Papain IC50 (nM)PKA IC50 (nM)Caspase-3 IC50 (nM)
3,4-Difluorobenzimidamide HCl Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Aprotinin~0.1~9,000>100,000>100,000>100,000
E-64>100,000>100,000~9>100,000>100,000
H-89>100,000>100,000>100,000~48>100,000
Z-VAD-FMK>100,000>100,000>100,000>100,000Varies with assay conditions

Note: The IC50 values for control inhibitors are approximate and can vary depending on the specific assay conditions.

Part 2: Cell-Based Specificity and Off-Target Assessment

While in vitro assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are therefore a critical next step to assess the inhibitor's permeability, cytotoxicity, and potential off-target effects within a living system.

Assessing Cellular Viability: The MTT Assay

A fundamental aspect of inhibitor characterization is to determine its effect on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • A relevant cell line (e.g., a human pancreatic cancer cell line like PANC-1, which expresses high levels of trypsin)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • This compound

  • Staurosporine (a known inducer of apoptosis, as a positive control for cytotoxicity)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a positive control (staurosporine) and a negative control (vehicle).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Probing Cellular Pathways: Assessing Off-Target Kinase Inhibition

Given that many small molecule inhibitors can have off-target effects on protein kinases, it is prudent to investigate this possibility. A common approach is to examine the phosphorylation status of key signaling proteins that are downstream of various kinase pathways. The MAPK/ERK pathway is a central signaling cascade that can be activated by numerous upstream kinases.

Experimental Protocol: Western Blot Analysis of ERK Phosphorylation

Materials:

  • Cell line of interest (e.g., HeLa or HEK293)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies against phosphorylated ERK (p-ERK) and total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • This compound

  • A known MEK inhibitor (e.g., U0126) as a positive control for ERK dephosphorylation

Procedure:

  • Culture the cells and treat them with various concentrations of this compound for a defined period. Include a positive control (MEK inhibitor) and a negative control (vehicle).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibody against p-ERK.

  • After washing, incubate the membrane with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of p-ERK to total ERK. A significant change in this ratio in the presence of the inhibitor would suggest an off-target effect on the ERK signaling pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors 3,4-Difluorobenzimidamide HCl? 3,4-Difluorobenzimidamide HCl? 3,4-Difluorobenzimidamide HCl?->MEK Potential Off-Target

Caption: Investigating off-target effects on the MAPK/ERK pathway.

Conclusion: Synthesizing the Data for a Comprehensive Specificity Profile

The ultimate goal of this comprehensive assessment is to generate a detailed specificity profile for this compound. The ideal inhibitor will exhibit a low nanomolar IC50 against its primary target (trypsin), with IC50 values against other enzymes that are at least 100-fold higher. Furthermore, the cytotoxic concentration (CC50) in cell-based assays should be significantly higher than the IC50 for the primary target, indicating a favorable therapeutic window. Finally, the inhibitor should not significantly perturb key cellular signaling pathways, such as the MAPK/ERK cascade, at concentrations where it effectively inhibits its primary target.

By following the structured and logical workflow presented in this guide, researchers can confidently and accurately assess the specificity of this compound, or any novel enzyme inhibitor, thereby providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • TECHNICAL INFORMATION. MP Biomedicals. [Link]

Sources

Safety Operating Guide

Proper Disposal of 3,4-Difluorobenzimidamide Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4-Difluorobenzimidamide hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact. The procedures outlined here are grounded in established principles of chemical safety and hazardous waste management.

Understanding the Hazard: Why Special Disposal is Crucial

Core Principle: The foundation of safe disposal is treating the substance as hazardous waste in accordance with local, state, and federal regulations.[2][3]

Pre-Disposal Checklist: Your First Line of Defense

Before beginning any disposal procedure, ensure the following measures are in place to maintain a safe and compliant laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound and its waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.[1][4]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that can cause serious eye irritation.[1][5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][5][6]
Waste Accumulation and Storage

Proper storage of chemical waste is critical to prevent accidental spills and reactions.

  • Designated Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA. This area should be close to the point of generation and under the direct supervision of laboratory personnel.[7][8]

  • Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Incompatible Waste Segregation: Never mix incompatible waste streams.[7][10] Store this compound waste separately from strong oxidizing agents and strong bases.[6][11]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for handling and disposing of this compound waste, from the laboratory bench to final pickup by a licensed waste management provider.

Step 1: Waste Collection
  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Label the Container: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3] Include the date of waste generation and the principal investigator's name and contact information.[3]

  • Transfer Waste: Carefully transfer the waste into the designated container, minimizing the generation of dust.

Step 2: Spill and Contamination Management

Accidents happen. A swift and appropriate response is key to mitigating any potential harm.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the required protective equipment.

  • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4][5] Avoid creating dust.[4]

  • Decontaminate the Area: Wash the spill area with soap and water.[6]

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Contact Emergency Services: Notify your institution's emergency response team.[10]

Step 3: Decontamination of Empty Containers

Properly decontaminated containers can often be recycled.

  • Thorough Rinsing: Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[9]

  • Deface Labels: Completely remove or deface the original label on the container.[9]

  • Final Disposal: Dispose of the rinsed container according to your institution's guidelines for non-hazardous waste or recycling.[9]

Final Disposal Pathway: Ensuring Complete Destruction

Due to its fluorinated nature, this compound requires a robust disposal method to ensure its complete breakdown and prevent environmental persistence.

Recommended Disposal Method: High-Temperature Incineration

High-temperature incineration is the most effective method for destroying fluorinated organic compounds.[2] The high temperatures are necessary to break the stable carbon-fluorine bond.[2] This process must be carried out in a licensed hazardous waste incineration facility.

Alternative Disposal Method: Hazardous Waste Landfill

If incineration is not available, disposal in a permitted hazardous waste landfill is an option.[12] However, this method only contains the chemical and does not destroy it.[12]

Disposal Decision Workflow

cluster_prep Preparation & Collection cluster_spill Spill Response cluster_final Final Disposal start Start: Generation of 3,4-Difluorobenzimidamide hydrochloride Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container in Ventilated Area container->transfer saa Store in Designated Satellite Accumulation Area (SAA) transfer->saa spill_check Is there a spill? saa->spill_check small_spill Small Spill: Contain, Absorb, Clean, & Decontaminate spill_check->small_spill Yes, small large_spill Large Spill: Evacuate & Contact Emergency Response spill_check->large_spill Yes, large pickup Arrange for Pickup by Licensed Hazardous Waste Contractor spill_check->pickup No small_spill->saa end End: Compliant Disposal large_spill->end transport Transport to a Permitted Facility pickup->transport incineration Preferred: High-Temperature Incineration transport->incineration landfill Alternative: Hazardous Waste Landfill transport->landfill incineration->end landfill->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance: Adhering to the Law

All hazardous waste disposal activities are regulated by federal and state agencies.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.[3][8][13]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety during the handling of hazardous materials.[14][15][16][17]

It is imperative that your laboratory complies with all applicable regulations, including proper training for all personnel who handle hazardous waste.[14]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
  • Safety and handling of fluorinated organic compounds - Benchchem.
  • Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals - Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • 3,4-Dimethylbenzenecarboximidamide hydrochloride - CymitQuimica. (2023, March 12).
  • Last Review Date: 12/03/2025 - SAFETY DATA SHEET. (2025, December 3).
  • Hazardous Waste Disposal Guide - NSWAI.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • 3,4-Difluorobenzonitrile - CymitQuimica. (2023, July 4).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Difluorobenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Fluorinated Benzamidines

Structurally related compounds to 3,4-Difluorobenzimidamide hydrochloride, such as other benzamidine and benzamide derivatives, are known to pose several health risks. These include acute oral toxicity, skin and eye irritation, and the potential for respiratory tract irritation.[1][2][3][4] The presence of fluorine atoms in the molecule warrants additional caution. Fluorinated compounds can have unique toxicological profiles, and their metabolism can sometimes lead to the release of harmful substances.[5][6] Therefore, a proactive and stringent approach to personal protective equipment (PPE) is paramount to mitigate these potential risks.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for minimizing exposure to this compound. The following table outlines the recommended PPE, drawing on best practices for handling powdered chemical reagents and data from analogous compounds.[7]

PPE Category Item Standard/Specification Rationale
Eye and Face Protection Chemical Splash GogglesANSI Z87.1 or EN 166Protects eyes from chemical splashes, dust, and vapors.[1][3]
Face ShieldTo be worn with gogglesRecommended when handling larger quantities or when there is a significant risk of splashing, providing full-face protection.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents skin contact with the chemical.[1][2][3] It is advisable to change gloves frequently, especially if contact with the substance is suspected.[8]
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved Respirator or Fume HoodVaries based on exposure assessmentRecommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of dust particles.[1][2][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan is critical for ensuring safety from the moment the compound is received to its final disposal.

Preparation and Engineering Controls
  • Work Area Setup : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3] The work surface should be covered with disposable bench paper to contain any potential spills.

  • Emergency Equipment : Ensure that a fully stocked eyewash station and a safety shower are readily accessible and have been recently tested.[2][9]

  • Material Gathering : Before starting any procedure, assemble all necessary equipment, including spatulas, weighing paper or boats, and secondary containers, to avoid leaving the designated handling area.[7]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure maximum protection.

PPE_Donning_Workflow cluster_prep Preparation Start Enter Designated Area LabCoat Don Laboratory Coat Start->LabCoat Step 1 Respirator Don Respirator (if required) LabCoat->Respirator Step 2 Goggles Don Safety Goggles Respirator->Goggles Step 3 Gloves Don Gloves Goggles->Gloves Step 4

Caption: Sequential workflow for donning Personal Protective Equipment.

Handling the Chemical
  • Avoid Dust Generation : When handling the solid form, use a spatula to transfer the powder. Avoid pouring the powder directly from the container to minimize the creation of airborne dust.[2]

  • Weighing : If weighing the compound, do so within the fume hood or a balance enclosure to contain any dust.

  • Container Management : Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[2][9]

Doffing PPE: A Contamination-Conscious Removal

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

PPE_Doffing_Workflow cluster_removal Removal RemoveGloves Remove Gloves RemoveGoggles Remove Goggles/Face Shield RemoveGloves->RemoveGoggles Step 1 RemoveLabCoat Remove Laboratory Coat RemoveGoggles->RemoveLabCoat Step 2 RemoveRespirator Remove Respirator RemoveLabCoat->RemoveRespirator Step 3 WashHands Wash Hands Thoroughly RemoveRespirator->WashHands Step 4 Exit Exit Area WashHands->Exit Step 5

Caption: Sequential workflow for doffing Personal Protective Equipment.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and inform your supervisor and the institutional safety office.[10]

  • Ventilate : Ensure the area is well-ventilated to disperse any airborne dust.[10]

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[10]

  • Collection : Carefully sweep or scoop the contained material into a designated hazardous waste container.[2][10]

  • Decontamination : Thoroughly clean the spill area with soap and water.[10]

  • Disposal : Dispose of all cleanup materials as hazardous waste.[10]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : Do not dispose of this compound down the drain or in regular trash.[7][10]

  • Solid Waste : Collect all solid waste, including contaminated PPE and weighing papers, in a designated and clearly labeled hazardous waste container.[10]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[7]

  • Containerization : Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. The container must be labeled with "Hazardous Waste" and clearly identify the contents.[10]

  • Storage and Pickup : Store waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.[7][10]

By integrating these detailed protocols and the underlying scientific rationale into your daily laboratory practices, you contribute to a culture of safety and excellence. This comprehensive approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Introduction. Retrieved from [Link]

  • Ontario Ministry of Labour, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • Kennedy, G. L. Jr. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170.
  • Journal of Medicinal Chemistry. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Perfluorinated alkyl substances: emerging insights into health risks. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.